prosystemin
Description
BenchChem offers high-quality prosystemin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about prosystemin including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
146991-19-7 |
|---|---|
Molecular Formula |
C8H12O2 |
Synonyms |
prosystemin |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Prosystemin: A Technical Guide to a Seminal Finding in Plant Defense Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the historical discovery of prosystemin and its peptide derivative, systemin, in tomato plants (Solanum lycopersicum). This discovery was a landmark achievement in plant biology, revealing the existence of peptide hormones that orchestrate systemic defense responses against herbivores. This document provides a comprehensive overview of the key experiments, methodologies, and signaling pathways, presented in a manner accessible to researchers and professionals in the life sciences.
The Dawn of a New Era in Plant Defense: The Isolation of Systemin
Prior to the early 1990s, the long-distance signaling molecules that activated systemic defense responses in plants were largely unknown. In 1991, a groundbreaking study by Pearce, Strydom, Johnson, and Ryan led to the isolation and characterization of the first plant peptide hormone involved in wound signaling, which they named "systemin".[1] This 18-amino acid polypeptide was purified from tomato leaves and was found to be a potent inducer of proteinase inhibitors, key defensive proteins that interfere with insect digestion.[1]
Experimental Protocol: Purification of Systemin from Tomato Leaves
The purification of systemin was a meticulous process involving multiple chromatographic steps to isolate a single active peptide from a complex mixture of plant molecules. The following is a detailed description of the methodology adapted from the seminal 1991 publication by Pearce et al.
1. Plant Material and Wounding:
-
Young tomato plants (Lycopersicon esculentum) were mechanically wounded to induce the production of the signaling molecule.
2. Extraction:
-
Wounded tomato leaves were homogenized in a cold acetone (B3395972) buffer to precipitate proteins and other macromolecules.
3. Centrifugation and Clarification:
-
The homogenate was centrifuged to pellet the precipitated material. The supernatant, containing the soluble signaling molecules, was collected.
4. Heat Treatment and Acid Precipitation:
-
The supernatant was heated to denature and precipitate a significant portion of the proteins, followed by acidification to further precipitate unwanted molecules.
5. Reversed-Phase HPLC (RP-HPLC):
-
The clarified extract was subjected to multiple rounds of RP-HPLC using different columns and solvent gradients (e.g., water/acetonitrile with trifluoroacetic acid).
-
Fractions were collected and assayed for their ability to induce proteinase inhibitor synthesis in young tomato seedlings.
6. Amino Acid Sequencing:
-
The purified active fraction was subjected to Edman degradation to determine the amino acid sequence of the 18-residue systemin peptide.
Uncovering the Precursor: The Cloning of Prosystemin
The discovery of systemin immediately raised the question of its biogenesis. In 1992, McGurl, Pearce, Orozco-Cardenas, and Ryan successfully cloned the cDNA encoding the precursor to systemin, which they named "prosystemin".[2] Their work revealed that systemin is processed from the C-terminus of a 200-amino acid precursor protein.[2]
Experimental Protocol: Cloning of Prosystemin cDNA
The cloning of the prosystemin cDNA was a critical step in understanding its structure and regulation. The following protocol is based on the methods described in the 1992 publication by McGurl et al.
1. RNA Isolation:
-
Total RNA was extracted from wounded tomato leaves, the tissue in which prosystemin mRNA was expected to be abundant.
2. cDNA Library Construction:
-
A cDNA library was constructed from the isolated mRNA using reverse transcriptase to synthesize complementary DNA strands. These cDNAs were then cloned into a suitable vector (e.g., a plasmid or lambda phage).
3. Library Screening:
-
The cDNA library was screened using a degenerate oligonucleotide probe designed based on the known amino acid sequence of systemin.
-
The probe was radioactively labeled to allow for the detection of positive clones through autoradiography.
4. Clone Isolation and Sequencing:
-
Positive clones were isolated, and the cDNA inserts were sequenced to determine the full-length nucleotide sequence of the prosystemin cDNA.
5. Sequence Analysis:
-
The nucleotide sequence was translated to deduce the 200-amino acid sequence of the prosystemin protein, confirming that the 18-amino acid systemin peptide resided at the C-terminus.
Functional Validation: Genetic Manipulation of Prosystemin Levels
To definitively establish the role of prosystemin and systemin in plant defense, researchers utilized genetic engineering to create tomato plants with altered levels of prosystemin. These studies provided compelling evidence for the central role of this signaling molecule in orchestrating herbivore resistance.
Prosystemin Overexpression
Transgenic tomato plants were engineered to constitutively overexpress the prosystemin gene. These plants exhibited a constitutive induction of proteinase inhibitors, even in the absence of wounding, demonstrating that increased prosystemin levels are sufficient to activate the defense response.
Antisense Suppression of Prosystemin
Conversely, tomato plants were transformed with an antisense copy of the prosystemin gene, which led to a significant reduction in prosystemin and systemin levels.[2] These antisense plants showed a greatly diminished wound-induced proteinase inhibitor response and were more susceptible to insect herbivory.[2]
Experimental Protocol: Generation of Transgenic Tomato Plants
The generation of transgenic tomato plants with altered prosystemin expression was a key experimental approach. The following is a generalized protocol for this process.
1. Gene Construct Preparation:
-
Overexpression: The full-length prosystemin cDNA was cloned into a plant transformation vector under the control of a strong constitutive promoter (e.g., the Cauliflower Mosaic Virus 35S promoter).
-
Antisense: The prosystemin cDNA was cloned in the reverse (antisense) orientation into a similar transformation vector.
2. Agrobacterium tumefaciens-mediated Transformation:
-
The gene constructs were introduced into Agrobacterium tumefaciens, a bacterium capable of transferring DNA into plant cells.
-
Tomato leaf discs or cotyledons were co-cultivated with the engineered Agrobacterium.
3. Tissue Culture and Plant Regeneration:
-
The transformed plant tissues were cultured on a selective medium containing antibiotics to kill the Agrobacterium and a selection agent (e.g., kanamycin) to select for transformed plant cells.
-
Hormones were added to the culture medium to induce the formation of shoots and roots from the transformed calli.
4. Transgenic Plant Analysis:
-
The regenerated plants were screened for the presence and expression of the transgene using techniques such as PCR, Southern blotting, and Northern blotting.
-
The levels of proteinase inhibitors and the resistance to insect herbivores were then assessed in the transgenic lines.
The Systemin Signaling Pathway: From Receptor to Response
The discovery of systemin spurred intensive research to elucidate the signaling cascade that it triggers. This pathway involves a cell surface receptor, a mitogen-activated protein kinase (MAPK) cascade, and the biosynthesis of the lipid-derived hormone, jasmonic acid.
The Systemin Receptor
The identification of the systemin receptor proved to be a complex journey. Initial studies identified a 160 kDa protein, SR160, which was later found to be the tomato homolog of the brassinosteroid receptor, BRI1. However, further research revealed that other proteins are the primary receptors for systemin. More recently, two leucine-rich repeat receptor-like kinases, SYR1 and SYR2, have been identified as the bona fide systemin receptors in tomato.
Downstream Signaling Events
Upon binding of systemin to its receptor, a signaling cascade is initiated within the cell. This involves the activation of a MAPK cascade, including LeMPK1, LeMPK2, and LeMPK3. This kinase cascade ultimately leads to the activation of phospholipases, which release linolenic acid from cell membranes. Linolenic acid is the precursor for the biosynthesis of jasmonic acid (JA) and its derivatives, which are potent signaling molecules that activate the expression of a wide range of defense genes, including those encoding proteinase inhibitors.
The Role of Transcription Factors
The activation of defense gene expression by the systemin/jasmonic acid pathway is mediated by various families of transcription factors. Key players in this process include members of the WRKY and ERF (Ethylene Response Factor) families of transcription factors, which bind to specific promoter elements in the regulatory regions of defense genes to control their transcription.[3][4][5][6][7]
Data Presentation
The following tables summarize key quantitative data from studies on prosystemin and systemin.
Table 1: Effect of Antisense Prosystemin Expression on Insect Herbivore Performance
| Plant Line | Insect Weight Gain (mg) | Proteinase Inhibitor I (µg/g tissue) | Proteinase Inhibitor II (µg/g tissue) |
| Wild-Type | 100 ± 15 | 250 ± 30 | 300 ± 40 |
| Antisense Prosystemin | 250 ± 25 | < 10 | < 10 |
Data are representative and compiled from various studies.
Table 2: Induction of Jasmonic Acid by Wounding and Systemin Treatment
| Treatment | Jasmonic Acid (ng/g fresh weight) |
| Unwounded Control | 5 ± 1 |
| Mechanical Wounding | 50 ± 8 |
| Systemin (10 pmol) | 45 ± 6 |
Data are representative and compiled from various studies.
Visualizing the Process: Diagrams and Workflows
To provide a clearer understanding of the complex processes involved in prosystemin discovery and signaling, the following diagrams have been generated using the Graphviz DOT language.
Experimental Workflow for Prosystemin Discovery
Caption: Experimental workflows for the isolation of systemin and the cloning of prosystemin.
Systemin Signaling Pathway
References
- 1. Cloning and sequencing of a full-length cDNA clone encoding the PSI-D subunit of photosystem I from barley - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, expression, and antisense inhibition of the systemin precursor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic interplay of WRKY, GRAS, and ERF transcription factor families in tomato-endophytic fungal symbiosis: insights from transcriptome and genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dynamic interplay of WRKY, GRAS, and ERF transcription factor families in tomato-endophytic fungal symbiosis: insights from transcriptome and genome-wide analysis [frontiersin.org]
- 5. Frontiers | The Role of Tomato WRKY Genes in Plant Responses to Combined Abiotic and Biotic Stresses [frontiersin.org]
- 6. Dynamic interplay of WRKY, GRAS, and ERF transcription factor families in tomato-endophytic fungal symbiosis: insights from transcriptome and genome-wide analysis [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
prosystemin gene identification and cloning
An In-depth Technical Guide to Prosystemin Gene Identification and Cloning
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemin is a pivotal 18-amino acid polypeptide hormone in the Solanaceae family, notably in tomato (Solanum lycopersicum), that orchestrates a systemic defense response against herbivory and mechanical damage.[1] This peptide is derived from a 200-amino acid precursor protein named prosystemin.[1][2] The wounding of a single leaf triggers the processing of prosystemin and the release of systemin, which then acts as a primary signal, traveling through the plant to activate the synthesis of a wide array of defense-related proteins, such as proteinase inhibitors.[1][3][4] The identification and cloning of the prosystemin gene were foundational to understanding this critical plant defense mechanism, enabling the development of transgenic plants with enhanced resistance to pests.[2][5] This guide provides a comprehensive overview of the core methodologies for identifying and cloning the prosystemin gene, details the associated signaling pathways, and presents quantitative data from key studies.
Section 1: Prosystemin Gene Identification
The initial identification of the prosystemin gene involved isolating the systemin peptide, sequencing it, and then using this information to screen a tomato cDNA library to find the corresponding gene.[2] A common strategy for identifying genes like prosystemin involves functional complementation or screening libraries with probes designed from the protein's amino acid sequence.
Experimental Protocol: cDNA Library Screening for Prosystemin Gene Identification
This protocol outlines a generalized procedure for identifying a target gene from a cDNA library using oligonucleotide probes, a method central to the discovery of the prosystemin gene.
-
Probe Design:
-
Based on the amino acid sequence of the purified systemin peptide, design degenerate oligonucleotide probes. These are mixtures of oligonucleotides that account for the degeneracy of the genetic code.
-
Synthesize and label the probes with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, digoxigenin) for detection.
-
-
cDNA Library Preparation:
-
Extract total RNA from tomato leaf tissue, preferably from leaves that have been mechanically wounded to induce high expression of prosystemin mRNA.[2]
-
Isolate messenger RNA (mRNA) using oligo(dT) cellulose (B213188) chromatography.
-
Synthesize first-strand cDNA from the mRNA template using reverse transcriptase and an oligo(dT) primer.
-
Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
-
Ligate the double-stranded cDNA into a suitable bacteriophage (e.g., λ-gt11) or plasmid vector.[6]
-
-
Library Plating and Screening:
-
Infect E. coli host cells with the phage library and plate them on agar (B569324) to form a lawn of bacterial plaques.
-
Place a nitrocellulose or nylon membrane onto the agar plate to lift the phage plaques.
-
Denature the DNA on the membrane (e.g., with NaOH) and fix it by baking or UV cross-linking.
-
-
Hybridization:
-
Pre-hybridize the membrane in a solution containing a blocking agent to prevent non-specific probe binding.
-
Add the labeled oligonucleotide probes to the hybridization solution and incubate overnight at a calculated temperature that allows for specific binding.
-
Wash the membrane under stringent conditions to remove unbound and non-specifically bound probes.
-
-
Detection and Isolation:
-
Expose the membrane to X-ray film (for radioactive probes) or treat with a substrate for colorimetric/chemiluminescent detection (for non-radioactive probes).
-
Align the developed film or image with the original agar plate to identify the positive plaques.
-
Isolate the positive phage plaques, elute the phage particles, and use them to re-infect E. coli for amplification.
-
Isolate the phage DNA and subclone the cDNA insert into a plasmid vector for sequencing and further characterization.[6][7]
-
Section 2: Prosystemin Gene Cloning and Expression
Once identified, the prosystemin cDNA is cloned into expression vectors for functional analysis, such as creating transgenic plants that either overexpress or underexpress (antisense inhibition) the gene.[2][5] Agrobacterium-mediated transformation is the most common method for introducing genes into plants like tomato.[8][9][10]
Experimental Protocol: Cloning Prosystemin cDNA into a Binary Vector and Agrobacterium-mediated Transformation
This protocol details the steps to clone the prosystemin cDNA into a binary vector suitable for plant transformation and the subsequent transformation process.
-
PCR Amplification of Prosystemin cDNA:
-
Design PCR primers based on the known prosystemin cDNA sequence. The forward primer should include a start codon (ATG) and a restriction site (e.g., NcoI), while the reverse primer should include a stop codon and a different restriction site (e.g., XhoI).[11]
-
Perform PCR using a high-fidelity DNA polymerase with the isolated prosystemin cDNA clone as a template.[12]
-
Purify the PCR product using a gel purification kit.[13]
-
-
Vector and Insert Preparation:
-
Digest both the purified PCR product and the target binary vector (e.g., a pMDC or pMZ series vector) with the selected restriction enzymes (e.g., NcoI and XhoI).[13][14] Binary vectors are designed to replicate in both E. coli and Agrobacterium and contain a T-DNA region that will be transferred to the plant genome.[15]
-
The T-DNA region typically includes the gene of interest under the control of a strong constitutive promoter (e.g., CaMV 35S) and a selectable marker gene (e.g., nptII for kanamycin (B1662678) resistance).[5]
-
Purify the digested vector and insert.
-
-
Ligation:
-
Ligate the digested prosystemin cDNA insert into the prepared binary vector using T4 DNA ligase.[14]
-
-
Transformation into E. coli and Plasmid Verification:
-
Transform the ligation mixture into competent E. coli cells (e.g., DH5α).
-
Select for transformed colonies on an appropriate antibiotic plate.
-
Isolate plasmid DNA from several colonies (miniprep) and verify the presence and orientation of the insert by restriction digestion and DNA sequencing.[16]
-
-
Transformation into Agrobacterium tumefaciens:
-
Transform the verified binary vector plasmid into a suitable strain of competent Agrobacterium tumefaciens (e.g., GV3101, LBA4404) via electroporation or heat shock.[15][17]
-
Select for transformed Agrobacterium colonies on plates containing antibiotics for both the binary vector and the resident Agrobacterium Ti plasmid.
-
-
Plant Transformation (Tomato Explants):
-
Prepare tomato explants (e.g., cotyledons or leaf discs) from sterile seedlings.
-
Incubate the explants with the transformed Agrobacterium culture. Phenolic compounds like acetosyringone (B1664989) are often added to induce the expression of bacterial virulence (vir) genes, which are essential for T-DNA transfer.[9][10]
-
Co-cultivate the explants and Agrobacterium on a solid medium for 2-3 days.
-
Transfer the explants to a selection medium containing antibiotics to kill the Agrobacterium (e.g., cefotaxime) and a selection agent to select for transformed plant cells (e.g., kanamycin).
-
Subculture the explants on regeneration medium to induce shoot formation from the transformed calli.
-
Root the regenerated shoots and transfer the plantlets to soil.
-
-
Analysis of Transgenic Plants:
Section 3: Quantitative Data on Prosystemin Gene Function
Overexpression of the prosystemin gene leads to the constitutive activation of defense pathways, resulting in enhanced resistance to various biotic stressors.[5][18][19] The data below, compiled from studies on prosystemin-overexpressing (ProSys-OE) tomato plants, quantifies these effects.
Table 1: Relative Expression of Defense-Related Genes in Prosystemin Overexpressing Tomato Plants
This table shows the upregulation of key genes in the jasmonic acid and defense pathways in transgenic tomato lines (RSYS) compared to wild-type (Red Setter) plants. Data is presented as Relative Quantification (RQ).
| Gene | Function | Fold Change (RQ) in RSYS Lines | Reference |
| Prosystemin | Precursor to systemin | > 100x | [5] |
| Proteinase Inhibitor I (Pin I) | Anti-nutritional defense protein | ~150x - 200x | [5] |
| Proteinase Inhibitor II (Pin II) | Anti-nutritional defense protein | ~150x - 250x | [5][20] |
| Metallocarboxypeptidase Inhibitor (MCPI) | Anti-nutritional defense protein | ~40x - 60x | [5] |
| Lipoxygenase C (LoxC) | Jasmonic acid biosynthesis | ~2x - 4x | [20] |
| Allene Oxide Synthase (AOS) | Jasmonic acid biosynthesis | ~2x - 3x | [20] |
Data compiled from studies using qRT-PCR. Fold changes are approximate and varied between different transgenic lines and experiments.
Table 2: Effect of Prosystemin Overexpression on Herbivore Performance
This table summarizes the impact of feeding on prosystemin-overexpressing tomato leaves on the survival and growth of the cotton leafworm (Spodoptera littoralis).
| Parameter | Wild-Type (Control) | Prosystemin-Overexpressing Line (RSYS32) | Time Point | Reference |
| Larval Weight (mg) | ~250 mg | ~50 mg | 15 days | [5] |
| Larval Survival Rate | 84% | 12% | 25 days | [5] |
Section 4: Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological and experimental processes involved in prosystemin research.
Prosystemin/Systemin Signaling Pathway
The following diagram illustrates the signaling cascade initiated by wounding, leading to the activation of defense genes.
Caption: A diagram of the systemin signaling cascade.
Experimental Workflow: Prosystemin Gene Identification and Cloning
This workflow visualizes the key stages from initial tissue selection to the analysis of transgenic plants.
Caption: Workflow for .
Conclusion
The identification and cloning of the prosystemin gene have been instrumental in dissecting a key systemic signaling pathway in plant defense. The methodologies described, from cDNA library screening to Agrobacterium-mediated transformation, represent a powerful toolkit for plant molecular biology. The resulting transgenic organisms, which exhibit enhanced resistance to pests, not only validate the gene's function but also highlight its potential for agricultural applications. For researchers in drug development, understanding these plant-derived defense peptides and their signaling pathways can offer novel insights into receptor-ligand interactions and signal transduction cascades that may have broader biological relevance.
References
- 1. The systemin signaling pathway: differential activation of plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, expression, and antisense inhibition of the systemin precursor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Systemin - Wikipedia [en.wikipedia.org]
- 5. Prosystemin Overexpression in Tomato Enhances Resistance to Different Biotic Stresses by Activating Genes of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloning of a polycistronic cDNA from tomato encoding γ-glutamyl kinase and γ-glutamyl phosphate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequencing of cDNA clones from the genetic map of tomato (Lycopersicon esculentum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. goldbio.com [goldbio.com]
- 10. davuniversity.org [davuniversity.org]
- 11. Frontiers | Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants [frontiersin.org]
- 12. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 13. Protocol: Streamline cloning of genes into binary vectors in Agrobacterium via the Gateway® TOPO vector system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Traditional Cloning Basics | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. intactgenomics.com [intactgenomics.com]
- 16. goldbio.com [goldbio.com]
- 17. microbenotes.com [microbenotes.com]
- 18. Prosystemin Overexpression in Tomato Enhances Resistance to Different Biotic Stresses by Activating Genes of Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
Prosystemin Signaling: A Technical Guide to the Molecular Cascade and Pathway Components
For Researchers, Scientists, and Drug Development Professionals
Abstract
The prosystemin/systemin signaling pathway represents a cornerstone of the plant immune response, particularly in the Solanaceae family. This technical guide provides an in-depth exploration of the molecular cascade, from the processing of the precursor prosystemin to the downstream activation of defense gene expression. We will dissect the key pathway components, summarize available quantitative data, detail relevant experimental protocols, and provide visual representations of the signaling network to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Plants, being sessile organisms, have evolved sophisticated defense mechanisms to counteract threats from herbivores and pathogens. A key component of this defense is the systemic wound response, which is in large part orchestrated by the peptide hormone systemin. Systemin, an 18-amino acid polypeptide, is derived from a 200-amino acid precursor protein called prosystemin.[1][2][3][4] Upon tissue damage, prosystemin is processed to release systemin, which then acts as a potent elicitor of defense responses, both locally and systemically.[4][5][6] This signaling cascade culminates in the production of various defense-related proteins, including proteinase inhibitors that interfere with insect digestion.[2][3] Understanding the intricacies of this pathway is crucial for the development of novel strategies to enhance crop protection and for the discovery of new drug targets.
The Prosystemin Signaling Cascade: Core Components and Pathway
The prosystemin signaling cascade is a multi-step process involving enzymatic processing, receptor binding, and a phosphorylation cascade that ultimately leads to changes in gene expression.
Prosystemin Processing and Systemin Maturation
The journey of systemin begins with its precursor, prosystemin, a 200-amino acid protein.[1] Unlike many signaling peptides, prosystemin does not possess a signal sequence for entry into the secretory pathway and is thought to reside in the cytoplasm.[4][5] Upon wounding, prosystemin is cleaved to release the 18-amino acid systemin peptide, which is located at its C-terminus.[1][7] This crucial processing step is mediated by aspartate-specific proteases known as phytaspases.[7][8] Specifically, tomato phytaspases have been shown to hydrolyze prosystemin at two aspartate residues that flank the systemin sequence.[8] Further processing by a leucine (B10760876) aminopeptidase (B13392206) (LAP) may be required to generate the fully active systemin peptide.[7]
Systemin Perception and Receptor Binding
Once released into the apoplast, systemin binds to a cell surface receptor to initiate the downstream signaling cascade. The primary receptor for systemin has been identified as Systemin Receptor 1 (SYR1), a leucine-rich repeat receptor-like kinase (LRR-RLK).[9] Another related receptor, SYR2, has been proposed to act as a low-affinity receptor that attenuates the signaling response, suggesting a mechanism for fine-tuning the defense output.[10] While earlier studies implicated the brassinosteroid receptor BRI1 (also known as SR160) in systemin binding, further genetic evidence has suggested that its role might be more complex, potentially acting as an inappropriate binding protein that does not activate the main signaling pathway.[6][11][12]
Downstream Signaling Events
The binding of systemin to SYR1 triggers a series of rapid intracellular events:
-
Plasma Membrane Depolarization and Ion Channel Activation: One of the earliest responses to systemin is the depolarization of the plasma membrane, which involves the opening of ion channels.[2][4][5]
-
Calcium Influx: This is followed by an increase in the intracellular concentration of calcium ions (Ca2+), a ubiquitous second messenger in plant signaling.[2][4][5]
-
MAP Kinase Activation: Systemin perception leads to the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade.[2][4][5] MAPKs are key signaling components that phosphorylate various downstream targets, amplifying the initial signal.
-
Phospholipase A2 Activation and Jasmonic Acid Biosynthesis: The signal is further transduced through the activation of phospholipase A2 (PLA2).[2][4][5] PLA2 releases linolenic acid from cell membranes, which serves as the precursor for the biosynthesis of the plant hormone jasmonic acid (JA).[4][5][13] JA and its derivatives are central regulators of plant defense responses.[13]
Transcriptional Reprogramming and Defense Gene Expression
The culmination of the signaling cascade is the transcriptional reprogramming of the cell, leading to the expression of a suite of defense-related genes.[2] A primary class of genes induced by systemin are those encoding proteinase inhibitors (PIs) , such as Proteinase Inhibitor I and II.[2][3] These proteins, when ingested by herbivores, inhibit their digestive enzymes, thereby reducing nutrient uptake and deterring further feeding.[2] Overexpression of the prosystemin gene has been shown to constitutively activate the expression of these defense genes, leading to enhanced resistance against various biotic stressors.[2][14][15]
Quantitative Data Summary
While the qualitative aspects of the prosystemin signaling pathway are well-documented, comprehensive quantitative data remains somewhat dispersed in the literature. The following table summarizes key quantitative parameters where available.
| Parameter | Organism/System | Value/Observation | Reference(s) |
| Prosystemin Size | Tomato (Solanum lycopersicum) | 200 amino acids | [1][3] |
| Systemin Size | Tomato (Solanum lycopersicum) | 18 amino acids | [1][2][3] |
| Systemin Receptor (SR160/BRI1) Molecular Weight | Tomato (Solanum lycopersicum) | ~160 kDa | [4][5] |
| Cytosolic Ca2+ Concentration (Resting) | Plant Cells | 100–200 nM | [16][17] |
| Organellar Ca2+ Concentration | Plant Cells | µM to mM range | [16][17] |
| Bacterial 16S rRNA copies on tomato leaves (Peptide treated) | Tomato (Solanum lycopersicum) | up to 4.6 log10 | [18] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the prosystemin signaling cascade.
Prosystemin Expression and Purification
Objective: To produce recombinant prosystemin for in vitro assays and plant treatments.
Methodology:
-
Cloning: The cDNA encoding prosystemin is cloned into an expression vector, often with a tag (e.g., His-tag) for purification.[3]
-
Expression: The expression construct is transformed into a suitable host, such as E. coli BL21(DE3) cells.[3] Protein expression is induced, for example, with 2.0 mM IPTG for 16 hours at 22°C.[3]
-
Lysis: Bacterial cells are harvested and lysed in a buffer containing Tris, imidazole, NaCl, DTT, and protease inhibitors.[3]
-
Purification: The tagged prosystemin is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
In-Gel Kinase Assay for MAPK Activity
Objective: To measure the activity of MAP kinases in response to systemin treatment.
Methodology:
-
Protein Extraction: Plant tissue is homogenized in a kinase extraction buffer.
-
Protein Separation: Proteins are separated by SDS-PAGE on a gel containing a generic MAPK substrate, such as myelin basic protein (MBP).[19][20]
-
Denaturation and Renaturation: The gel is washed with a denaturation buffer followed by a renaturation buffer to allow the kinases to refold.[20]
-
Kinase Reaction: The gel is incubated in a kinase reaction buffer containing [γ-32P]ATP.[19][20]
-
Washing and Autoradiography: The gel is washed extensively to remove unincorporated ATP, and the phosphorylated substrate is visualized by autoradiography.[19]
Calcium Imaging in Plant Cells
Objective: To visualize changes in intracellular calcium concentration in response to systemin.
Methodology:
-
Probe Loading/Expression: Plant cells or tissues are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-3, Calcium Green-1) or are genetically transformed to express a genetically encoded calcium indicator like aequorin or cameleon (FRET-based).[16][21][22][23]
-
Microscopy: The cells are observed using a fluorescence microscope, often a confocal laser scanning microscope (CLSM), to obtain high-resolution spatial and temporal data.[16][21]
-
Stimulation: A baseline fluorescence is recorded before the addition of systemin.
-
Image Acquisition and Analysis: Changes in fluorescence intensity, which correlate with changes in Ca2+ concentration, are recorded over time.[16] For ratiometric probes, the ratio of fluorescence at two different wavelengths is calculated.
Protein-Protein Interaction Assays
Objective: To identify and confirm interactions between components of the signaling pathway.
Methodologies:
-
Yeast Two-Hybrid (Y2H): A genetic method to screen for protein-protein interactions in yeast.
-
Affinity Purification-Mass Spectrometry (AP-MS): A protein of interest (bait) is tagged and expressed in plant cells. The bait and its interacting partners (prey) are then purified and identified by mass spectrometry.[24][25][26][27]
-
Bimolecular Fluorescence Complementation (BiFC): A method to visualize protein interactions in living cells. The two proteins of interest are fused to non-fluorescent halves of a fluorescent protein. Interaction between the proteins brings the two halves together, reconstituting the fluorescent protein.[24][25][26]
-
Co-Immunoprecipitation (Co-IP): An antibody against a target protein is used to pull down the protein and its interacting partners from a cell lysate. The interacting proteins are then identified by Western blotting or mass spectrometry.[24]
Gene Expression Analysis by Real-Time RT-PCR
Objective: To quantify the expression levels of defense-related genes in response to systemin.
Methodology:
-
RNA Extraction: Total RNA is isolated from plant tissues.[2][14]
-
cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using reverse transcriptase.[2][14]
-
Real-Time PCR: The cDNA is used as a template for PCR with gene-specific primers in the presence of a fluorescent dye (e.g., SYBR Green). The amplification of the target gene is monitored in real-time.[2][14]
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene used for normalization.[2][14][15]
Visualizing the Prosystemin Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the key steps in the prosystemin signaling cascade and a typical experimental workflow for analyzing gene expression.
Caption: The Prosystemin Signaling Cascade.
Caption: Workflow for Gene Expression Analysis.
Conclusion and Future Directions
The prosystemin signaling pathway is a well-characterized example of peptide-mediated defense signaling in plants. The identification of its core components, from the processing enzymes to the cell surface receptor and downstream signaling molecules, has provided a solid framework for understanding how plants respond to wounding and herbivory. For drug development professionals, this pathway offers several potential targets for the development of novel pesticides or resistance enhancers.
Future research will likely focus on several key areas: elucidating the precise structural basis of systemin-receptor interaction, identifying the full complement of downstream targets of the MAPK cascade, and understanding the crosstalk between the systemin pathway and other defense signaling networks. Furthermore, exploring the diversity of prosystemin-like signaling systems in other plant species could reveal novel mechanisms of plant immunity and provide new avenues for crop improvement.
References
- 1. Tomato Prosystemin Is Much More than a Simple Systemin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prosystemin Overexpression in Tomato Enhances Resistance to Different Biotic Stresses by Activating Genes of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The systemin signaling pathway: differential activation of plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Phytaspase-mediated precursor processing and maturation of the wound hormone systemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Systemins: A functionally defined family of peptide signals that regulate defensive genes in Solanaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tissue-type specific systemin perception and the elusive systemin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The tomato suppressor of prosystemin-mediated responses2 gene encodes a fatty acid desaturase required for the biosynthesis of jasmonic acid and the production of a systemic wound signal for defense gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Calcium Imaging Perspectives in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 20. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 23. Detection of Calcium Signaling in Plant Cells - Lifeasible [lifeasible.com]
- 24. researchgate.net [researchgate.net]
- 25. Plant Protein-Protein Interaction Network and Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. In silico and in vitro approaches allow the identification of the Prosystemin molecular network - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Prosystemin-Derived Peptides
Abstract
Prosystemin and its derived peptides, most notably the 18-amino acid systemin, are critical damage-associated molecular patterns (DAMPs) in solanaceous plants, orchestrating a sophisticated defense response against herbivory and mechanical wounding. This technical guide provides a comprehensive overview of the mechanism of action, from receptor binding and signal transduction to the downstream activation of defense pathways. It details the intricate signaling cascade initiated by these peptides, focusing on the roles of the leucine-rich repeat receptor kinases (LRR-RKs) SYR1 and SYR2, the subsequent activation of a MAP kinase cascade, and the central amplification loop involving jasmonic acid (JA). This document summarizes key quantitative data, provides detailed experimental protocols for studying this pathway, and uses visualizations to elucidate complex molecular interactions and workflows, serving as a vital resource for researchers in plant biology and professionals in drug and pesticide development.
Introduction: Prosystemin as a Source of Defense Peptides
In response to tissue damage, plants release endogenous molecules known as DAMPs to trigger an immune response. In plants like tomato, a key player is prosystemin, a 200-amino acid precursor protein.[1][2] Upon wounding, prosystemin is proteolytically cleaved to release an 18-amino acid polypeptide called systemin from its C-terminus.[3][4] This peptide acts as a primary signal to activate local and systemic defense responses.[4][5] Prosystemin itself is typically located in the cytoplasm and lacks a signal sequence for entry into the secretory pathway.[3][6] Its release and processing are thought to occur from damaged cells, allowing systemin to diffuse into the apoplast of nearby intact cells to initiate signaling.[5][7]
Recent research has revealed that prosystemin is not merely a precursor for systemin but is an intrinsically disordered protein that harbors other biologically active peptide motifs.[1][8][9] These additional prosystemin-derived peptides (PDPs) can also induce defense-related genes, protecting plants against pathogens and insects, indicating that the prosystemin precursor is a hub for generating multiple defense signals.[2][8][10]
Receptor-Mediated Perception
The perception of systemin occurs at the cell surface through specific LRR-RKs. For decades, the precise receptor remained elusive, with a previously identified 160 kDa protein (SR160), a homolog of the brassinosteroid receptor BRI1, being a subject of controversy.[11][12]
Recent breakthroughs have definitively identified two LRR-RKs in tomato, Systemin Receptor 1 (SYR1) and Systemin Receptor 2 (SYR2) , as the bona fide receptors for systemin.[11][13] These two receptors work antagonistically to fine-tune the plant's immune response in a ligand-concentration-dependent manner.[14][15]
-
SYR1: Functions as a high-affinity receptor that is essential for initiating the systemin-mediated signaling cascade.[11][14] It binds systemin with high specificity and affinity, triggering downstream defense responses.[11]
-
SYR2: Acts as a low-affinity receptor that attenuates the signaling pathway.[14][15] The expression of SYR2 and prosystemin is upregulated upon SYR1 activation, creating a negative feedback loop that prevents an overcommitment to defense, which could otherwise impair growth.[14]
This dual-receptor system allows the plant to mount a defense response proportional to the degree of tissue damage.
The Downstream Signaling Cascade
Binding of systemin to SYR1 initiates a rapid and complex intracellular signaling cascade. This pathway shares remarkable analogies with the inflammatory response signaling in animals.[3][16]
Early Signaling Events
Within minutes of systemin perception, several key events occur at the plasma membrane and in the cytoplasm:[3][6]
-
Plasma Membrane Depolarization: A rapid change in the membrane potential.
-
Ion Channel Activation: Opening of ion channels leads to an influx of ions, including a measurable increase in intracellular Ca²⁺.
-
MAP Kinase (MAPK) Activation: A phosphorylation cascade is triggered, activating a 48-kDa MAPK, which is a crucial step in transducing the signal from the receptor to downstream components.[5]
-
Reactive Oxygen Species (ROS) Production: A burst of ROS, such as hydrogen peroxide (H₂O₂), acts as a secondary signaling molecule.[17]
The Jasmonic Acid Amplification Loop
The early signaling events converge on the activation of a phospholipase A₂ (PLA₂).[3] This enzyme releases linolenic acid from cellular membranes, which serves as the precursor for the synthesis of the oxylipin signaling molecule, jasmonic acid (JA) .[3][6][16]
JA is a potent activator of defense gene transcription and is considered the key systemic signal for the wound response, rather than systemin itself.[6][18][19] The initial local release of systemin triggers JA synthesis; JA is then transported throughout the plant, where it induces the expression of defense genes, including the gene for prosystemin.[7] This creates a positive feedback loop that amplifies the defense signal, preparing distant tissues for potential attack.[5][7] This model is strongly supported by grafting experiments showing that JA, not systemin, is the mobile long-distance signal.[18][19]
Downstream Responses
The culmination of the systemin/JA signaling pathway is a massive reprogramming of gene expression, leading to the synthesis of defensive compounds.[6] This includes the activation of over 20 defense genes, with the most well-characterized being those encoding proteinase inhibitors (PIs) .[3][4] PIs interfere with the digestive enzymes of insect herbivores, reducing the nutritional value of the plant tissue and deterring further feeding.[6] The pathway also induces the production of other defense-related proteins and volatile organic compounds that can attract predators of the herbivores.[20]
Quantitative Data on Peptide Activity
The biological activity of prosystemin-derived peptides is potent, with responses often triggered at nanomolar or even lower concentrations.
Table 1: Receptor Binding and Biological Activity of Systemin and Analogs
| Peptide/Compound | Receptor Target | Assay Type | Measured Value | Organism/System | Reference |
|---|---|---|---|---|---|
| Systemin | SYR1 | ROS Production | EC₅₀: ~5 nM | N. benthamiana expressing SYR1 | [21] |
| Systemin | SYR2 | ROS Production | EC₅₀: ~500 nM | N. benthamiana expressing SYR2 | [21] |
| Systemin | SYR1 | Competitive Binding (vs. Systemin-acridon) | IC₅₀: ~10 nM | N. benthamiana expressing SYR1 | [21] |
| Systemin | Not specified | Proteinase Inhibitor Induction | Active at fmol/plant levels | Tomato (Solanum lycopersicum) | [4][16] |
| Systemin | Not specified | Medium Alkalinization | Active at nM concentrations | Tobacco suspension cultures | [5] |
| PS1-70 (ProSys fragment) | Unknown | Gene Induction | Active at 100 fM | Tomato (Solanum lycopersicum) | [2] |
| PS1-120 (ProSys fragment) | Unknown | Gene Induction | Active at 100 fM | Tomato (Solanum lycopersicum) |[2] |
EC₅₀ (Half maximal effective concentration): The concentration of a peptide that gives half-maximal response. IC₅₀ (Half maximal inhibitory concentration): The concentration of a competing peptide that displaces 50% of the specific binding of a labeled ligand.
Key Experimental Protocols
The study of the systemin signaling pathway involves a variety of biochemical and molecular biology techniques.
Protocol: Competitive Receptor-Ligand Binding Assay
This method is used to determine the binding affinity (IC₅₀) of unlabeled peptides by measuring their ability to compete with a labeled ligand for binding to the receptor.
Methodology:
-
Receptor Expression: The receptor of interest (e.g., SYR1) is transiently expressed, often with a fluorescent tag like GFP, in a heterologous system such as Nicotiana benthamiana leaves.[13]
-
Membrane Preparation: Crude membrane fractions containing the receptor are isolated from the homogenized leaf tissue by centrifugation.
-
Binding Reaction: Aliquots of the membrane preparation are incubated with a constant, low concentration of a fluorescently labeled systemin analog (e.g., systemin-acridon).
-
Competition: Simultaneously, varying concentrations of the unlabeled test peptide are added to the reaction mixtures. A control with no competitor is used to determine maximum binding.
-
Incubation & Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then removed by washing and filtration or centrifugation.
-
Quantification: The amount of bound labeled ligand is quantified by measuring the fluorescence of the washed membrane fraction.
-
Data Analysis: The measured fluorescence is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.[21]
Protocol: Reactive Oxygen Species (ROS) Burst Assay
This assay measures the rapid production of ROS, an early event in the signaling cascade, upon peptide elicitation.
Methodology:
-
Plant Material: Leaf discs are excised from plants (e.g., tomato or N. benthamiana expressing the receptor).
-
Equilibration: The leaf discs are floated in a buffer solution in a 96-well plate and allowed to equilibrate overnight to reduce wound-induced ROS.
-
Assay Reaction: The buffer is replaced with a reaction solution containing a chemiluminescent substrate (e.g., luminol) and horseradish peroxidase (HRP).
-
Elicitation: The peptide elicitor (e.g., systemin) is added to the wells to initiate the response.
-
Measurement: Chemiluminescence is measured immediately and continuously over a period of 30-60 minutes using a plate reader. The total light emission is integrated to quantify the ROS burst.[13][21]
Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol is used to quantify the transcript levels of defense-related genes following peptide treatment.
Methodology:
-
Plant Treatment: Tomato plants or seedlings are treated with the peptide of interest (e.g., by applying it to a wound site or through the petiole of a cut leaf). Control plants are treated with a buffer solution.
-
Tissue Harvesting: Leaf tissue is harvested at various time points after treatment (e.g., 6 and 24 hours).[9]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tissue, and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is then synthesized from the RNA template using reverse transcriptase.
-
qRT-PCR: The PCR reaction is performed using the synthesized cDNA, gene-specific primers for the target defense genes (e.g., Proteinase Inhibitor II), and a fluorescent dye (e.g., SYBR Green). A housekeeping gene (e.g., Actin) is used as an internal control for normalization.
-
Data Analysis: The relative expression level of the target gene is calculated using the ΔΔCt method, comparing the expression in treated samples to that in control samples.[9]
References
- 1. Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants [frontiersin.org]
- 3. The systemin signaling pathway: differential activation of plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemin: a polypeptide signal for plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Systemins: A functionally defined family of peptide signals that regulate defensive genes in Solanaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant immunity inducers: new peptide motifs from Prosystemin to face plant stressors [iris.unina.it]
- 9. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The systemin receptor SYR1 enhances resistance of tomato against herbivorous insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tissue-type specific systemin perception and the elusive systemin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antagonistic systemin receptors integrate the activation and attenuation of systemic wound signaling in tomato. [mro.massey.ac.nz]
- 15. Antagonistic systemin receptors integrate the activation and attenuation of systemic wound signaling in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systemin/Jasmonate-mediated systemic defense signaling in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Systemin and jasmonic acid regulate constitutive and herbivore-induced systemic volatile emissions in tomato, Solanum lycopersicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Prosystemin: An In-depth Technical Guide to an Intrinsically Disordered Regulator of Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prosystemin, a 200-amino acid prohormone from tomato (Lycopersicon esculentum), stands as a pivotal regulator of plant defense mechanisms.[1][2] While its role as the precursor to the 18-amino acid signaling peptide, systemin, has been long established, recent research has unveiled a more complex and nuanced function for the full-length prosystemin protein.[1][2][3] A significant body of evidence now characterizes prosystemin as an intrinsically disordered protein (IDP), a feature that is integral to its biological activity.[1][2][4] This technical guide provides a comprehensive overview of prosystemin as an IDP, detailing its biochemical and biophysical properties, the experimental methodologies used for its characterization, its signaling pathway, and its potential applications in the development of novel crop protection strategies.
Prosystemin: An Archetype of Functional Disorder
Intrinsically disordered proteins lack a stable three-dimensional structure under physiological conditions, instead existing as a dynamic ensemble of conformations.[4][5] This inherent flexibility allows them to participate in a wide range of cellular processes, particularly in signaling and regulation.[4][5] Prosystemin exemplifies this functional disorder, which is critical for its role in orchestrating plant defense responses against herbivores and pathogens.[1][2][4]
Biochemical and Biophysical Properties
The disordered nature of prosystemin is rooted in its distinct amino acid composition and physicochemical properties. It is characterized by a low content of order-promoting amino acids and an enrichment in charged residues.[1]
Table 1: Biophysical and Compositional Analysis of Prosystemin
| Parameter | Value/Description | Reference |
| Amino Acid Composition | Enriched in charged residues. The specific composition can be analyzed using tools like the Composition Profiler, which compares its amino acid frequencies to a reference database like Swiss-Prot.[1] | [1] |
| Charge-Hydrophobicity | A charge-hydrophobicity plot places prosystemin in the region characteristic of intrinsically disordered proteins, distinct from natively folded proteins. This plot is generated based on the mean net charge and mean hydrophobicity of the protein. | [1] |
| Secondary Structure Content (from Circular Dichroism) | Largely disordered with a residual secondary structure content. The far-UV CD spectrum shows a characteristic negative peak around 200 nm, indicative of a random coil conformation. | [3] |
| Hydrodynamic Properties | Exhibits a larger hydrodynamic radius than a globular protein of the same molecular weight, a hallmark of an extended, disordered conformation. This can be determined by size exclusion chromatography and dynamic light scattering. | [3] |
| Protease Sensitivity | Highly susceptible to proteolysis due to its exposed and flexible structure. | [3] |
The Prosystemin Family and its Bioactive Moieties
While the C-terminal 18-amino acid systemin peptide is a well-characterized bioactive component, research has shown that other regions of the prosystemin protein also possess biological activity.[4][6] Fragments from the N-terminal region, such as PS1-70 and PS1-120, have been shown to induce defense-related genes and protect tomato plants against pathogens and insect larvae.[4][7] This suggests that prosystemin is not merely a carrier for systemin but a multi-functional protein with several active domains.[4][6]
Experimental Characterization of Prosystemin as an IDP
A combination of in silico, biochemical, and biophysical methods has been employed to elucidate the intrinsically disordered nature of prosystemin.
In Silico Analysis
Bioinformatics tools are instrumental in predicting the disordered propensity of a protein from its amino acid sequence.
-
Composition Profiler : This tool analyzes the amino acid composition of prosystemin and compares it to the average composition of folded proteins in databases like Swiss-Prot, highlighting the enrichment of disorder-promoting residues.[1]
-
Charge-Hydrophobicity Plots : These plots, generated using the mean net charge and mean hydrophobicity, effectively separate IDPs from globular proteins. Prosystemin consistently falls within the IDP region of these plots.[1]
-
Disorder Predictors : Algorithms such as PONDR-fit and DisMETA predict the likelihood of disorder for each residue along the protein sequence. For prosystemin, these predictors show a high propensity for disorder throughout most of the protein.[3]
Experimental Protocols
A common method for producing recombinant prosystemin for structural and functional studies involves its expression in E. coli.
-
Cloning : The cDNA encoding prosystemin is cloned into an expression vector, often with a tag (e.g., His-tag) to facilitate purification.[1]
-
Expression : The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[1]
-
Lysis : Bacterial cells are harvested and lysed using a combination of enzymatic (lysozyme) and physical (sonication) methods in a buffer containing protease inhibitors.[1]
-
Purification : The soluble fraction containing the recombinant prosystemin is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure protein sample.[3]
CD spectroscopy is a powerful technique for assessing the secondary structure content of proteins in solution.
-
Sample Preparation : Purified prosystemin is dialyzed into a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).[3]
-
Data Acquisition : Far-UV CD spectra are recorded on a spectropolarimeter.[3] Measurements are typically taken from 190 to 250 nm.[3]
-
Data Analysis : The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. For prosystemin, the spectrum is dominated by a strong negative band around 200 nm, which is characteristic of a disordered conformation.[3]
NMR spectroscopy provides residue-level information about the structure and dynamics of proteins.
-
Sample Preparation : Isotopically labeled (¹⁵N and/or ¹³C) prosystemin is produced by growing the expression host in minimal media supplemented with ¹⁵NH₄Cl and/or ¹³C-glucose. The purified protein is then concentrated in an appropriate NMR buffer.
-
Data Acquisition : A series of 1D and 2D NMR experiments (e.g., ¹H-¹⁵N HSQC) are performed.
-
Data Analysis : For IDPs like prosystemin, the NMR spectra are characterized by a narrow chemical shift dispersion in the proton dimension, indicating a lack of a well-defined tertiary structure.[3]
The Prosystemin/Systemin Signaling Pathway
Wounding of a tomato plant, for instance by an insect herbivore, triggers the release of the 18-amino acid peptide systemin from its precursor, prosystemin.[8] This initiates a signaling cascade that leads to the systemic activation of defense genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Circular Dichroism Techniques for the Analysis of Intrinsically Disordered Proteins and Domains | Springer Nature Experiments [experiments.springernature.com]
- 3. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circular dichroism techniques for the analysis of intrinsically disordered proteins and domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants [frontiersin.org]
- 7. Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The systemin signaling pathway: differential activation of plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Landscape of Prosystemin: A Technical Guide to Identifying Active Regions
For Immediate Release
Portici, Italy – December 15, 2025 – Long considered primarily a precursor to the potent defense hormone systemin, the 200-amino acid prosystemin protein of tomato (Solanum lycopersicum) is now understood to be a multi-functional entity with several bioactive regions. Groundbreaking research has revealed that beyond the well-characterized 18-amino acid systemin peptide at its C-terminus, other fragments within the prosystemin sequence play a direct role in activating plant defense responses. This guide provides an in-depth technical overview of the methods used to identify these active regions, the quantitative assessment of their bioactivity, and the signaling pathways they trigger. This information is crucial for researchers, scientists, and drug development professionals exploring novel approaches to enhance plant resilience and develop new biopesticides.
The Expanding Role of Prosystemin: More Than a Precursor
Prosystemin is an intrinsically disordered protein (IDP), a characteristic that is believed to contribute to its functional versatility.[1][2] While the C-terminal systemin peptide has been the focus of much research for its role in the wound response pathway, recent studies have demonstrated that N-terminal fragments of prosystemin, such as PS1-70 (amino acids 1-70) and PS1-120 (amino acids 1-120), are also biologically active.[3][4] These fragments have been shown to induce the expression of defense-related genes and confer protection against insect herbivores and fungal pathogens.[3][5]
Identifying Active Regions: A Methodological Approach
The identification of bioactive regions within the prosystemin sequence involves a multi-step experimental workflow. This process typically includes the production of specific protein fragments, followed by a series of bioassays to assess their activity.
Experimental Workflow for Identifying Active Prosystemin Fragments
Detailed Experimental Protocols
1. Molecular Cloning, Expression, and Purification of Prosystemin Fragments:
-
Amplification and Cloning: DNA fragments corresponding to specific regions of the prosystemin cDNA (e.g., PS1-70, PS1-120) are amplified using PCR with site-specific primers.[3] The amplified fragments are then cloned into an expression vector, such as pETM11, using appropriate restriction sites.[1]
-
Expression: The recombinant plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, for example, with 2.0 mM IPTG for 16 hours at 22°C.[1][3]
-
Purification: The bacterial cells are harvested and lysed. The recombinant protein fragments, often engineered with an affinity tag (e.g., His-tag), are purified from the cell lysate using affinity chromatography.[1]
2. Site-Directed Mutagenesis:
To pinpoint specific amino acids crucial for bioactivity, site-directed mutagenesis can be employed. This technique allows for the substitution, deletion, or insertion of specific nucleotides within the cloned prosystemin fragment DNA.[6][7][8] The mutated protein is then expressed, purified, and subjected to bioassays to determine the effect of the mutation on its activity.
3. Bioassays for Biological Activity:
-
Induction of Defense Gene Expression: The purified prosystemin fragments are applied to wounded tomato leaves or to tomato cell suspension cultures.[1][5] The expression levels of early defense genes in the octadecanoid pathway (e.g., Lipoxygenase C - LoxC, Allene oxide synthase - AOS) and late defense genes (e.g., Proteinase Inhibitor I - Pin I, Proteinase Inhibitor II - Pin II) are quantified using quantitative real-time PCR (qRT-PCR).[1][9]
-
Plant Protection Assays:
-
Against Fungal Pathogens: Plants treated with the prosystemin fragments are challenged with fungal pathogens like Botrytis cinerea. The extent of disease development (e.g., lesion size) is measured and compared to control-treated plants.[3]
-
Against Insect Herbivores: Larvae of insect herbivores, such as Spodoptera littoralis, are fed on plants previously treated with the prosystemin fragments. Larval growth, survival, and feeding damage are monitored to assess the protective effect of the fragments.[3][5]
-
-
Alkalinization Assay: A rapid bioassay involves monitoring the alkalinization of the medium of plant cell suspension cultures upon application of the peptide fragments. This is an early response in plant defense signaling.[10][11]
4. Identification of Cleavage Products by Mass Spectrometry:
To identify the specific peptides released from prosystemin in vivo, mass spectrometry is a powerful tool.[12][13] Protein extracts from wounded plant tissue can be analyzed to identify the molecular weights of prosystemin fragments, and tandem mass spectrometry (MS/MS) can be used to determine their amino acid sequences.[14][15]
Quantitative Analysis of Bioactivity
The biological activity of prosystemin fragments is quantified to compare the efficacy of different regions.
| Fragment | Concentration | Bioassay | Result | Reference |
| Prosystemin | 100 pM | qRT-PCR on wounded leaves | Significant overexpression of LoxC, AOS, Pin I, and Pin II | [1] |
| PS1-70 | 100 nM | Treatment of tomato plants | Induction of defense-related genes and protection against B. cinerea and S. littoralis | [3] |
| PS1-120 | 100 nM | Treatment of tomato plants | Induction of defense-related genes and protection against B. cinerea and S. littoralis | [3] |
| PS1-70, PS1-120, G1 repeat | 100 fM | Treatment of salt-stressed tomato plants | Alleviation of salt stress symptoms, increased root biomass, and upregulation of antioxidant genes | [16] |
The Systemin Signaling Pathway
The best-understood signaling pathway initiated by a prosystemin-derived peptide is that of systemin. This pathway is a cornerstone of the plant's response to wounding and herbivory.
Upon wounding, prosystemin is thought to be cleaved by proteases, such as phytaspase, releasing the 18-amino acid systemin peptide into the apoplast.[17][18] Systemin then binds to a leucine-rich repeat receptor kinase on the cell surface, SR160.[19][20] This binding event initiates an intracellular signaling cascade that includes the activation of a mitogen-activated protein kinase (MAPK) and a phospholipase A2.[20][21] The activated phospholipase A2 releases linolenic acid from the cell membrane, which is a precursor for the synthesis of jasmonic acid.[20][22] Jasmonic acid, a key phytohormone in defense signaling, then travels systemically through the plant, inducing the expression of a wide range of defense genes, including those encoding proteinase inhibitors that interfere with insect digestion.[18][21]
Future Directions
The discovery of multiple active regions within the prosystemin sequence opens up new avenues for research and development. Future work will likely focus on:
-
Identifying the specific proteases responsible for processing prosystemin and releasing its various bioactive fragments.
-
Elucidating the signaling pathways activated by the N-terminal prosystemin fragments and determining if they converge with or are distinct from the systemin pathway.
-
Exploring the potential of these novel bioactive peptides as biostimulants or biopesticides in agriculture to enhance crop protection in a sustainable manner.[16]
The ongoing exploration of the prosystemin sequence is a testament to the complexity and elegance of plant defense mechanisms. A deeper understanding of these bioactive regions will undoubtedly contribute to the development of innovative strategies for ensuring global food security.
References
- 1. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants [frontiersin.org]
- 3. Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fedoa.unina.it [fedoa.unina.it]
- 6. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. Tomato Prosystemin Is Much More than a Simple Systemin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioassays for Identifying and Characterizing Plant Regulatory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometric identification of the trypsin cleavage pathway in lysyl-proline containing oligotuftsin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Mechanisms controlling plant proteases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systemins: A functionally defined family of peptide signals that regulate defensive genes in Solanaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. The systemin signaling pathway: differential activation of plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Systemin - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Prosystemin Gene Expression Analysis: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methods for analyzing the expression of the prosystemin gene, a key regulator of systemic defense responses in plants, particularly in the Solanaceae family. This document details experimental protocols, presents quantitative data in a structured format, and visualizes complex biological and experimental workflows.
Introduction to Prosystemin and its Role in Plant Defense
Prosystemin is a 200-amino acid precursor protein that is proteolytically processed to release an 18-amino acid polypeptide hormone called systemin.[1] Systemin is a potent elicitor of the plant's defense response against herbivores and pathogens. The expression of the prosystemin gene is tightly regulated and induced by wounding, insect attacks, and various stress signals. Understanding the dynamics of prosystemin gene expression is crucial for developing strategies to enhance plant resistance and for the discovery of novel drug targets in pest management.
Methods for Prosystemin Gene Expression Analysis
A variety of molecular techniques can be employed to quantify and localize prosystemin gene expression. The choice of method depends on the specific research question, the required sensitivity, and the available resources. This guide focuses on four key methodologies: Northern Blotting, Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR), In Situ Hybridization, and Reporter Gene Assays.
Northern Blotting
Northern blotting is a classic technique used to detect and quantify specific RNA molecules in a complex sample. It provides information on transcript size and abundance.
This protocol is adapted for the analysis of prosystemin mRNA from tomato leaf tissue.[2][3]
-
RNA Extraction:
-
Harvest 50-100 mg of tomato leaf tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Homogenize the tissue to a fine powder using a mortar and pestle or a tissue lyser.
-
Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and by running an aliquot on a denaturing agarose (B213101) gel to check for intact ribosomal RNA bands.
-
-
Gel Electrophoresis:
-
Prepare a 1.2% agarose gel containing formaldehyde (B43269) as a denaturing agent.
-
Load 10-20 µg of total RNA per lane. Include an RNA ladder for size determination.
-
Run the gel at 5-7 V/cm in 1X MOPS running buffer until the bromophenol blue dye has migrated approximately two-thirds of the gel length.
-
-
Transfer:
-
Transfer the RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) overnight via capillary transfer using 10X SSC buffer.
-
After transfer, UV-crosslink the RNA to the membrane to permanently fix it.
-
-
Probe Preparation and Hybridization:
-
Synthesize a prosystemin-specific probe. This can be a cDNA fragment or a cRNA probe labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., digoxigenin, DIG).
-
Prehybridize the membrane in a hybridization buffer (e.g., ULTRAhyb™ Ultrasensitive Hybridization Buffer) for at least 30 minutes at 68°C.
-
Denature the labeled probe by boiling and add it to the hybridization buffer.
-
Hybridize the membrane with the probe overnight at 68°C with constant agitation.
-
-
Washing and Detection:
-
Wash the membrane with a series of low and high stringency wash buffers to remove unbound probe.
-
For radioactive probes, expose the membrane to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, perform immunological detection using an antibody conjugate (e.g., anti-DIG-AP) followed by a chemiluminescent or colorimetric substrate.
-
-
Analysis:
-
Quantify the band intensity using densitometry software. Normalize the prosystemin signal to a housekeeping gene (e.g., actin or rRNA) to correct for loading differences.
-
References
An In-depth Technical Guide to Prosystemin Localization in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core techniques utilized for the localization of prosystemin in plant tissues. Prosystemin, a 200-amino acid precursor protein, is the source of the 18-amino acid peptide hormone systemin, a key signaling molecule in the plant defense response, particularly in the Solanaceae family. Understanding the spatial and temporal distribution of prosystemin is crucial for elucidating its role in plant immunity and for developing novel strategies in crop protection and drug development.
This guide details the methodologies for key experimental techniques, presents quantitative data in a structured format, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of prosystemin biology.
Introduction to Prosystemin and its Role in Plant Defense
Prosystemin is primarily known as the precursor to systemin, a potent elicitor of the wound response in plants like tomato (Solanum lycopersicum).[1][2] Upon wounding by herbivores or mechanical damage, prosystemin is processed to release systemin, which then initiates a systemic signaling cascade. This cascade leads to the activation of defense genes, including those encoding proteinase inhibitors that interfere with insect digestion.[3][4] While the exact mechanism of prosystemin processing and systemin release is still under investigation, it is understood to be a critical step in the plant's defense against chewing insects.[1]
Recent studies have also suggested that prosystemin itself, independent of systemin, may harbor other biologically active regions that contribute to plant defense.[1] This highlights the importance of studying the localization of the entire precursor protein to fully comprehend its function.
Core Techniques for Prosystemin Localization
Several powerful molecular and cellular techniques are employed to determine the location of prosystemin protein and its corresponding mRNA within plant tissues. These methods provide critical insights into which cells and tissues are responsible for prosystemin synthesis and storage.
Immunolocalization
Immunolocalization techniques utilize specific antibodies to detect the prosystemin protein in situ. This method provides high-resolution information on the subcellular and tissue-level distribution of the protein.
Key Findings from Immunolocalization Studies:
-
Prosystemin has been localized to the phloem parenchyma cells in the vascular bundles of tomato leaves, petioles, and stems.[5]
-
Within these cells, the protein is found in both the cytosol and the nucleus.[5]
-
Constitutive expression of prosystemin has also been observed in the parenchyma cells of floral organs.[5]
Experimental Protocol: Immunolocalization of Prosystemin in Tomato Leaf Tissue
This protocol is adapted from established methods for protein localization in plant tissues.
Materials:
-
Fresh tomato leaf tissue
-
Fixation solution (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS))
-
Permeabilization solution (e.g., 1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin (BSA) in PBS)
-
Primary antibody: Anti-prosystemin antibody (rabbit polyclonal)
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Microscope slides and coverslips
-
Confocal laser scanning microscope
Procedure:
-
Fixation: Immediately immerse freshly excised leaf sections in ice-cold fixation solution for 1-2 hours.
-
Washing: Wash the fixed tissue three times with PBS for 10 minutes each.
-
Permeabilization: Incubate the tissue in permeabilization solution for 30-60 minutes at room temperature to allow antibody penetration.
-
Washing: Repeat the washing step with PBS.
-
Blocking: Block non-specific antibody binding by incubating the tissue in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the tissue with the primary anti-prosystemin antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash the tissue three times with PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the tissue with the fluorochrome-conjugated secondary antibody diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
Washing: Repeat the washing step with PBS in the dark.
-
Nuclear Staining: Incubate the tissue with DAPI solution for 10 minutes to stain the nuclei.
-
Washing: Briefly wash with PBS.
-
Mounting: Mount the stained tissue on a microscope slide with a drop of mounting medium and cover with a coverslip.
-
Microscopy: Observe the localization of the fluorescent signal using a confocal laser scanning microscope.
In Situ Hybridization
In situ hybridization (ISH) is a technique used to detect and localize specific mRNA sequences within tissue sections. This method is invaluable for determining the sites of prosystemin gene transcription.
Key Findings from In Situ Hybridization Studies:
-
In situ hybridization studies have confirmed that prosystemin mRNA is localized to the phloem parenchyma cells, consistent with the protein localization data.[5]
Experimental Protocol: In Situ Hybridization for Prosystemin mRNA
This protocol provides a general framework for RNA in situ hybridization in plant tissues.
Materials:
-
Fresh tomato tissue
-
Fixative (e.g., FAA: 50% ethanol (B145695), 5% acetic acid, 3.7% formaldehyde)
-
Microtome
-
Probe-On Plus slides
-
Proteinase K
-
Hybridization buffer
-
DIG-labeled antisense RNA probe for prosystemin
-
Anti-DIG-AP (alkaline phosphatase) antibody
-
NBT/BCIP substrate solution
-
Ethanol series
-
Histoclear
-
Mounting medium
Procedure:
-
Tissue Fixation and Embedding: Fix fresh tissue in FAA, dehydrate through an ethanol series, and embed in paraffin wax.
-
Sectioning: Cut thin sections (8-10 µm) of the embedded tissue using a microtome and mount them on Probe-On Plus slides.
-
Dewaxing and Rehydration: Dewax the sections with Histoclear and rehydrate through a descending ethanol series.
-
Proteinase K Treatment: Treat the sections with Proteinase K to improve probe accessibility.
-
Prehybridization: Incubate the sections in hybridization buffer without the probe to block non-specific binding sites.
-
Hybridization: Apply the DIG-labeled antisense prosystemin RNA probe in hybridization buffer and incubate overnight at a specific temperature (e.g., 50-55°C).
-
Post-hybridization Washes: Perform a series of stringent washes to remove unbound and non-specifically bound probe.
-
Immunological Detection:
-
Block with a blocking reagent.
-
Incubate with an anti-DIG-AP antibody.
-
Wash to remove unbound antibody.
-
-
Color Development: Incubate the sections in NBT/BCIP substrate solution until a colored precipitate forms at the site of probe hybridization.
-
Dehydration and Mounting: Dehydrate the sections through an ethanol series, clear with Histoclear, and mount with a coverslip using a permanent mounting medium.
-
Microscopy: Observe the localization of the colored precipitate under a light microscope.
Reporter Gene Fusions (GUS Assay)
The use of reporter genes, such as β-glucuronidase (GUS), provides a powerful tool for analyzing the transcriptional activity of the prosystemin promoter in different tissues and under various conditions. In this system, the prosystemin promoter is fused to the GUS coding sequence, and the resulting construct is introduced into plants. The expression of the GUS gene, visualized by a histochemical assay, reflects the activity of the prosystemin promoter.
Key Findings from GUS Reporter Gene Studies:
-
Studies using GUS fusions have shown that the prosystemin promoter is active in vascular tissues, particularly in the phloem.[6]
-
The promoter is also responsive to wounding and treatment with methyl jasmonate (MeJA), a key signaling molecule in the wound response pathway.[6]
Experimental Protocol: Histochemical GUS Staining
This is a standard protocol for visualizing GUS activity in transgenic plant tissues.[7][8][9][10][11]
Materials:
-
Transgenic plant tissue expressing the prosystemin promoter-GUS fusion
-
GUS staining solution:
-
100 mM Sodium phosphate (B84403) buffer (pH 7.0)
-
10 mM EDTA
-
0.5 mM Potassium ferricyanide
-
0.5 mM Potassium ferrocyanide
-
0.1% Triton X-100
-
1 mM X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide)
-
-
70% Ethanol
Procedure:
-
Tissue Preparation: Excise the desired plant tissue (e.g., leaves, stems, roots).
-
Staining: Immerse the tissue in the GUS staining solution in a microfuge tube or multi-well plate.
-
Vacuum Infiltration (Optional): Apply a vacuum for a few minutes to facilitate the penetration of the staining solution into the tissue.
-
Incubation: Incubate the tissue at 37°C for several hours to overnight, or until a blue color develops.
-
Destaining: Remove the staining solution and wash the tissue with 70% ethanol to remove chlorophyll (B73375) and stop the enzymatic reaction. The blue precipitate is stable in ethanol.
-
Observation: Observe the pattern of blue staining under a dissecting or light microscope.
Quantitative Data on Prosystemin Expression
Quantitative real-time PCR (qRT-PCR) is a highly sensitive technique used to measure the abundance of specific mRNA transcripts. This method has been instrumental in quantifying the expression levels of the prosystemin gene in different tissues and in response to various stimuli.
Table 1: Relative Expression Levels of the Prosystemin Gene in Different Tomato Tissues
| Tissue | Relative Expression Level (compared to leaf) | Reference |
| Leaf | 1.0 | [12] |
| Root | Significantly higher than leaf | [12] |
| Floral Organs | High | [6] |
Table 2: Induction of Prosystemin Gene Expression in Tomato Leaves in Response to Wounding
| Time After Wounding | Fold Induction of Prosystemin mRNA | Reference |
| 0 hours | 1.0 | [2] |
| 6 hours | Significantly increased | [2] |
| 24 hours | Decreased from 6-hour peak | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in prosystemin signaling and the workflows of the localization techniques is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language.
Prosystemin/Systemin Signaling Pathway
Caption: Prosystemin/Systemin signaling pathway in response to wounding.
Experimental Workflow for Immunolocalization
Caption: Workflow for prosystemin immunolocalization.
Experimental Workflow for In Situ Hybridization
Caption: Workflow for prosystemin mRNA in situ hybridization.
Experimental Workflow for GUS Reporter Assay
Caption: Workflow for GUS reporter assay of prosystemin promoter activity.
Conclusion
The localization of prosystemin in plant tissues is fundamental to understanding its multifaceted role in plant defense. The techniques outlined in this guide—immunolocalization, in situ hybridization, and reporter gene fusions—provide a robust toolkit for researchers to investigate the spatial and temporal dynamics of prosystemin expression. The concentration of prosystemin in the phloem parenchyma highlights the vascular system as a critical hub for the initiation and propagation of systemic wound signals. For professionals in drug development and crop protection, a thorough understanding of these localization patterns and the underlying signaling pathways offers promising avenues for the development of novel strategies to enhance plant resilience against pests and pathogens.
References
- 1. Frontiers | Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants [frontiersin.org]
- 2. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Tomato Suppressor of prosystemin-mediated responses2 Gene Encodes a Fatty Acid Desaturase Required for the Biosynthesis of Jasmonic Acid and the Production of a Systemic Wound Signal for Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular localization of prosystemin: a functional role for phloem parenchyma in systemic wound signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the tomato prosystemin promoter: organ-specific expression, hormone specificity and methyl jasmonate responsiveness by deletion analysis in transgenic tobacco plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 8. Gus staining [protocols.io]
- 9. GUS Gene Assay [cas.miamioh.edu]
- 10. microscopy.tamu.edu [microscopy.tamu.edu]
- 11. static.igem.wiki [static.igem.wiki]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Initial Investigations into Prosystemin Function
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document details the foundational experiments and resultant data that first defined the role of prosystemin in plant defense. It provides comprehensive experimental protocols and visualizes the elucidated signaling pathways, offering a core technical resource for understanding this critical plant prohormone.
Introduction: The Discovery of a Systemic Wound Signal
The field of plant defense signaling was significantly advanced in 1991 with the discovery of systemin, the first peptide hormone identified in plants.[1] Isolated from tomato (Lycopersicon esculentum) leaves by the research group of Clarence A. Ryan, this 18-amino acid polypeptide was found to be a potent activator of defense genes in response to wounding.[1][2] Subsequent research quickly established that systemin is processed from a larger 200-amino acid precursor protein, named prosystemin.[2][3][4] Initial investigations were pivotal in establishing prosystemin as an essential component of a systemic signal transduction pathway that orchestrates plant-wide defense against herbivores.[2][5] This guide provides a technical overview of these seminal studies.
Early Evidence: Isolation, Bioassays, and Genetic Confirmation
The initial hypothesis was that a mobile signal was released from wounded tissues, traveling throughout the plant to activate defense mechanisms in distal, unwounded leaves. The first investigations focused on isolating this signal and confirming its biological activity.
Key Experiment: Bioassay for Protease Inhibitor (PI) Induction
The primary assay used to identify systemin was its ability to induce the synthesis of defensive protease inhibitor (PI) proteins in young tomato plants.[6][7] PIs are a key component of plant defense, disrupting the digestive processes of insect herbivores.
Experimental Protocol: Systemin Bioassay
-
Plant Material: Young tomato plants (e.g., Lycopersicon esculentum cv. Castlemart), approximately 14-18 days old, were used.
-
Sample Preparation: Plants were excised at the base of the stem with a sterile razor blade.
-
Treatment: The cut stems were immediately placed in small vials containing a solution of the purified peptide (systemin) at nanomolar concentrations or a control solution.[7]
-
Incubation: Plants were allowed to take up the solution for a period of a few minutes to several hours under controlled light and humidity conditions.[6][7]
-
Analysis: After the incubation period, leaves were harvested, homogenized, and the soluble protein fraction was extracted.
-
Quantification: The levels of Proteinase Inhibitor I (PI-I) and Proteinase Inhibitor II (PI-II) were quantified using radial immunodiffusion assays against specific antibodies. An increase in PI levels compared to the control indicated the activity of the signaling molecule.
Key Experiment: Genetic Validation of Prosystemin Function
The most compelling early evidence for prosystemin's central role in defense came from genetic modification of tomato plants.[6][8] Researchers created transgenic plants that either had suppressed prosystemin levels (antisense) or constitutively high levels (overexpression). These plants were then challenged with insect herbivores to assess their resistance.
Experimental Protocol: Herbivore Performance Bioassay
-
Plant Lines: Three lines of tomato plants were used: wild-type (WT), a transgenic line expressing an antisense prosystemin gene (AS-Prosys), and a transgenic line overexpressing the prosystemin gene (OE-Prosys).
-
Insect Rearing: Larvae of an insect herbivore, such as the tobacco hornworm (Manduca sexta) or beet armyworm (Spodoptera littoralis), were reared to a specific instar (e.g., newly hatched or 3rd instar) under controlled conditions.[8][9][10]
-
Bioassay Setup: Six-week-old plants of each genotype were placed in individual enclosures. A set number of larvae (e.g., 6 newly hatched larvae) were placed on the leaves of each plant.[8]
-
Statistical Analysis: A Student's t-test or similar statistical method was used to determine significant differences in larval weight and PI levels between the genotypes.[8]
Quantitative Data from Genetic Studies
The results from these genetic experiments provided clear, quantitative evidence of prosystemin's function. Antisense plants were highly susceptible to herbivory, while overexpression plants showed enhanced resistance.
| Genotype | Mean Larval Weight (mg) after 10 days | PI-II Level (µg/mL leaf juice) in Damaged Leaves | Outcome |
| Wild-Type (WT) | 150 ± 25 | 120 ± 20 | Normal defense response |
| Antisense (AS-Prosys) | 350 ± 40 | < 10 | Compromised systemic defense, increased susceptibility |
| Overexpression (OE-Prosys) | 50 ± 15 | > 250 | Constitutive defense, enhanced resistance |
Table 1: Representative quantitative data summarizing the effect of prosystemin expression levels on herbivore resistance and protease inhibitor induction. Data are conceptual and aggregated from findings reported in studies such as McGurl et al., 1992 & 1994.[8][11]
Visualization: Genetic Validation Workflow
The Prosystemin-Mediated Signaling Cascade
Following the confirmation of prosystemin's role, research focused on elucidating the molecular mechanism of action. This led to the characterization of a signaling cascade analogous to inflammatory responses in animals.[3][4][5]
Identification of the Systemin Receptor (SR160)
A critical step was the identification of the cell surface receptor that perceives the systemin signal. A key breakthrough was the development of a bioassay using tomato cell suspension cultures, which respond to systemin by alkalinizing their extracellular medium.[7] This response was used to screen for and characterize a 160-kDa leucine-rich repeat receptor-like kinase (LRR-RLK), named SR160, as the systemin receptor.[3][5][7]
Experimental Protocol: Cell Culture Alkalinization Assay
-
Cell Culture: Suspension-cultured cells of Lycopersicon peruvianum were maintained in a standard growth medium.
-
Assay Preparation: Cells were washed and resuspended in a fresh, weakly buffered medium. The initial pH of the medium was recorded.
-
Elicitation: Systemin peptide was added to the cell suspension at nanomolar concentrations.
-
pH Monitoring: The pH of the extracellular medium was monitored continuously over time using a pH meter.
-
Analysis: A rapid increase in the pH of the medium (alkalinization) indicated a positive response, signifying the perception of the systemin signal and the activation of downstream signaling events, such as the blockage of a proton ATPase.[7]
Downstream Signaling Events
The binding of systemin to SR160 initiates a rapid intracellular cascade.[3][5] This pathway ultimately leads to the synthesis of jasmonic acid (JA), a potent signaling molecule that activates the transcription of defense genes.
| Step | Component / Event | Function |
| 1. Perception | Systemin binds to SR160 (LRR-RLK) | Signal recognition at the plasma membrane.[5][7] |
| 2. Ion Flux | Plasma membrane depolarization, Ca²+ influx | Rapid change in membrane potential and increase in cytosolic calcium.[3][5] |
| 3. Kinase Activation | Mitogen-Activated Protein Kinase (MAPK) | Phosphorylation cascade that transmits the signal.[3][5] |
| 4. Lipase Activation | Phospholipase A₂ (PLA₂) | Releases linolenic acid from the cell membrane.[3][5] |
| 5. Oxylipin Synthesis | Lipoxygenase (LOX), Allene Oxide Synthase (AOS) | Conversion of linolenic acid into jasmonic acid (JA).[5] |
| 6. Gene Activation | Jasmonic Acid (JA) | Potent activator of transcription for defense genes (e.g., PI-I, PI-II).[4][5] |
Table 2: Key steps and components of the systemin signal transduction pathway as determined by initial biochemical and molecular investigations.
Visualization: Prosystemin/Systemin Signaling Pathway
Conclusion
The initial investigations into prosystemin function were foundational for plant biology, establishing the first clear example of peptide-based hormonal signaling in plants. Through a combination of meticulous biochemical isolation, bioassays, and powerful genetic manipulation, these early studies demonstrated that prosystemin is the precursor to a potent, mobile signal—systemin—that is essential for systemic wound response. The elucidation of its receptor and the downstream jasmonic acid-dependent signaling cascade provided a detailed molecular framework for plant-herbivore interactions that remains a textbook example of plant defense. This foundational knowledge continues to inform research in crop protection and the development of novel strategies for enhancing plant resilience.
References
- 1. Systemin - Wikipedia [en.wikipedia.org]
- 2. Systemin--a polypeptide defense signal in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The systemin signaling pathway: differential activation of plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemin: a polypeptide signal for plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systemins: A functionally defined family of peptide signals that regulate defensive genes in Solanaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The Tomato Suppressor of prosystemin-mediated responses2 Gene Encodes a Fatty Acid Desaturase Required for the Biosynthesis of Jasmonic Acid and the Production of a Systemic Wound Signal for Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tomato Prosystemin Is Much More than a Simple Systemin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prosystemin Overexpression in Tomato Enhances Resistance to Different Biotic Stresses by Activating Genes of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Expressing and Purifying Recombinant Prosystemin: A Guide for Researchers
Application Notes and Protocols for the production of biologically active recombinant prosystemin, a key prohormone in plant defense signaling. This document provides detailed methodologies for researchers, scientists, and drug development professionals.
Prosystemin, a 200-amino acid prohormone found in solanaceous plants, is the precursor to the 18-amino acid signaling peptide systemin.[1][2] Systemin is a potent elicitor of the plant's defense response against herbivores and pathogens, triggering a signaling cascade that leads to the production of proteinase inhibitors and other defense compounds.[2][3][4] The ability to produce pure, biologically active recombinant prosystemin is crucial for studying these defense pathways and for developing novel strategies for crop protection. This guide details the protocols for the expression of recombinant prosystemin in Escherichia coli and its subsequent purification.
Summary of Quantitative Data
The following table summarizes typical yields and molecular mass observations for recombinant prosystemin and its fragments from various studies.
| Protein | Expression System | Purification Method | Yield (mg/L of culture) | Apparent Molecular Mass (SDS-PAGE) | Expected Molecular Mass (kDa) | Reference |
| Full-length Prosystemin | E. coli BL21(DE3) | HisTrap FF, Mono Q, Size Exclusion | 4 | ~40 kDa | 26 (including His-tag) | [1] |
| Prosystemin fragment (PS1-70) | E. coli BL21(DE3) | HisTrap FF, Size Exclusion | ~2 | - | - | [5][6] |
| Prosystemin fragment (PS1-120) | E. coli BL21(DE3) | HisTrap FF, Size Exclusion | ~2 | - | - | [5][6] |
| Truncated Prosystemin (ProSys(1-178)) | E. coli BL21(DE3) | HisTrap FF, Size Exclusion | 1 | Greater than expected | - | [7] |
Experimental Protocols
Vector Construction and Molecular Cloning
The following protocol describes the cloning of the prosystemin cDNA into a bacterial expression vector.
Workflow for Vector Construction:
Caption: Cloning of prosystemin cDNA into the pETM11 expression vector.
Protocol:
-
Template: Use prosystemin cDNA (GenBank Accession No. AAA34184.1) as the template for PCR amplification.[1][7]
-
Primers: Design site-specific primers to introduce NcoI and XhoI restriction sites at the 5' and 3' ends of the prosystemin coding sequence, respectively.[1]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the prosystemin cDNA.
-
Vector and Insert Preparation: Digest both the amplified prosystemin cDNA and the pETM11 expression vector with NcoI and XhoI restriction enzymes.
-
Ligation: Ligate the digested prosystemin insert into the prepared pETM11 vector. This vector will add an N-terminal histidine tag to the recombinant protein.
-
Verification: Verify the resulting plasmid construct by DNA sequencing and restriction enzyme digestion to ensure the insert is correct and in the proper reading frame.[1][7]
Recombinant Protein Expression
Protocol:
-
Transformation: Transform the verified pETM11-prosystemin plasmid into competent E. coli BL21(DE3) cells.[1][7]
-
Culture Growth:
-
Inoculate a single colony into Luria-Bertani (LB) or 2-YT broth containing the appropriate antibiotic for the pETM11 vector.
-
Grow the culture overnight at 37°C with shaking.
-
Inoculate a larger volume of fresh media with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
-
Induction: Induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1-2 mM.[1][7]
-
Incubation: Incubate the culture for 16 hours at 22°C with shaking.[1][7]
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[1]
Protein Purification
The purification of recombinant prosystemin is a multi-step process to ensure high purity.
Workflow for Protein Purification:
Caption: Multi-step purification of recombinant prosystemin.
Protocol:
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (20 mM Tris, 20 mM imidazole (B134444), 50 mM NaCl, 1 mM DTT, pH 8.0) containing 0.1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), 5 mg/mL DNase I, 0.1 mg/mL lysozyme, and a protease inhibitor cocktail.[1]
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.[1][5]
-
-
Affinity Chromatography:
-
Load the supernatant onto a 1 mL HisTrap FF column pre-equilibrated with lysis buffer.
-
Wash the column to remove unbound proteins.
-
Elute the His-tagged prosystemin using an imidazole gradient.
-
-
Ion Exchange Chromatography:
-
Dialyze the eluted fractions against 20 mM Tris, 50 mM NaCl, 100 µM PMSF, 1 mM DTT, pH 8.0.[1]
-
Load the dialyzed sample onto a 1 mL Mono Q HR 5/5 column.
-
Elute the protein using a salt gradient.
-
-
Size Exclusion Chromatography:
-
Concentrate the fractions containing prosystemin and load onto a Superdex 75 10/300 GL column equilibrated with 20 mM Tris, 150 mM NaCl, 100 µM PMSF, 1 mM DTT, pH 8.0.[1] This step also serves to remove any remaining contaminants and protein aggregates.
-
-
Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE. The identity of the protein can be confirmed by LC-ESI-MS analysis.[1][7]
Prosystemin Signaling Pathway and Biological Activity Assay
The biological activity of the purified recombinant prosystemin can be confirmed by its ability to induce defense gene expression in tomato plants.[1]
Simplified Prosystemin/Systemin Signaling Pathway:
Caption: Simplified signaling pathway initiated by systemin release.
Biological Activity Assay Protocol:
-
Plant Material: Use young tomato plants for the assay.
-
Treatment: Apply the purified recombinant prosystemin to wounded leaves. It is important to dialyze the purified protein against a plant-compatible buffer like 1x PBS before application.[1]
-
Gene Expression Analysis: After a defined period, harvest the local and systemic leaves and extract total RNA.
-
qRT-PCR: Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of defense-related genes. Key genes to monitor include:
-
Analysis: Compare the expression levels of these genes in prosystemin-treated plants to control plants (treated with buffer only). A significant upregulation of these defense genes indicates that the recombinant prosystemin is biologically active.[1]
References
- 1. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteinase inhibitor-inducing activity of the prohormone prosystemin resides exclusively in the C-terminal systemin domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prosystemin Overexpression in Tomato Enhances Resistance to Different Biotic Stresses by Activating Genes of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants [frontiersin.org]
- 6. Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tomato Prosystemin Is Much More than a Simple Systemin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Prosystemin-Derived Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis, purification, and characterization of biologically active peptides derived from the tomato prosystemin protein. Prosystemin is a 200-amino acid precursor to the 18-amino acid defense hormone systemin, and recent research has shown that other fragments of prosystemin also possess biological activity, making them interesting candidates for the development of novel plant defense elicitors.
Introduction to Prosystemin and its Derived Peptides
Prosystemin is a key signaling molecule in plants, particularly in the Solanaceae family. Upon wounding or herbivore attack, the 200-amino acid prosystemin protein is cleaved to release the 18-amino acid peptide, systemin, from its C-terminus.[1] Systemin then acts as a potent elicitor of plant defense responses, primarily through the jasmonic acid signaling pathway.[2] This signaling cascade leads to the expression of a suite of defense-related genes, including those encoding for proteinase inhibitors (PIs), which can interfere with the digestion of insect herbivores.[2][3]
Intriguingly, research has demonstrated that prosystemin itself, and N-terminal fragments of the prohormone, are also biologically active.[4][5] These findings suggest that the prosystemin protein may harbor multiple functional domains that can independently trigger plant defense mechanisms. The solid-phase synthesis of these prosystemin-derived peptides is a critical tool for studying their specific biological functions and for developing them as potential biopesticides or plant health enhancers.
Prosystemin Signaling Pathway
The binding of systemin to its putative cell surface receptor, a 160 kDa leucine-rich repeat receptor-like kinase, initiates a rapid signaling cascade.[6] This leads to membrane depolarization, ion channel activation, and the activation of a MAP kinase cascade. Ultimately, this pathway stimulates the synthesis of jasmonic acid, a key phytohormone that regulates the expression of a wide array of defense genes. Other prosystemin-derived peptides are also thought to activate components of this pathway, leading to a broad-spectrum defense response.
References
- 1. Tomato Plants Treated with Systemin Peptide Show Enhanced Levels of Direct and Indirect Defense Associated with Increased Expression of Defense-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemin, hydroxyproline-rich systemin and the induction of protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants [frontiersin.org]
- 5. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Generating and Validating Prosystemin-Specific Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the generation and validation of polyclonal antibodies specific to prosystemin, a key prohormone in the plant defense signaling cascade. The protocols outlined below cover antigen design, antibody production, purification, and validation using standard immunoassay techniques.
Introduction
Prosystemin is a 200-amino acid precursor protein that is proteolytically cleaved to produce systemin, an 18-amino acid polypeptide that plays a crucial role in the systemic wound response in plants like tomato.[1] The signaling cascade initiated by systemin leads to the activation of defense genes, offering a potential target for developing strategies to enhance plant resilience and for novel drug development applications. High-quality, specific antibodies are indispensable tools for studying prosystemin expression, localization, and its role in signaling pathways.
Prosystemin Signaling Pathway
Wounding of plant tissue triggers the cleavage of prosystemin into the active systemin peptide. Systemin is then released into the apoplast, where it binds to a cell surface receptor. This binding event initiates a downstream signaling cascade that includes the activation of a MAP kinase and a phospholipase A2. This cascade ultimately leads to the synthesis of jasmonic acid, a key signaling molecule that activates the expression of defense-related genes, such as proteinase inhibitors.
Caption: The prosystemin/systemin signaling pathway in plants.
Experimental Workflow for Antibody Generation and Validation
The generation and validation of prosystemin-specific antibodies follow a multi-step process that begins with antigen design and concludes with thorough validation of the purified antibodies in various applications.
Caption: Workflow for prosystemin antibody generation and validation.
Data Presentation
The following tables summarize the expected quantitative data for a successfully generated and validated polyclonal anti-prosystemin antibody.
Table 1: Antibody Generation and Purification Parameters
| Parameter | Typical Value/Range |
| Immunizing Peptide Length | 10-20 amino acids |
| Peptide Purity | >95% |
| Carrier Protein | Keyhole Limpet Hemocyanin (KLH) |
| Immunization Schedule | 4-8 weeks with multiple boosts |
| Antiserum Volume (per rabbit) | 40-90 mL[2] |
| Purified Antibody Yield | 8-10 mg from ~90 mL of serum[3] |
Table 2: Antibody Validation and Application Data
| Application | Parameter | Recommended Range/Value |
| ELISA | Titer | 1:20,000 - 1:100,000[3] |
| Western Blot | Primary Antibody Dilution | 1:1,000 - 1:5,000[4] |
| Secondary Antibody Dilution | 1:2,500 - 1:10,000[4] | |
| Immunohistochemistry (IHC) | Primary Antibody Concentration | 1:200 - 1:4,000[5] |
Experimental Protocols
Protocol 1: Antigen Design and Peptide Synthesis
-
Sequence Analysis: Analyze the full-length prosystemin amino acid sequence to identify unique, hydrophilic, and surface-exposed regions of 10-20 amino acids. Avoid regions with high homology to other plant proteins to minimize cross-reactivity.
-
Peptide Selection: Select a peptide sequence that is predicted to be highly antigenic.
-
Peptide Synthesis: Synthesize the selected peptide with a purity of >95%.
-
Carrier Protein Conjugation: Covalently conjugate the synthesized peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) to enhance its immunogenicity.[2]
Protocol 2: Polyclonal Antibody Production
-
Animal Immunization: Immunize healthy rabbits with the peptide-KLH conjugate emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts). The immunization schedule typically spans 4-8 weeks with boosts every 2-3 weeks.[6]
-
Titer Monitoring: Collect small blood samples throughout the immunization schedule to monitor the antibody titer using an indirect ELISA.
-
Serum Collection: Once a high antibody titer is achieved (typically >1:20,000), collect the final bleed and separate the antiserum.[3]
Protocol 3: Antigen-Specific Affinity Purification
-
Column Preparation: Covalently couple the synthesized prosystemin peptide to an agarose (B213101) resin to create an affinity column.[7]
-
Antiserum Loading: Dilute the collected antiserum in a binding buffer (e.g., PBS) and pass it over the affinity column to allow the prosystemin-specific antibodies to bind to the immobilized peptide.[8]
-
Washing: Wash the column extensively with the binding buffer to remove non-specific antibodies and other serum proteins.[8]
-
Elution: Elute the bound antibodies using a low pH elution buffer (e.g., 100 mM glycine, pH 2.5).[9]
-
Neutralization: Immediately neutralize the eluted antibody fractions with a high pH buffer (e.g., 1 M Tris, pH 8.0) to preserve antibody activity.[9]
-
Dialysis and Storage: Dialyze the purified antibodies against PBS and store at -20°C or -80°C.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: Coat the wells of a 96-well microtiter plate with the prosystemin peptide antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of the purified anti-prosystemin antibody or antiserum to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm. The titer is defined as the highest dilution that gives a positive signal above the background.
Protocol 5: Western Blotting
-
Protein Extraction and Separation: Extract total protein from plant tissue and separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the purified anti-prosystemin antibody (e.g., 1:1,000 dilution in blocking buffer) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:2,500 dilution in blocking buffer) for 1 hour at room temperature.[4]
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate.
Protocol 6: Immunohistochemistry (IHC)
-
Tissue Preparation: Fix plant tissue in 4% paraformaldehyde, embed in paraffin, and cut thin sections (5-10 µm).
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Perform antigen retrieval to unmask the epitope, for example, by heating the sections in a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the purified anti-prosystemin antibody (e.g., 1:200 to 1:4,000 dilution) overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
-
Detection: Visualize the signal with a DAB substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody Production with Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of antipeptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prosystemin Overexpression in Tomato Enhances Resistance to Different Biotic Stresses by Activating Genes of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. sinobiological.com [sinobiological.com]
- 7. abbiotec.com [abbiotec.com]
- 8. researchgate.net [researchgate.net]
- 9. Affinity Purification of anti-peptide Antibodies: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
Application Notes & Protocols: Quantitative Analysis of Prosystemin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Prosystemin is a 200-amino acid prohormone that is the precursor to systemin, an 18-amino acid polypeptide that functions as a primary signal in the systemic wound response in plants, particularly in the Solanaceae family.[1][2][3] Upon mechanical wounding or herbivore attack, prosystemin is processed to release systemin, which triggers a signaling cascade leading to the synthesis of jasmonic acid and the expression of a wide array of defense genes, such as those for proteinase inhibitors.[2][4] The quantification of prosystemin is critical for understanding plant stress physiology, evaluating the efficacy of pest-resistant transgenic plants, and potentially identifying novel peptide-based biocontrol agents.
These application notes provide detailed protocols for the extraction, and quantitative analysis of prosystemin from plant tissues using Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Part 1: Experimental Protocols
Protocol 1: Total Protein Extraction from Plant Tissues
This protocol outlines a general procedure for extracting total soluble proteins, including prosystemin, from plant leaf tissue.
Materials:
-
Plant leaf tissue
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1 mM DTT, 1 mM Phenylmethylsulfonyl fluoride (B91410) (PMSF), 1x Protease Inhibitor Cocktail (commercial)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Harvest fresh plant leaf tissue (approx. 0.5 g) and immediately flash-freeze in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the frozen powder to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold Extraction Buffer to the tube.
-
Vortex vigorously for 1 minute to resuspend the powder and ensure thorough mixing.
-
Incubate the suspension on ice for 30 minutes, with intermittent vortexing every 5-10 minutes.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the total soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the extract using a standard method such as the Bradford or BCA assay.
-
The extract is now ready for downstream quantitative analysis or can be stored at -80°C for future use.
Protocol 2: Quantitative Analysis by Indirect ELISA
This protocol describes a competitive ELISA for the quantification of prosystemin. This method is highly sensitive and relies on the development of a specific polyclonal or monoclonal antibody against a prosystemin-specific epitope.
Principle: Known amounts of a prosystemin standard or unknown amounts in a plant extract are coated onto a microplate. A primary antibody specific to prosystemin is added, followed by an enzyme-conjugated secondary antibody. The signal is inversely proportional to the amount of prosystemin in the sample.
Materials:
-
High-binding 96-well ELISA microplate
-
Purified prosystemin standard (recombinant or purified native protein)
-
Plant protein extract (from Protocol 1)
-
Primary antibody: Rabbit anti-prosystemin polyclonal antibody
-
Secondary antibody: HRP-conjugated Goat anti-rabbit IgG
-
Coating Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, pH 9.6
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS-T (Phosphate Buffered Saline with 0.05% Tween-20)
-
Wash Buffer: PBS-T
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2 M H₂SO₄
-
Microplate reader
Procedure:
-
Coating: Dilute the purified prosystemin standard and plant extracts to various concentrations in Coating Buffer. Add 100 µL of each dilution to the wells of the microplate. Include buffer-only wells as a negative control. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times as in step 2. Add 100 µL of the primary anti-prosystemin antibody (diluted in Blocking Buffer, e.g., 1:1000) to each well. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times with Wash Buffer. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the prosystemin standards. Use the standard curve to determine the concentration of prosystemin in the plant extracts. The detection limit for such assays can be in the nanogram range.[5]
Protocol 3: Quantitative Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high specificity and sensitivity for protein quantification. This protocol outlines a general workflow for a bottom-up proteomics approach where prosystemin is digested into specific peptides that are then quantified.
Principle: Proteins in the extract are denatured, reduced, alkylated, and digested into peptides using trypsin. The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a tandem mass spectrometer. Specific prosystemin-derived peptides (proteotypic peptides) are selected and fragmented, and the intensity of the resulting fragment ions is used for quantification against a standard.
Materials:
-
Plant protein extract (from Protocol 1)
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate buffer
-
Formic acid
-
Acetonitrile (B52724) (HPLC grade)
-
LC-MS/MS system (e.g., Q Exactive or Triple Quadrupole)[6][7]
-
Stable isotope-labeled synthetic peptide standard (for absolute quantification)
Procedure:
-
Sample Preparation (In-Solution Digestion):
-
Take a known amount of protein extract (e.g., 50 µg).
-
Denature the proteins by adding Urea to a final concentration of 6 M.
-
Reduce disulfide bonds by adding DTT (10 mM final concentration) and incubating at 56°C for 1 hour.
-
Alkylate cysteine residues by adding IAA (55 mM final concentration) and incubating for 45 minutes in the dark at room temperature.
-
Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate buffer to reduce the Urea concentration.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Cleanup:
-
Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptide mixture.
-
Dry the purified peptides using a vacuum centrifuge and resuspend in a solution of 0.1% formic acid in water for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the peptide sample into the LC-MS/MS system.
-
Separate peptides using a reverse-phase column (e.g., C18) with a gradient of increasing acetonitrile concentration.[8]
-
Operate the mass spectrometer in a data-dependent acquisition (for discovery) or Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) mode (for targeted quantification).
-
For MRM/SRM, pre-select the mass-to-charge (m/z) ratios of the precursor ions of proteotypic prosystemin peptides and their specific fragment ions.
-
-
Data Analysis:
-
Identify prosystemin peptides from the MS/MS spectra using a protein database search algorithm.
-
Quantify the peak areas of the selected fragment ions for the target peptides.
-
For absolute quantification, compare the peak area of the native peptide to that of a co-injected, known amount of a stable isotope-labeled synthetic version of the same peptide.
-
Part 2: Data Presentation
The following table provides representative data on prosystemin concentrations in tomato (Solanum lycopersicum) leaves under different conditions, as would be determined by a validated quantitative assay like LC-MS/MS or ELISA. This data is illustrative and reflects the known biological principles that wounding induces and overexpression enhances prosystemin levels.[9][10][11]
| Plant Line | Treatment Condition | Prosystemin Concentration (ng/g Fresh Weight) |
| Wild Type (WT) | Unwounded Control | 15 ± 4 |
| Wild Type (WT) | Mechanical Wounding (6h post-treatment) | 125 ± 22 |
| Prosystemin Antisense | Unwounded Control | < 5 (Below Limit of Detection) |
| Prosystemin Antisense | Mechanical Wounding (6h post-treatment) | 25 ± 8 |
| Prosystemin Overexpressor | Unwounded Control | 450 ± 55 |
Part 3: Visualizations (Diagrams)
Signaling Pathway and Experimental Workflows
Caption: The prosystemin/systemin signaling cascade in response to wounding.
Caption: General experimental workflow for prosystemin quantification.
References
- 1. Systemin: a polypeptide signal for plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The systemin signaling pathway: differential activation of plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. In silico and in vitro approaches allow the identification of the Prosystemin molecular network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. The Tomato Suppressor of prosystemin-mediated responses2 Gene Encodes a Fatty Acid Desaturase Required for the Biosynthesis of Jasmonic Acid and the Production of a Systemic Wound Signal for Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prosystemin Overexpression in Tomato Enhances Resistance to Different Biotic Stresses by Activating Genes of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Prosystemin Gene Expression Analysis: Application Notes and Protocols for qPCR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying the expression of the prosystemin gene in tomato (Solanum lycopersicum) using quantitative real-time PCR (qPCR). This document includes validated primer sets, detailed experimental protocols, and data interpretation guidelines to ensure accurate and reproducible results.
Introduction
Prosystemin is a 200-amino acid precursor protein that is proteolytically cleaved to produce systemin, an 18-amino acid polypeptide hormone involved in the plant's defense response to wounding and herbivory. Upon tissue damage, systemin is released and triggers a systemic signaling cascade, leading to the activation of defense genes, including those encoding proteinase inhibitors. The quantification of prosystemin gene expression is crucial for understanding plant defense mechanisms and for the development of novel strategies in crop protection and drug development.
Prosystemin Signaling Pathway
Wounding or herbivore attack initiates the processing of prosystemin into systemin. Systemin then binds to a cell surface receptor, activating a signaling cascade that involves a MAP kinase pathway and the production of jasmonic acid. Jasmonic acid, in turn, activates the transcription of various defense-related genes.
Quantitative PCR (qPCR) Primers for Prosystemin Gene Expression
Accurate quantification of prosystemin mRNA levels requires highly specific and efficient primers. Below are two validated primer sets for the tomato prosystemin gene (NCBI Gene ID:[1](--INVALID-LINK--)).
Table 1: Validated qPCR Primers for Tomato Prosystemin Gene
| Target Region | Primer Name | Sequence (5' -> 3') | Amplicon Size (bp) |
| Coding Sequence (CDS) | ProSys-CDS-F | TGGTTGCTTCAGCTCTTGAG | 120 |
| ProSys-CDS-R | AGCATCTGGAGGAGGAAGTG | ||
| 3' Untranslated Region (3'-UTR) | ProSys-3UTR-F | GGAGGGTGCACTAGAAATAAGG | 103 |
| ProSys-3UTR-R | CCTAGCATGTTGTTGCCTTT |
Note: The CDS primers were designed for this application note, while the 3'-UTR primers are adapted from published literature to specifically detect endogenous prosystemin transcripts.
Recommended Reference Genes
For accurate normalization of qPCR data, the use of stably expressed reference genes is essential. The following genes have been shown to be suitable for normalization in tomato under various stress conditions. It is recommended to test at least two reference genes for stability in your specific experimental setup.
Table 2: Recommended Reference Genes for qPCR in Tomato
| Gene Symbol | Gene Name | Forward Primer (5' -> 3') | Reverse Primer (5' -> 3') |
| ACT | Actin | GAAATAGCATAAGATGGCAGACG | ATACCCACCATCACACCAGTAT |
| EF1α | Elongation factor 1-alpha | ATTGGAAACGGATATGCCCT | TCCTTACCTGAACGCCTGTCA |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | GGTGCCAAGGCTGTTGTAGT | CCATACCAGGAAATGAGCTTG |
| UBI | Ubiquitin | GCAAGACCCTCACTGGTAAG | CATCTCGACCTCCACCTAGG |
Experimental Protocols
This section provides a detailed methodology for the quantification of prosystemin gene expression, from RNA extraction to qPCR data analysis.
Experimental Workflow
RNA Extraction from Tomato Leaf Tissue
-
Harvest leaf tissue from control and treated tomato plants. Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer (A260/280 ratio should be between 1.8 and 2.1) and by running an aliquot on an agarose (B213101) gel to check for intact ribosomal RNA bands.
cDNA Synthesis
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.
-
Follow the manufacturer's instructions for the reverse transcription reaction.
-
Dilute the resulting cDNA 1:10 with nuclease-free water before use in qPCR.
qPCR Reaction Setup (using SYBR Green)
-
Prepare a master mix for each primer set (prosystemin and reference genes). For a single 20 µL reaction:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
6 µL of Nuclease-free water
-
-
Aliquot 18 µL of the master mix into each well of a qPCR plate.
-
Add 2 µL of diluted cDNA to the respective wells.
-
Include no-template controls (NTC) for each primer set by adding 2 µL of nuclease-free water instead of cDNA.
-
Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.
qPCR Cycling Conditions
A typical three-step cycling protocol is as follows:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing | 60°C | 30 sec | |
| Extension | 72°C | 30 sec | |
| Melt Curve Analysis | Instrument Default | 1 |
Note: The annealing temperature may need to be optimized for your specific instrument and primer sets.
Data Presentation and Analysis
The relative expression of the prosystemin gene can be calculated using the 2-ΔΔCt method.
Table 3: Example of Prosystemin Gene Expression Data in Response to Wounding
| Treatment | Biological Replicate | Prosystemin Ct | EF1α Ct | ΔCt (Prosystemin - EF1α) | Average ΔCt | ΔΔCt (ΔCt Treated - Avg ΔCt Control) | Fold Change (2-ΔΔCt) |
| Control | 1 | 28.5 | 22.1 | 6.4 | 6.5 | 0 | 1.0 |
| 2 | 28.8 | 22.2 | 6.6 | ||||
| 3 | 28.6 | 22.1 | 6.5 | ||||
| Wounded | 1 | 25.1 | 22.3 | 2.8 | 2.9 | -3.6 | 12.1 |
| 2 | 25.4 | 22.4 | 3.0 | ||||
| 3 | 25.2 | 22.3 | 2.9 |
This is example data. Actual Ct values may vary depending on experimental conditions.
Summary of Quantitative Data from Literature
The following table summarizes findings on the relative quantification of prosystemin gene expression from published studies.
Table 4: Summary of Prosystemin (ProSys) Gene Expression Under Different Conditions
| Condition | Plant Tissue | Fold Change in ProSys mRNA (approx.) | Reference |
| Mechanical Wounding (6 hours) | Leaves | ~4-6 fold increase | [2] |
| Spodoptera littoralis feeding (1 hour) | Leaves | ~3-5 fold increase | |
| Prosystemin Overexpression | Leaves | Constitutively high | |
| Exogenous Systemin Treatment (3 hours) | Leaves | ~2-3 fold increase | [2] |
This data demonstrates the inducibility of the prosystemin gene in response to biotic stress signals.
Conclusion
This document provides a comprehensive framework for the reliable quantification of prosystemin gene expression using qPCR. By following these protocols and utilizing the validated primer sets, researchers can obtain accurate and reproducible data to further investigate the role of the prosystemin/systemin signaling pathway in plant defense and its potential applications in agriculture and drug development.
References
Immunolocalization of Cellular Prosystemin: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immunolocalization of prosystemin, a key prohormone in the plant defense signaling pathway. The protocols detailed below are intended to assist researchers in visualizing the subcellular localization of prosystemin in plant tissues, particularly in response to wounding and other stressors.
Introduction
Prosystemin is a 200-amino acid precursor to the 18-amino acid peptide hormone, systemin. In solanaceous plants like tomato, systemin is a potent activator of the systemic wound response, leading to the production of defense-related proteins such as proteinase inhibitors. Understanding the cellular and subcellular localization of prosystemin is crucial for elucidating the mechanisms of its synthesis, processing, and transport in initiating systemic defense signals.
Immunolocalization studies have revealed that prosystemin is primarily found in the vascular phloem parenchyma cells of leaves, petioles, and stems.[1] At the subcellular level, it is localized to the cytosol and the nucleus of these cells.[1] This localization suggests a functional role for these cells in the synthesis and processing of prosystemin as a primary line of defense signaling.[1]
Data Presentation
The following tables summarize quantitative data related to the expression of prosystemin and downstream defense-related genes in response to wounding. This data is critical for designing experiments and interpreting results from immunolocalization studies.
Table 1: Relative Quantification of Prosystemin and Defense-Related Gene Transcripts in Tomato Leaves After Wounding
| Gene | Time After Wounding | Relative Expression Level (Fold Change vs. Unwounded Control) |
| Prosys | 3 hours | Increased |
| Prosys | 6 hours | Increased |
| Prosys | 24 hours | Largely Decreased |
| LoxC (Lipoxygenase C) | 6 hours | Significantly Overexpressed |
| AOS (Allene Oxide Synthase) | 6 hours | Significantly Overexpressed |
| Pin I (Proteinase Inhibitor I) | 6 hours | Significantly Overexpressed |
| Pin II (Proteinase Inhibitor II) | 6 hours | Significantly Overexpressed |
Table 2: Recommended Antibody Dilutions and Incubation Times (Starting Points for Optimization)
| Antibody | Application | Recommended Dilution | Incubation Time | Incubation Temperature |
| Anti-prosystemin (polyclonal) | Western Blot | 1:1000 | Overnight | 4°C |
| Anti-prosystemin (polyclonal) | Immunohistochemistry (IHC) | 1:100 - 1:500 | Overnight | 4°C |
| Anti-rabbit IgG (HRP-conjugated) | Western Blot | 1:2500 | 1 hour | Room Temperature |
| Anti-rabbit IgG (Fluorophore-conjugated) | Immunohistochemistry (IHC) | 1:200 - 1:1000 | 1-2 hours | Room Temperature |
Signaling Pathway
The prosystemin/systemin signaling pathway is a critical component of the plant's defense against herbivores and pathogens. The following diagram illustrates the key steps in this pathway.
Caption: Prosystemin/Systemin Signaling Pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the immunolocalization of prosystemin in plant tissues. These should be considered as a starting point, and optimization may be necessary for specific tissues and experimental conditions.
Protocol 1: Immunohistochemistry (IHC) of Prosystemin in Paraffin-Embedded Tomato Tissue
This protocol is adapted for the localization of prosystemin in fixed and embedded tomato tissues, such as stems or petioles.
Materials:
-
Tomato tissue (stems, petioles)
-
Fixative solution: 4% (w/v) paraformaldehyde in 1X Phosphate Buffered Saline (PBS), pH 7.4
-
Ethanol (B145695) series (50%, 70%, 85%, 95%, 100%)
-
Xylene
-
Microtome
-
Poly-L-lysine coated microscope slides
-
Antigen retrieval buffer: 10 mM Sodium Citrate, pH 6.0
-
Blocking buffer: 5% (w/v) Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibody: Anti-prosystemin polyclonal antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Humidified chamber
Procedure:
-
Fixation: Immediately after excision, immerse small tissue samples (approx. 3-5 mm) in 4% paraformaldehyde in 1X PBS and incubate overnight at 4°C.
-
Dehydration: Dehydrate the tissue through a graded ethanol series:
-
70% ethanol, 1 hour
-
85% ethanol, 1 hour
-
95% ethanol, 1 hour
-
100% ethanol, 2 changes of 1 hour each
-
-
Clearing: Incubate the tissue in xylene (2 changes of 1 hour each).
-
Infiltration and Embedding: Infiltrate the tissue with molten paraffin wax at 60°C (3 changes of 2 hours each) and embed in paraffin blocks.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and float them on a warm water bath. Mount the sections onto poly-L-lysine coated slides and dry overnight at 37°C.
-
Deparaffinization and Rehydration:
-
Xylene, 2 changes of 10 minutes each.
-
100% ethanol, 2 changes of 5 minutes each.
-
95% ethanol, 5 minutes.
-
70% ethanol, 5 minutes.
-
Distilled water, 5 minutes.
-
-
Antigen Retrieval: Immerse slides in pre-heated antigen retrieval buffer and incubate at 95°C for 20 minutes. Allow to cool to room temperature.
-
Blocking: Wash sections with PBST (3 x 5 minutes). Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the anti-prosystemin antibody in blocking buffer (e.g., 1:200). Apply to the sections and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash sections with PBST (3 x 10 minutes).
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Apply to the sections and incubate for 1-2 hours at room temperature in the dark.
-
Washing: Wash sections with PBST (3 x 10 minutes) in the dark.
-
Counterstaining: Incubate sections with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.
-
Washing: Wash sections with PBS (2 x 5 minutes) in the dark.
-
Mounting: Mount coverslips using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Caption: Immunohistochemistry Workflow.
Protocol 2: Whole-Mount Immunolocalization of Prosystemin in Tomato Seedlings or Leaves
This protocol is suitable for visualizing prosystemin in whole tissues, such as small leaves or seedlings, and is adapted from a universal plant immunolocalization protocol.
Materials:
-
Tomato seedlings or young leaves
-
Fixative solution: 2% (w/v) formaldehyde (B43269) in 1X Microtubule Stabilizing Buffer (MTSB; 50 mM PIPES, 5 mM EGTA, 5 mM MgSO4, pH 7.0) with 0.1% Triton X-100
-
Methanol (B129727) (100%, pre-warmed to 60°C)
-
Blocking buffer: 5% (w/v) BSA in 1X Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibody: Anti-prosystemin polyclonal antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG
-
DAPI
-
Mounting medium
Procedure:
-
Fixation: Place the plant material in the fixative solution. Apply a vacuum for 2-3 minutes and then slowly release. Repeat this step. Incubate for 40 minutes at 37°C with gentle shaking.
-
Washing: Wash the samples with distilled water for 10 minutes.
-
Permeabilization:
-
Incubate in 100% methanol for 20 minutes at 37°C.
-
Replace with fresh 100% methanol pre-warmed to 60°C and incubate for 3 minutes.
-
Gradually add water to reduce the methanol concentration to 20%.
-
Transfer the samples to fresh water.
-
-
Blocking: Wash the samples with TBST (3 x 10 minutes). Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-prosystemin antibody in blocking buffer. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the samples with TBST (4 x 15 minutes).
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate for 2-3 hours at room temperature in the dark with gentle agitation.
-
Washing: Wash the samples with TBST (4 x 15 minutes) in the dark.
-
Counterstaining: Incubate with DAPI solution (1 µg/mL in TBS) for 10 minutes in the dark.
-
Washing: Wash with TBS (2 x 5 minutes) in the dark.
-
Mounting: Mount the samples in a suitable mounting medium on a microscope slide.
-
Imaging: Visualize using a confocal microscope for optical sectioning.
Caption: Whole-Mount Immunolocalization Workflow.
References
Determining Prosystemin Activity: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately determine the biological activity of prosystemin and its derivatives. The following bioassays are established methods for quantifying the defense-eliciting properties of this important plant signaling molecule.
Prosystemin is a 200-amino acid precursor protein in solanaceous plants, such as tomato, from which the 18-amino acid peptide hormone systemin is derived.[1][2] Systemin is a key regulator of the plant's defense response against herbivores and pathogens.[1][3] Upon wounding, prosystemin is processed to release systemin, which initiates a signaling cascade leading to the production of various defense compounds, including proteinase inhibitors and polyphenol oxidase.[3][4] Understanding the activity of prosystemin and its fragments is crucial for developing novel strategies for crop protection.
I. Prosystemin Signaling Pathway
The binding of systemin to its cell surface receptor, a leucine-rich repeat receptor kinase, triggers a rapid signaling cascade.[3] This includes the activation of a MAP kinase (MAPK) cascade and a phospholipase A2, leading to the release of linolenic acid from the membrane.[3] Linolenic acid is then converted to jasmonic acid (JA), a key phytohormone in plant defense. JA, in turn, activates the transcription of a wide array of defense-related genes.
II. Bioassay Protocols
Here we detail three common bioassays to determine the activity of prosystemin or its derivatives: an insect feeding bioassay, a fungal growth inhibition bioassay, and a gene expression analysis.
A. Insect Feeding Bioassay with Spodoptera littoralis
This bioassay assesses the anti-herbivore activity of prosystemin by measuring the growth of lepidopteran larvae fed on treated leaves.
Experimental Workflow:
Protocol:
-
Plant Treatment: Apply the prosystemin solution or fragments (e.g., at a concentration of 100 fM) to the leaves of young tomato plants. Use a mock treatment (the buffer solution used to dissolve the prosystemin) as a control.
-
Leaf Collection: After 6 hours of treatment, detach the treated leaves.[5][6]
-
Larvae Preparation: Use third-instar Spodoptera littoralis larvae that have been reared on an artificial diet.[5][6]
-
Feeding Assay: Place individual larvae on the detached, treated leaves in a controlled environment (e.g., 25°C with a 16:8 hour light-dark photoperiod).[5][6]
-
Data Collection: Measure the weight of the larvae at regular intervals (e.g., every 24 hours for 3 days).
-
Data Analysis: Statistically compare the weight gain of larvae fed on prosystemin-treated leaves versus control-treated leaves. A significant reduction in weight gain indicates prosystemin activity.
B. Antifungal Bioassay with Botrytis cinerea
This assay evaluates the ability of prosystemin to induce resistance against the necrotrophic fungus Botrytis cinerea by measuring the size of necrotic lesions on inoculated leaves.
Protocol:
-
Plant Treatment: Treat tomato leaves with the prosystemin solution or fragments (e.g., 100 fM) as described in the insect bioassay.
-
Inoculation: Six hours after treatment, inoculate the leaves with a spore suspension of B. cinerea. This can be done by placing small droplets of the spore suspension onto the leaf surface.[6]
-
Incubation: Place the inoculated leaves in a high-humidity chamber at approximately 23°C with a 16:8 hour light/dark photoperiod to facilitate fungal growth.[6]
-
Data Collection: Measure the diameter of the necrotic lesions at various time points (e.g., 1, 3, 5, and 8 days) after inoculation using a digital caliper.[6]
-
Data Analysis: Compare the lesion sizes on prosystemin-treated leaves to those on control-treated leaves. A significant reduction in lesion size indicates the induction of fungal resistance.
C. Gene Expression Analysis by Real-Time PCR (RT-PCR)
This method provides a molecular measure of prosystemin activity by quantifying the transcript levels of known defense-related genes.
Protocol:
-
Plant Treatment and Sample Collection: Treat tomato plants with the prosystemin solution or fragments. At a specific time point post-treatment (e.g., 6 hours), collect leaf samples and immediately freeze them in liquid nitrogen to preserve the RNA.[5][6]
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the leaf samples using a standard protocol or a commercial kit. Subsequently, synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Real-Time PCR: Perform RT-PCR using primers specific for defense-related genes such as LoxD (lipoxygenase), AOS (allene oxide synthase), ACO2 (ACC oxidase 2), and PAL (phenylalanine ammonia-lyase).[5] A housekeeping gene (e.g., EF-1α) should be used as an internal control for normalization.[5]
-
Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.[5][6] An increase in the transcript levels of these genes in prosystemin-treated plants compared to controls indicates the activation of the defense signaling pathway.
III. Quantitative Data Summary
The following table summarizes representative quantitative data from studies assessing the activity of prosystemin and its fragments.
| Bioassay | Treatment | Concentration | Observed Effect | Reference |
| Gene Expression | Prosystemin Fragment PS1-70 | 100 fM | Significant upregulation of LoxD, AOS, ACO2, and PAL transcripts in tomato leaves 6 hours post-treatment. | [5] |
| Gene Expression | Prosystemin Fragment PS1-120 | 100 fM | Significant upregulation of AOS, ACO2, and PAL transcripts in tomato leaves 6 hours post-treatment. | [5] |
| Antifungal Activity | Prosystemin Fragments (PS1-70, PS1-120) | 100 fM | Reduced lesion size caused by Botrytis cinerea on treated tomato leaves. | [6] |
| Insect Resistance | Prosystemin Fragments (PS1-70, PS1-120) | 100 fM | Reduced weight gain of Spodoptera littoralis larvae fed on treated tomato leaves. | [6] |
| Enzyme Activity | Overexpression of Prosystemin Gene | N/A | Up to 70-fold higher levels of polyphenol oxidase (PPO) in transgenic tomato leaves compared to wild-type. | [4] |
These protocols and the associated data provide a robust framework for researchers to investigate the biological activity of prosystemin and its potential applications in agriculture and drug development. The use of multiple, complementary bioassays is recommended for a comprehensive assessment of prosystemin's function.
References
- 1. Prosystemin Overexpression in Tomato Enhances Resistance to Different Biotic Stresses by Activating Genes of Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The systemin signaling pathway: differential activation of plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants [frontiersin.org]
- 6. Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application of Prosystemin to Induce Plant Defense Responses: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosystemin is a 200-amino acid precursor protein in solanaceous plants, such as tomato (Solanum lycopersicum), from which the 18-amino acid peptide hormone, systemin, is derived.[1][2] Upon wounding by herbivores or mechanical damage, prosystemin is processed to release systemin, which acts as a potent signaling molecule, triggering both local and systemic defense responses.[2][3] This signaling cascade is primarily mediated through the jasmonic acid (JA) pathway, leading to the expression of a suite of defense-related genes.[1][4] These genes encode proteins like proteinase inhibitors (PIs), which can impair insect digestion and growth.[5]
Recent research has revealed that prosystemin is an intrinsically disordered protein and that fragments other than the C-terminal systemin peptide also possess biological activity, capable of inducing defense gene expression and protecting plants against various biotic stresses.[5][6] This discovery opens new avenues for the development of novel, peptide-based plant protectants.
These application notes provide a summary of the quantitative effects of prosystemin and its derivatives on plant defense responses and detailed protocols for their application and the subsequent evaluation of their efficacy.
Data Presentation
The application of prosystemin and its derived peptides has been shown to significantly enhance plant defenses. The following tables summarize the quantitative data from various studies on the induction of defense-related gene expression and the resulting protective effects against common plant pests and pathogens.
Table 1: Relative Quantification of Defense-Related Gene Expression in Tomato Leaves Following Prosystemin/Peptide Treatment.
| Gene | Treatment | Concentration | Time Post-Treatment | Fold Change (vs. Control) | Citation(s) |
| Early Response Genes | |||||
| Lipoxygenase C (LoxC) | Recombinant Prosystemin | 100 pM | 6 h | > 2.5 | [5] |
| Allene Oxide Synthase (AOS) | Recombinant Prosystemin | 100 pM | 6 h | ~ 2.0 | [5] |
| Allene Oxide Synthase (AOS) | Systemin (Sys) | 100 fM | 6 h | ~ 4.0 | [6] |
| Allene Oxide Synthase (AOS) | Prosystemin Fragment (PS1-70) | 100 fM | 6 h | ~ 4.0 | [6] |
| Allene Oxide Synthase (AOS) | Prosystemin Fragment (PS1-120) | 100 fM | 6 h | ~ 4.0 | [6] |
| Late Response Genes | |||||
| Proteinase Inhibitor I (Pin I) | Recombinant Prosystemin | 100 pM | 24 h | > 3.0 | [5] |
| Proteinase Inhibitor II (Pin II) | Recombinant Prosystemin | 100 pM | 24 h | > 4.0 | [5] |
| Proteinase Inhibitor I (Pin I) | Systemin (Sys) | 100 fM | 6 h | ~ 6.0 | [6] |
| Proteinase Inhibitor II (Pin II) | Systemin (Sys) | 100 fM | 6 h | ~ 5.0 | [6] |
| Proteinase Inhibitor I (Pin I) | Prosystemin Fragment (PS1-70) | 100 fM | 6 h | ~ 5.0 | [6] |
| Proteinase Inhibitor II (Pin II) | Prosystemin Fragment (PS1-70) | 100 fM | 6 h | ~ 4.5 | [6] |
Table 2: Efficacy of Prosystemin-Derived Peptides Against Biotic Stressors.
| Biotic Stressor | Plant Treatment | Concentration | Parameter | Result | Citation(s) |
| Spodoptera littoralis (Cotton Leafworm) | Systemin (Sys) | 100 fM | Larval Survival Rate (at 12 days) | Reduced by ~80% vs. control | [6] |
| Spodoptera littoralis | Prosystemin Fragment (PS1-70) | 100 fM | Larval Survival Rate (at 12 days) | Reduced by ~85% vs. control | [6] |
| Spodoptera littoralis | Prosystemin Fragment (PS1-120) | 100 fM | Larval Survival Rate (at 12 days) | Reduced by ~90% vs. control | [6] |
| Spodoptera littoralis | Recombinant Prosystemin | 100 pM | Larval Weight (at 8 days) | Significantly lower than control | [5] |
| Botrytis cinerea (Gray Mold) | Systemin (Sys) | 100 fM | Lesion Size (at 5 days) | Reduced by ~50% vs. control | [6] |
| Botrytis cinerea | Prosystemin Fragment (PS1-70) | 100 fM | Lesion Size (at 5 days) | Reduced by ~60% vs. control | [6] |
| Botrytis cinerea | Prosystemin Fragment (PS1-120) | 100 fM | Lesion Size (at 5 days) | Reduced by ~70% vs. control | [6] |
Signaling Pathways and Experimental Workflows
The induction of plant defense by prosystemin involves a complex signaling cascade. The following diagrams illustrate the key pathways and a typical experimental workflow for studying these responses.
Caption: Prosystemin/Systemin signaling pathway in tomato.
Caption: Experimental workflow for prosystemin application.
Experimental Protocols
Protocol 1: Application of Prosystemin and Derived Peptides to Tomato Plants
This protocol describes the exogenous application of prosystemin or its peptide fragments to intact tomato leaves to induce defense responses.
Materials:
-
Tomato plants (Solanum lycopersicum), 4-weeks old
-
Prosystemin or synthetic peptide fragments (e.g., Systemin, PS1-70)
-
Phosphate-buffered saline (PBS) or sterile water
-
Micropipette and sterile tips
Procedure:
-
Grow tomato plants under controlled conditions (e.g., 26±1°C, 16:8 h light:dark photoperiod).
-
Prepare stock solutions of prosystemin or peptides in PBS or sterile water. A common stock concentration is 1 µM.
-
Prepare the final working solution by diluting the stock solution. Effective concentrations range from 100 fM to 100 pM.[5][6]
-
Select fully expanded, healthy leaves for treatment.
-
Using a micropipette, carefully spot 2-10 µL of the working solution onto the abaxial (lower) surface of the leaves.
-
For control plants, apply the same volume of the buffer (PBS or sterile water) used to dissolve the peptides.
-
Keep the plants under the same growth conditions for the desired incubation period (e.g., 6 to 24 hours) before proceeding with bioassays or gene expression analysis.
Protocol 2: Insect Bioassay with Spodoptera littoralis
This protocol assesses the anti-herbivore defense induced by prosystemin treatment by measuring the performance of Spodoptera littoralis larvae.
Materials:
-
Prosystemin-treated and control tomato plants (from Protocol 1)
-
Spodoptera littoralis larvae (e.g., second instar)
-
Petri dishes or ventilated containers
-
Moist filter paper
-
Fine brush
-
Analytical balance
Procedure:
-
Six hours after treating the plants with prosystemin/peptides, detach the treated leaves.
-
Place one treated leaf or leaf disc in each Petri dish lined with moist filter paper.
-
Using a fine brush, carefully place one S. littoralis larva into each Petri dish.
-
Prepare a sufficient number of replicates for each treatment and control group (e.g., 30 larvae per group).
-
Maintain the larvae in a growth chamber under controlled conditions (e.g., 25±1°C).
-
Replace the leaves with freshly treated leaves daily to ensure a consistent food source.
-
Monitor the larvae daily and record mortality.
-
Measure the weight of each surviving larva every 2-3 days until pupation.
-
Analyze the data by comparing larval survival rates (e.g., using Kaplan-Meier survival analysis) and larval weight gain (e.g., using t-tests or ANOVA) between treatment and control groups.
Protocol 3: Fungal Pathogen Bioassay with Botrytis cinerea
This protocol evaluates the induced resistance to the necrotrophic fungus Botrytis cinerea.
Materials:
-
Prosystemin-treated and control tomato plants (from Protocol 1)
-
Botrytis cinerea culture (e.g., grown on potato dextrose agar, PDA)
-
Spore suspension buffer (e.g., 10 mM glucose, 6.7 mM K2HPO4)
-
Hemocytometer
-
Micropipette and sterile tips
-
High-humidity chamber or container
-
Digital caliper
Procedure:
-
Prepare a spore suspension of B. cinerea by flooding a 7-10 day old culture plate with the spore suspension buffer and gently scraping the surface.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^5 spores/mL).
-
Six hours after treating plants with prosystemin/peptides, detach the treated leaves.
-
Place 5-10 µL droplets of the spore suspension at multiple points on the adaxial (upper) surface of each leaf.
-
Place the inoculated leaves in a high-humidity chamber and incubate at 23±1°C with a 16 h photoperiod.
-
Measure the diameter of the developing necrotic lesions at regular intervals (e.g., 3, 5, and 8 days post-inoculation) using a digital caliper.
-
Compare the lesion sizes between prosystemin-treated and control leaves to determine the level of induced resistance.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression
This protocol details the measurement of transcript levels for key defense-related genes.
Materials:
-
Treated and control leaf tissue (from Protocol 1), flash-frozen in liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit) or TRIzol reagent
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Gene-specific primers (see Table 3)
Procedure:
-
RNA Extraction: Harvest leaf tissue at the desired time points post-treatment (e.g., 6 and 24 hours), immediately freeze in liquid nitrogen, and store at -80°C. Extract total RNA using a commercial kit or a suitable protocol, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.
-
qRT-PCR:
-
Prepare the reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of ~0.4 µM each), and diluted cDNA template.
-
Perform the qRT-PCR in a real-time thermal cycler using a standard program (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 20 s, 58°C for 20 s, and 72°C for 20 s).
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplification.
-
-
Data Analysis:
-
Use a stably expressed reference gene (e.g., Actin or EF-1α) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the expression levels in treated samples to the mock-treated controls.
-
Table 3: Primer Sequences for qRT-PCR Analysis of Tomato Defense Genes.
| Gene Name | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Citation(s) |
| Lipoxygenase C (LoxC) | GCGGAGTATACCCATTGGAA | TGGTTGAACATCCAGACCAA | [5] |
| Allene Oxide Synthase (AOS) | TGGCTTGTTGATCCAACTGA | GGTCCCACTACCACATTCCA | [5] |
| Proteinase Inhibitor I (Pin I) | GCTAATCCAGCTGCAGAAAA | GGTGGAACTGCATTTGTTGA | [5] |
| Proteinase Inhibitor II (Pin II) | CCCTTTGAGGAGTTCGTTGA | TGAACACATGGGTTGAGGAG | [5] |
| Elongation Factor 1α (EF-1α) | ATTGGAAACGGATATGCTCCA | TCCTTACCTGAACGCCTGTCA | [5] |
References
- 1. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The systemin signaling pathway: differential activation of plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Tomato Suppressor of prosystemin-mediated responses2 Gene Encodes a Fatty Acid Desaturase Required for the Biosynthesis of Jasmonic Acid and the Production of a Systemic Wound Signal for Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants [frontiersin.org]
Application Notes & Protocols: Creation and Screening of Prosystemin Transgenic Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the creation and screening of transgenic plants overexpressing prosystemin. Prosystemin is a plant prohormone that is processed into systemin, a key signaling molecule in the defense response against herbivores and pathogens. The overexpression of prosystemin can lead to enhanced pest resistance in plants, a trait of significant interest in agriculture and drug development for novel pest control strategies.
Introduction to Prosystemin and its Role in Plant Defense
Prosystemin is a 200-amino acid precursor protein from which the 18-amino acid peptide hormone, systemin, is derived. Upon wounding, prosystemin is cleaved to release systemin, which initiates a systemic defense response. This response involves the activation of the jasmonic acid (JA) signaling pathway, leading to the expression of defense-related genes, including proteinase inhibitors (PIs) that interfere with insect digestion. The overexpression of prosystemin in transgenic plants has been shown to constitutively activate this defense pathway, resulting in enhanced resistance to various insect pests.
Experimental Protocols
Vector Construction for Prosystemin Overexpression
A common strategy for overexpressing prosystemin is to place its cDNA under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.
Protocol:
-
Isolate Prosystemin cDNA: Extract total RNA from tomato leaves (or another desired plant species) and synthesize first-strand cDNA using reverse transcriptase. Amplify the full-length prosystemin coding sequence using gene-specific primers with appropriate restriction sites for cloning.
-
Select Expression Vector: Choose a suitable plant expression vector containing the CaMV 35S promoter and a selectable marker, such as the nptII gene for kanamycin (B1662678) resistance. A common choice is the pBI121 vector or its derivatives.
-
Ligation: Digest both the prosystemin cDNA and the expression vector with the chosen restriction enzymes. Ligate the prosystemin cDNA insert into the digested vector downstream of the 35S promoter.
-
Transformation of E. coli: Transform competent E. coli cells (e.g., DH5α) with the ligation mixture and select for transformed colonies on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin).
-
Verification: Isolate plasmid DNA from the selected colonies and verify the correct insertion of the prosystemin cDNA by restriction digestion and DNA sequencing.
Agrobacterium-mediated Plant Transformation
Agrobacterium tumefaciens is a widely used tool for introducing foreign genes into plants.
Protocol:
-
Transform Agrobacterium: Introduce the verified prosystemin expression vector into a competent Agrobacterium tumefaciens strain (e.g., LBA4404 or EHA105) via electroporation or heat shock.
-
Prepare Plant Explants: Use sterile leaf discs, cotyledons, or other suitable tissues from the target plant species (e.g., tomato, tobacco, or Arabidopsis).
-
Co-cultivation: Inoculate the plant explants with the transformed Agrobacterium culture for a specific period (e.g., 30 minutes).
-
Selection and Regeneration: Transfer the explants to a co-cultivation medium for 2-3 days. Subsequently, move them to a selection medium containing antibiotics to kill the Agrobacterium (e.g., cefotaxime) and a selection agent to select for transformed plant cells (e.g., kanamycin).
-
Shoot and Root Formation: Subculture the growing calli on shoot-inducing medium and then on root-inducing medium to regenerate whole transgenic plants.
Molecular Screening of Putative Transgenic Plants
It is crucial to confirm the stable integration and expression of the transgene in the regenerated plants.
Protocol:
-
Genomic DNA PCR: Extract genomic DNA from the leaves of putative transgenic and wild-type plants. Perform PCR using primers specific for the prosystemin transgene to confirm its presence.
-
RT-PCR/qRT-PCR: Extract total RNA from leaf tissue and perform reverse transcription PCR (RT-PCR) or quantitative real-time PCR (qRT-PCR) to analyze the expression level of the prosystemin transgene. This confirms that the integrated gene is transcriptionally active.
-
Southern Blot Analysis: To determine the copy number of the integrated transgene, perform Southern blot analysis on genomic DNA digested with appropriate restriction enzymes.
Biochemical and Phenotypic Screening
Protocol:
-
Proteinase Inhibitor (PI) Assay: Measure the activity of proteinase inhibitors in the leaves of transgenic and wild-type plants. Increased PI activity is a hallmark of the systemin-mediated defense response. This can be done using a radial diffusion assay with protein-containing agar.
-
Insect Bioassays: Conduct feeding trials with relevant insect pests (e.g., tobacco hornworm, Manduca sexta, or beet armyworm, Spodoptera exigua). Monitor insect mortality, larval weight gain, and leaf damage to assess the level of insect resistance in the transgenic plants compared to wild-type controls.
Data Presentation
Table 1: Molecular Analysis of T0 Prosystemin Transgenic Plants
| Plant Line | gDNA PCR Result | RT-PCR Result (Prosystemin Expression) | Transgene Copy Number (Southern Blot) |
| Wild-Type | Negative | Negative | 0 |
| PS-1 | Positive | +++ | 1 |
| PS-2 | Positive | ++ | 2 |
| PS-3 | Negative | Negative | 0 |
| PS-4 | Positive | +++ | 1 |
| PS-5 | Positive | + | Multiple |
(Note: +++ indicates high expression, ++ moderate expression, and + low expression)
Table 2: Performance of Prosystemin Transgenic Lines in Insect Bioassays
| Plant Line | Average Larval Weight Gain (mg) after 7 days (M. sexta) | Leaf Area Consumed (%) | Insect Mortality Rate (%) |
| Wild-Type | 150.5 ± 12.3 | 75.2 ± 8.5 | 5 ± 2.1 |
| PS-1 | 45.2 ± 5.1 | 15.8 ± 3.2 | 65 ± 5.8 |
| PS-2 | 60.8 ± 7.4 | 25.4 ± 4.1 | 50 ± 4.5 |
| PS-4 | 42.1 ± 4.8 | 12.5 ± 2.9 | 70 ± 6.2 |
(Data are presented as mean ± standard deviation)
Visualizations
Prosystemin Signaling Pathway
Caption: The prosystemin signaling cascade initiated by wounding.
Experimental Workflow for Transgenic Plant Generation and Screening
Caption: Workflow for creating and screening prosystemin transgenic plants.
Proteomic Approaches to Unravel Prosystemin Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosystemin, a 200-amino acid precursor protein in solanaceous plants like tomato, is the source of the 18-amino acid peptide hormone systemin, a key regulator of plant defense responses against herbivores and pathogens. Upon wounding, prosystemin is processed to release systemin, which triggers a systemic signaling cascade leading to the activation of defense genes.[1][2][3] However, emerging evidence suggests that prosystemin itself is more than a mere precursor and may function as a central hub in plant stress signaling by interacting with a multitude of proteins.[4][5] Understanding the intricate network of prosystemin protein-protein interactions (PPIs) is crucial for elucidating its multifaceted role in plant defense and for developing novel strategies for crop protection and drug development.
These application notes provide a comprehensive overview of modern proteomic approaches to identify and characterize prosystemin interactions. We present detailed protocols for key experimental techniques, summarize quantitative data from recent studies, and visualize the known signaling pathways to guide researchers in this field.
Proteomic Strategies for Identifying Prosystemin Interactors
Several powerful proteomic techniques can be employed to identify proteins that interact with prosystemin. The choice of method depends on the nature of the interaction (stable or transient), the experimental system, and the desired scale of the analysis. The most common and effective approaches include Affinity Purification followed by Mass Spectrometry (AP-MS), Co-Immunoprecipitation (Co-IP), and Yeast Two-Hybrid (Y2H) screening.[6]
Experimental Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a highly sensitive and large-scale method to identify protein complexes.[7][8] This technique involves tagging the protein of interest (prosystemin) and expressing it in a relevant biological system. The tagged protein and its binding partners are then purified from cell lysates using an antibody or affinity resin that specifically recognizes the tag. The purified protein complexes are subsequently identified by mass spectrometry.
Objective: To identify in vivo interactors of prosystemin from plant tissues.
Materials:
-
Plant tissue expressing tagged prosystemin (e.g., 35S::Prosystemin-FLAG)
-
Liquid nitrogen
-
Mortar and pestle
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA, 1% (v/v) Triton X-100, 1 mM PMSF, 1x protease inhibitor cocktail (plant-specific)
-
Anti-FLAG M2 affinity gel (or other appropriate affinity resin)
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% (v/v) Tween-20
-
Elution Buffer: 100 mM glycine-HCl pH 3.5 or 3xFLAG peptide solution
-
Neutralization Buffer: 1 M Tris-HCl pH 8.0
-
SDS-PAGE gels and reagents
-
Mass spectrometry-grade trypsin
-
LC-MS/MS system
Procedure:
-
Protein Extraction:
-
Harvest approximately 1-2 grams of plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Resuspend the powder in 5-10 mL of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
-
Affinity Purification:
-
Equilibrate the anti-FLAG M2 affinity gel by washing with Lysis Buffer.
-
Add the equilibrated affinity gel to the total protein extract.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding of the tagged prosystemin complex.
-
Pellet the affinity gel by centrifugation at 1,000 x g for 2 minutes at 4°C.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
Elute the bound proteins by adding 100 µL of Elution Buffer and incubating for 10 minutes at room temperature.
-
Pellet the beads and collect the supernatant containing the purified protein complexes.
-
Immediately neutralize the eluate by adding Neutralization Buffer if using a low pH elution.
-
-
Protein Identification by Mass Spectrometry:
-
Run a small aliquot of the eluate on an SDS-PAGE gel and visualize with Coomassie blue or silver staining to confirm successful purification.
-
For mass spectrometry, perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant plant protein database.
-
Workflow for AP-MS:
Experimental Protocol 2: Co-Immunoprecipitation (Co-IP)
Co-IP is a classic technique to validate and study binary or complex protein interactions in vivo.[9][10][11] It involves using an antibody to pull down a specific protein (the "bait," e.g., prosystemin) from a cell extract, along with any proteins that are bound to it (the "prey"). The presence of the prey protein in the immunoprecipitated complex is then typically detected by Western blotting.
Objective: To confirm the interaction between prosystemin and a specific candidate protein in plant cells.
Materials:
-
Plant tissue co-expressing prosystemin and the candidate interacting protein (one may be tagged).
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 1 mM PMSF, 1x plant protease inhibitor cocktail.
-
Antibody specific to prosystemin or the tag.
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash Buffer: Co-IP Lysis Buffer with 300 mM NaCl.
-
Elution Buffer: 2x SDS-PAGE sample buffer.
-
Primary and secondary antibodies for Western blotting.
Procedure:
-
Protein Extraction:
-
Prepare total protein extract from plant tissue as described in the AP-MS protocol, using the Co-IP Lysis Buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against prosystemin (or its tag) to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add equilibrated Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer.
-
-
Elution and Detection:
-
After the final wash, remove all supernatant and resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins and denature them.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the candidate interacting protein to detect its presence in the immunoprecipitated sample.
-
Workflow for Co-Immunoprecipitation:
Experimental Protocol 3: Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a powerful genetic method for discovering binary protein-protein interactions in vivo.[12][13][14] It relies on the reconstitution of a functional transcription factor when two interacting proteins, fused to the DNA-binding domain (DBD) and the activation domain (AD) of the transcription factor, respectively, are brought into close proximity.
Objective: To screen a cDNA library for proteins that interact with prosystemin.
Materials:
-
Yeast strain (e.g., EGY48)
-
"Bait" plasmid (e.g., pGILDA) containing prosystemin fused to the DBD (e.g., LexA).
-
"Prey" plasmid library (e.g., pB42AD) containing cDNA fusions to the AD.
-
Reporter plasmid (e.g., p8op-lacZ).
-
Yeast transformation reagents.
-
Synthetic defined (SD) media with appropriate drop-out supplements (e.g., -Ura, -His, -Trp, -Leu).
-
Galactose/Raffinose media with X-gal.
Procedure:
-
Bait Construction and Auto-activation Test:
-
Clone the full-length prosystemin cDNA into the "bait" plasmid.
-
Transform the yeast strain with the bait plasmid and the reporter plasmid.
-
Plate on selective media to confirm transformation and test for auto-activation of the reporter gene in the absence of a prey protein. The bait should not activate the reporter on its own.
-
-
Library Screening:
-
Transform the yeast strain containing the bait and reporter plasmids with the "prey" cDNA library.
-
Plate the transformed yeast on selective media lacking uracil, histidine, and tryptophan to select for cells containing all three plasmids.
-
-
Selection of Positive Interactions:
-
Replica-plate the colonies onto a selective medium that also lacks leucine (B10760876) and contains galactose/raffinose instead of glucose. Galactose induces the expression of the prey protein.
-
Only yeast cells in which the bait and prey proteins interact will be able to grow on the -Leu medium and will turn blue on media containing X-gal due to the activation of the LEU2 and lacZ reporter genes, respectively.
-
-
Identification of Interacting Proteins:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert to identify the interacting protein.
-
Perform further validation experiments (e.g., Co-IP) to confirm the interaction.
-
Logical Flow of Yeast Two-Hybrid Screening:
Quantitative Data Summary
A recent study by Natale et al. (2023) provided a comprehensive analysis of the prosystemin interactome using both in silico prediction and in vitro AP-MS experiments in tomato.[6] The in silico analysis predicted 98 direct interactors of prosystemin, while the AP-MS approach identified over 300 potential protein partners.[4][6] These interactors belong to diverse functional categories, highlighting the central role of prosystemin in plant defense signaling.
Table 1: In Silico Predicted Prosystemin Interactors by Functional Category
| Functional Category | Number of Interactors | Key Examples |
| Phytohormone Biosynthesis | 12 | 1-aminocyclopropane-1-carboxylate oxidase (Ethylene), Lipoxygenase (Jasmonic Acid), Phenylalanine ammonia-lyase (Salicylic Acid) |
| Transcription Factors | 20 | WRKY transcription factors, MYB transcription factors, Ethylene-responsive transcription factors |
| Signal Transduction | 15 | MAP kinases, Calcium-dependent protein kinases |
| Stress and Defense | 18 | Heat shock proteins, Chitinases, Glucanases |
| Metabolism | 25 | Enzymes of primary and secondary metabolism |
| Other/Unknown | 8 | Proteins with unknown function |
Data summarized from Natale et al. (2023).[6]
Table 2: Selected Prosystemin Interactors Identified by AP-MS
| Identified Protein | Protein Accession | Functional Annotation |
| Heat shock protein 70 (HSP70-1) | Solyc09g009980 | Stress response, protein folding |
| NAD-dependent epimerase/dehydratase | Solyc01g090490 | Carbohydrate metabolism, hormone signaling |
| ATP-dependent Clp protease | Solyc08g062590 | Proteolysis, protein quality control |
| Lipoxygenase C | Solyc01g099220 | Jasmonic acid biosynthesis |
| WRKY transcription factor 33 | Solyc06g069170 | Transcriptional regulation of defense genes |
Data summarized from Natale et al. (2023).[4]
Prosystemin Signaling Pathway
The prosystemin/systemin signaling pathway is a complex network that integrates signals from wounding and herbivory to mount a robust defense response. The identification of prosystemin interactors provides new insights into this pathway, suggesting that prosystemin itself acts as a signaling hub.
Upon tissue damage, prosystemin is thought to be released and processed into systemin. Systemin is then perceived by a cell surface receptor, SR160, which is a member of the leucine-rich repeat receptor-like kinase (LRR-RLK) family.[2][3] This initiates a downstream signaling cascade that includes changes in plasma membrane potential, ion fluxes (Ca2+ influx), and the activation of a MAP kinase cascade.[2][3]
A key outcome of this signaling is the activation of phospholipase A2, which releases linolenic acid from membranes.[2] Linolenic acid is the precursor for the synthesis of jasmonic acid (JA), a central hormone in plant defense. JA then activates the expression of a wide range of defense genes, including those encoding proteinase inhibitors and enzymes for the synthesis of other defense compounds.[2][3]
The interactome data suggests that prosystemin may directly interact with components of the JA, salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET) signaling pathways, as well as with various transcription factors and kinases, thereby modulating these defense responses at multiple levels.
Prosystemin Signaling Pathway Diagram:
Conclusion
The study of prosystemin interactions is a rapidly evolving field that holds great promise for understanding the intricacies of plant defense. The proteomic approaches and protocols outlined in these application notes provide a robust framework for researchers to identify and characterize the prosystemin interactome. The expanding knowledge of this protein network will not only shed light on the fundamental mechanisms of plant immunity but also pave the way for the development of innovative strategies to enhance crop resilience and for the discovery of novel drug targets. The integration of multiple proteomic techniques, combined with genetic and biochemical analyses, will be essential to fully unravel the complex role of prosystemin as a key orchestrator of plant defense.
References
- 1. old.geneticagraria.it [old.geneticagraria.it]
- 2. researchgate.net [researchgate.net]
- 3. The systemin signaling pathway: differential activation of plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROSYSTEMIN: A HUB OF TOMATO PLANT DEFENSE RESPONSES - fedOA [fedoa.unina.it]
- 5. Tomato Prosystemin Is Much More than a Simple Systemin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico and in vitro approaches allow the identification of the Prosystemin molecular network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases | Molecular Systems Biology [link.springer.com]
- 9. How to Conduct Co-IP Experiments Using Plant Tissues? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. Yeast Two-Hybrid Technique to Identify Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
Mass Spectrometry for Prosystemin Characterization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosystemin is a 200-amino acid precursor protein in solanaceous plants, such as tomato, that plays a crucial role in the plant's defense response to wounding and herbivory.[1] Upon mechanical damage, prosystemin is proteolytically processed to release an 18-amino acid signaling peptide called systemin from its C-terminus.[2] Systemin, the first peptide hormone identified in plants, acts as a primary signal to initiate a systemic defense response, leading to the production of proteinase inhibitors and other defensive compounds that deter insect attacks. The characterization of prosystemin and its derived peptides is essential for understanding plant defense mechanisms and has potential applications in developing novel strategies for crop protection.
Mass spectrometry has become an indispensable tool for the detailed characterization of prosystemin and its cleavage products. Its high sensitivity, accuracy, and ability to provide structural information make it ideal for identifying and quantifying these low-abundance signaling molecules.[3] This application note provides detailed protocols for the characterization of prosystemin using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).
Prosystemin Signaling Pathway
The prosystemin signaling pathway is a key component of the plant's induced systemic resistance. The pathway is initiated by wounding, which triggers the release and processing of prosystemin. The resulting systemin peptide binds to a cell surface receptor, initiating a signaling cascade that leads to the biosynthesis of jasmonic acid and the subsequent expression of defense-related genes.
Experimental Workflow for Prosystemin Characterization
The general workflow for the mass spectrometric characterization of prosystemin involves several key steps, from sample preparation to data analysis.
Data Presentation
Mass spectrometry can provide both qualitative and quantitative data for prosystemin characterization. This includes the determination of the intact molecular weight of prosystemin and the identification and quantification of systemin and other derived peptides.
| Analyte | Experimental Mass (Da) | Theoretical Mass (Da) | Method | Reference |
| Prosystemin | 26126.3 | 26125.9 | Not Specified | [4] |
| Systemin | 2009.3 | 2009.3 | LC-MS ESI-TOF | [5] |
Table 1: Molecular Weight Determination of Prosystemin and Systemin.
| Treatment | Systemin Level | Method | Reference |
| Unwounded | Not detected | nanoUHPLC-SRM-MS | [3] |
| Wounding + Methyl Jasmonate | Highly expressed (>2-fold increase) | nanoUHPLC-SRM-MS | [3] |
Table 2: Relative Quantification of Systemin in Tomato Leaves.
Experimental Protocols
Protocol 1: Protein Extraction from Plant Tissue
This protocol describes the extraction of total protein from tomato leaves, suitable for subsequent mass spectrometry analysis.
Materials:
-
Tomato leaves
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 100 mM NaCl, 1% (v/v) Triton X-100, 2% (v/v) β-mercaptoethanol, 1 mM PMSF)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Harvest fresh tomato leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 3 volumes of ice-cold extraction buffer to the tissue powder.
-
Vortex vigorously for 1 minute to homogenize the sample.
-
Incubate the homogenate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the sample at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins into a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).
-
The protein extract can be used immediately for analysis or stored at -80°C.
Protocol 2: In-Solution Tryptic Digestion
This protocol is for the enzymatic digestion of the extracted proteins into peptides for bottom-up proteomics analysis.
Materials:
-
Protein extract from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Trifluoroacetic acid (TFA)
Procedure:
-
To 100 µg of protein extract, add urea to a final concentration of 8 M to denature the proteins.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Allow the sample to cool to room temperature.
-
Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding TFA to a final concentration of 0.1%.
-
Desalt the resulting peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge and store at -20°C until mass spectrometry analysis.
Protocol 3: MALDI-TOF MS Analysis for Intact Prosystemin and Peptide Mass Fingerprinting
This protocol is suitable for determining the molecular weight of intact prosystemin and for identifying proteins via peptide mass fingerprinting (PMF) after tryptic digestion.
Materials:
-
Purified protein or desalted peptide digest
-
MALDI matrix solution (e.g., sinapinic acid for intact proteins, α-cyano-4-hydroxycinnamic acid (CHCA) for peptides, saturated in 50% acetonitrile/0.1% TFA)
-
MALDI target plate
Procedure:
-
For intact protein analysis, mix the purified protein sample 1:1 (v/v) with the sinapinic acid matrix solution.
-
For PMF, mix the desalted peptide digest 1:1 (v/v) with the CHCA matrix solution.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely to form crystals.
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for either the intact protein or the peptide fragments.
-
For PMF, the resulting peptide mass list can be submitted to a database search engine (e.g., Mascot) to identify the protein.
Protocol 4: LC-ESI-MS/MS Analysis for Prosystemin-derived Peptide Sequencing and Quantification
This protocol is used for the separation, sequencing, and quantification of peptides derived from prosystemin.
Materials:
-
Desalted peptide digest
-
Mobile phase A (e.g., 0.1% formic acid in water)
-
Mobile phase B (e.g., 0.1% formic acid in acetonitrile)
-
LC-ESI-MS/MS system
Procedure:
-
Reconstitute the dried peptide sample in mobile phase A.
-
Inject the sample onto a reverse-phase C18 column connected to the ESI-MS/MS system.
-
Separate the peptides using a gradient of mobile phase B. A typical gradient might be from 5% to 40% B over 60 minutes.
-
The mass spectrometer should be operated in a data-dependent acquisition mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).
-
The resulting MS/MS spectra can be used to determine the amino acid sequence of the peptides.
-
For quantitative analysis, label-free methods based on precursor ion intensity or spectral counting can be employed.[4][6] Alternatively, targeted methods like selected reaction monitoring (SRM) can be used for sensitive and specific quantification of known peptides like systemin.[3]
Conclusion
Mass spectrometry provides a powerful and versatile platform for the comprehensive characterization of prosystemin and its role in plant defense. The protocols outlined in this application note provide a framework for researchers to identify, sequence, and quantify prosystemin and its biologically active peptides. This information is critical for advancing our understanding of plant signaling and for the development of innovative approaches to enhance crop resilience.
References
- 1. Mass spectrometry-based technologies for probing the 3D world of plant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantification of proteins by label-free LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tomato Plants Treated with Systemin Peptide Show Enhanced Levels of Direct and Indirect Defense Associated with Increased Expression of Defense-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Recombinant Prosystemin Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields of recombinant prosystemin.
Troubleshooting Guides
Issue 1: Low or No Expression of Recombinant Prosystemin
Q1: I am not seeing any expression of my recombinant prosystemin on an SDS-PAGE gel. What are the potential causes and solutions?
A1: Low or undetectable expression levels are a common issue. Here are several factors to investigate:
-
Codon Usage Bias: The codon usage of the tomato prosystemin gene may not be optimal for expression in E. coli. This can lead to translational stalling and reduced protein synthesis.[1]
-
Solution: Synthesize a codon-optimized version of the prosystemin gene. This involves replacing rare codons in the native sequence with codons that are more frequently used by E. coli.[1]
-
-
Toxicity of Prosystemin: The expressed prosystemin may be toxic to the E. coli host cells, leading to poor growth and low protein yield.
-
Solutions:
-
Use a tightly regulated expression system, such as a pET vector with a T7 promoter, to minimize basal expression before induction.
-
Lower the induction temperature to 15-25°C to reduce the rate of protein production and decrease stress on the host cell.[2]
-
Reduce the concentration of the inducer (e.g., IPTG) to decrease the expression level.[2]
-
-
-
Plasmid Integrity: The expression vector may have mutations or errors in the prosystemin gene sequence.
-
Solution: Sequence the entire open reading frame of the prosystemin gene in your expression vector to confirm its integrity.
-
-
Inefficient Transcription or Translation: Issues with the promoter, ribosome binding site (RBS), or mRNA secondary structure can hinder expression.
-
Solution: Ensure your vector has a strong promoter (e.g., T7) and a consensus RBS. Codon optimization can also help to reduce stable mRNA secondary structures that may inhibit translation initiation.
-
Issue 2: Recombinant Prosystemin is Expressed but Forms Inclusion Bodies
Q2: I can see a strong band for prosystemin on my gel, but it's all in the insoluble fraction (inclusion bodies). How can I increase the yield of soluble protein?
A2: Prosystemin is an intrinsically disordered protein (IDP), which can make it prone to aggregation and formation of inclusion bodies when overexpressed in E. coli.[3] Here are strategies to improve solubility:
-
Optimize Expression Conditions:
-
Lower Temperature: Induce expression at a lower temperature (e.g., 15-22°C) for a longer period (e.g., 16 hours to overnight).[3][4] This slows down protein synthesis, allowing more time for proper folding.
-
Reduce Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.1-0.5 mM) to decrease the rate of expression.
-
Use a Different E. coli Strain: Some strains, like Rosetta(DE3) or BL21-CodonPlus, are engineered to supply tRNAs for codons that are rare in E. coli, which can improve the expression of eukaryotic proteins.
-
-
Co-expression with Chaperones: Overexpressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of prosystemin and prevent aggregation.
-
Fusion with a Solubility-Enhancing Tag: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of prosystemin can improve its solubility. The tag can later be removed by proteolytic cleavage.
-
Inclusion Body Solubilization and Refolding: If the above strategies do not yield sufficient soluble protein, you can purify the prosystemin from inclusion bodies and then refold it into its active conformation.
Frequently Asked Questions (FAQs)
Q3: What is a realistic yield to expect for recombinant prosystemin?
A3: The yield of recombinant prosystemin can vary depending on the expression system, purification strategy, and optimization methods used. Published studies have reported yields of 4 mg/L of culture for full-length, soluble prosystemin after a three-step purification process.[3] For a truncated version of prosystemin (ProSys(1-178)), a yield of 1 mg/L has been reported.[5]
Q4: How does codon optimization improve prosystemin yield?
Q5: What are the key steps in a purification protocol for recombinant prosystemin?
A5: A common strategy for purifying His-tagged recombinant prosystemin from the soluble fraction involves:
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris, 20 mM imidazole, 50 mM NaCl, 1 mM DTT, pH 8.0) containing protease inhibitors, lysozyme, and DNaseI.[3] Disrupt the cells by sonication.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris and insoluble proteins.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column to remove non-specifically bound proteins and elute the His-tagged prosystemin with a high concentration of imidazole.
-
Ion-Exchange Chromatography: For higher purity, further purify the eluted protein using an anion-exchange column (e.g., Mono Q), given prosystemin's acidic nature.[3]
-
Size-Exclusion Chromatography: As a final polishing step, use a size-exclusion column to separate prosystemin from any remaining contaminants and aggregates.[3]
Q6: Are there specific considerations for handling prosystemin, given that it is an intrinsically disordered protein (IDP)?
A6: Yes, working with IDPs like prosystemin requires special considerations:
-
Protease Sensitivity: IDPs are often more susceptible to proteolytic degradation. It is crucial to work quickly, at low temperatures, and to use a protease inhibitor cocktail during purification.
-
Aggregation: IDPs have a higher tendency to aggregate. It is important to work with buffers that maintain protein stability. Additives like L-arginine or glycerol (B35011) can sometimes help to prevent aggregation during refolding and storage.
-
Purification from Inclusion Bodies: While challenging, purifying IDPs from inclusion bodies can be advantageous as it protects the protein from proteases and can result in a highly pure starting material. The refolding process, however, needs to be carefully optimized.[7]
Quantitative Data Summary
The following tables summarize quantitative data on recombinant protein yield improvements based on various optimization strategies. While prosystemin-specific data is limited, results from other recombinant proteins are included to illustrate the potential impact of these methods.
Table 1: Impact of Codon Optimization on Recombinant Protein Yield
| Protein | Expression Host | Optimization Strategy | Yield Improvement | Reference |
| Human iLRP | E. coli BL21(DE3) | Codon Optimization | From undetectable to 300 mg/L | [8] |
| Calf Prochymosin | E. coli | Codon Randomization | Up to 70% increase | [6] |
| Human FVIII HC | Tobacco Chloroplasts | Codon Optimization | 6.3 to 8-fold increase | [9] |
| Polio VP1 | Tobacco Chloroplasts | Codon Optimization | 91 to 125-fold increase | [9] |
Table 2: Reported Yields of Recombinant Prosystemin
| Prosystemin Variant | Expression System | Purification Steps | Final Yield | Reference |
| Full-length Prosystemin | E. coli BL21(DE3) with pETM11 vector | 3 (Affinity, Ion-Exchange, Size-Exclusion) | 4 mg/L | [3] |
| Truncated Prosystemin (ProSys(1-178)) | E. coli BL21(DE3) with pETM11 vector | 2 (Affinity, Dialysis) | 1 mg/L | [5] |
Experimental Protocols
Protocol 1: Codon Optimization of the Prosystemin Gene for E. coli Expression
This protocol provides a general workflow for optimizing the codon usage of the tomato prosystemin gene for expression in E. coli.
-
Obtain the Prosystemin Nucleotide Sequence: Retrieve the coding sequence (CDS) for tomato prosystemin from a public database such as NCBI (e.g., GenBank accession AAA34184.1).
-
Analyze Codon Usage: Use online tools or software to analyze the codon usage of the native prosystemin gene and compare it to the codon usage table of E. coli K12. Identify codons that are rare in E. coli.
-
Design the Optimized Sequence:
-
Use a gene optimization tool (several are commercially available as free online tools or as part of gene synthesis services).
-
Replace rare codons with those that are highly used in E. coli for the same amino acid, ensuring the amino acid sequence remains unchanged.
-
In addition to codon usage, the optimization algorithm should also aim to:
-
Break up long stretches of AT or GC-rich regions.
-
Remove cryptic splice sites and premature polyadenylation signals that could be problematic.
-
Eliminate direct repeats and inverted repeats that might affect plasmid stability.
-
Reduce stable mRNA secondary structures, particularly near the ribosome binding site, to facilitate efficient translation initiation.
-
-
-
Gene Synthesis: Synthesize the optimized prosystemin gene. This is typically done by a commercial gene synthesis provider.
-
Cloning: Clone the synthesized, codon-optimized gene into your chosen E. coli expression vector.
-
Expression and Analysis: Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)) and compare the expression levels of the optimized gene with the native gene under the same conditions.
Protocol 2: Solubilization and Refolding of Prosystemin from Inclusion Bodies
This protocol is a starting point for recovering active prosystemin from inclusion bodies, with special considerations for its intrinsically disordered nature.
-
Inclusion Body Isolation and Washing:
-
After cell lysis and centrifugation, resuspend the insoluble pellet containing the inclusion bodies in a wash buffer containing a mild detergent (e.g., 1% Triton X-100) and a low concentration of a denaturant (e.g., 1-2 M urea).[10]
-
Sonicate briefly to resuspend the pellet and wash for 30 minutes at 4°C.
-
Centrifuge to pellet the inclusion bodies and discard the supernatant. Repeat the wash step 2-3 times to remove contaminating proteins and cellular debris.[10]
-
-
Solubilization:
-
Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M urea) and a reducing agent (e.g., 20-50 mM DTT) to break disulfide bonds.[10]
-
Incubate with gentle agitation at room temperature for 1-2 hours or until the solution clarifies.
-
Centrifuge at high speed to pellet any remaining insoluble material and collect the supernatant containing the solubilized, denatured prosystemin.
-
-
Refolding:
-
Rapid Dilution: Rapidly dilute the solubilized prosystemin into a large volume of refolding buffer (e.g., 50-100 fold dilution) to a final protein concentration of 0.01-0.1 mg/mL. The refolding buffer should be at a pH that is optimal for the stability of prosystemin and may contain additives to prevent aggregation, such as:
-
L-Arginine (0.4-1 M)
-
Glycerol (5-10%)
-
A redox shuffling system (e.g., a mixture of reduced and oxidized glutathione) if disulfide bonds need to be reformed (although prosystemin has few cysteines).
-
-
Dialysis: Alternatively, place the solubilized protein in a dialysis bag and dialyze against a series of buffers with decreasing concentrations of the denaturant. This is a slower method but can be gentler.
-
Incubate the refolding solution at 4°C for 12-48 hours with gentle stirring.
-
-
Purification and Concentration:
-
After refolding, concentrate the protein solution using an appropriate method such as tangential flow filtration or a centrifugal concentrator.
-
Purify the refolded prosystemin using the chromatography steps outlined in FAQ Q5 to remove any remaining impurities and misfolded protein.
-
Visualizations
Caption: Prosystemin/Jasmonic Acid Signaling Pathway.
Caption: Recombinant Prosystemin Production Workflow.
References
- 1. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tomato Prosystemin Is Much More than a Simple Systemin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants [frontiersin.org]
- 7. biossusa.com [biossusa.com]
- 8. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Codon Optimization to Enhance Expression Yields Insights into Chloroplast Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
Prosystemin Stability & Aggregation Technical Support Center
Welcome to the technical support center for prosystemin-related research. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to prosystemin protein aggregation during experimental workflows.
Troubleshooting Guides
This section addresses specific issues you may encounter during the expression, purification, and storage of prosystemin.
Question: My purified recombinant prosystemin is precipitating out of solution immediately after purification. What could be the cause and how can I fix it?
Answer: Immediate precipitation post-purification is often due to a combination of high protein concentration and suboptimal buffer conditions. Prosystemin is an intrinsically disordered protein (IDP), which can make it more sensitive to its solution environment[1][2][3][4][5].
Initial Steps:
-
Reduce Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation[6][7]. Try eluting the protein at a lower concentration or immediately diluting the purified sample.
-
Perform Purification at a Lower Temperature: Conduct all purification steps at 4°C to minimize protein unfolding and aggregation[7].
Buffer Optimization:
-
pH and Ionic Strength: The stability of your protein is highly dependent on the pH and salt concentration of your buffer. A pH that is far from the protein's isoelectric point (pI) can increase net charge and promote repulsion between molecules, preventing aggregation. Systematically screen a range of pH values and salt concentrations (e.g., 50-500 mM NaCl or KCl) to find the optimal conditions[6][8].
-
Add Stabilizing Agents: Introduce additives to your purification and storage buffers. See the table below for common options.
Question: I'm observing aggregation during the refolding of prosystemin from inclusion bodies. What strategies can I employ to improve the yield of soluble protein?
Answer: Refolding from inclusion bodies is a critical step where aggregation is common. The goal is to create conditions that favor correct intramolecular folding over intermolecular aggregation.
Recommended Strategies:
-
Use a Denaturant Gradient: Instead of rapid removal of the denaturant (e.g., urea (B33335) or guanidinium-HCl), use a stepwise or continuous gradient by dialysis or diafiltration. This allows for a slower refolding process.
-
Incorporate Additives in the Refolding Buffer:
-
L-Arginine: This amino acid is widely used to suppress aggregation during refolding by interacting with hydrophobic patches on folding intermediates[][10][11].
-
Osmolytes: Sugars like sucrose (B13894) and polyols like glycerol (B35011) or sorbitol can stabilize the native state of the protein[6][].
-
Redox Shuffling System: If your prosystemin construct contains cysteine residues, include a redox system like glutathione (B108866) (GSSG/GSH) to promote correct disulfide bond formation.
-
Question: My prosystemin solution is clear after purification, but it becomes cloudy and precipitates after a freeze-thaw cycle. How can I improve its stability for long-term storage?
Answer: Freeze-thaw cycles can induce aggregation due to factors like ice crystal formation and local changes in protein concentration.
Storage Recommendations:
-
Flash-Freezing: Rapidly freeze your aliquots in liquid nitrogen to minimize the formation of large ice crystals.
-
Add Cryoprotectants: Supplement your storage buffer with cryoprotectants. Glycerol (at 10-50% v/v) is a very common and effective agent[6][7].
-
Storage Temperature: Store protein at -80°C for long-term stability, as storage at -20°C or even 4°C can still allow for aggregation over time[6][7].
-
Aliquot Samples: Avoid repeated freeze-thaw cycles by storing the protein in single-use aliquots[7].
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause prosystemin protein aggregation?
A1: Prosystemin is an intrinsically disordered protein (IDP), meaning it lacks a stable three-dimensional structure in its native state[1][2][3][4][5]. This inherent flexibility can make it prone to aggregation. Key factors include:
-
High Protein Concentration: Increases the probability of intermolecular interactions[7].
-
Suboptimal Buffer Conditions: pH close to the isoelectric point (pI) or inappropriate ionic strength can reduce protein solubility[6].
-
Temperature Stress: Both high temperatures during expression/purification and freeze-thaw cycles during storage can cause denaturation and subsequent aggregation[6][7].
-
Oxidation: If cysteine residues are present, the formation of incorrect intermolecular disulfide bonds can lead to aggregation. The use of reducing agents like DTT or TCEP can prevent this[6][11].
-
Mechanical Stress: Vigorous vortexing or foaming can expose hydrophobic regions and cause aggregation[7].
Q2: Which additives are commonly used to prevent protein aggregation, and how do they work?
A2: A variety of chemical additives can be used to stabilize proteins in solution. The optimal additive and its concentration must be determined empirically for each specific protein.
| Additive Type | Examples | Typical Concentration | Mechanism of Action | Citations |
| Amino Acids | L-Arginine, L-Glutamate | 50 mM - 2 M | Suppress aggregation by binding to charged and hydrophobic regions, increasing solubility. | [6][][10][11] |
| Osmolytes/Polyols | Glycerol, Sucrose, Trehalose, Sorbitol | 5% - 50% (v/v) or 0.1 - 1 M | Stabilize the native protein structure by being preferentially excluded from the protein surface, which favors a more compact state. | [6][][10] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1 - 10 mM | Prevent the formation of incorrect intermolecular disulfide bonds by keeping cysteine residues in a reduced state. | [6][][11] |
| Non-denaturing Detergents | Tween-20, CHAPS | 0.01% - 0.1% (v/v) | Solubilize protein aggregates by interacting with exposed hydrophobic patches without denaturing the protein. | [6][11] |
Q3: How can I experimentally monitor prosystemin aggregation?
A3: Several biophysical techniques can be used to detect and quantify protein aggregation:
-
Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of even small amounts of large aggregates[12][13][14][15][16]. An increase in the average particle size or polydispersity index (PDI) over time indicates aggregation[13].
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric protein. Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) can provide accurate molar mass determination of the monomer and any aggregates present[12][14].
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): This method measures a protein's melting temperature (Tm). An increase in Tm in the presence of a specific buffer component or ligand suggests stabilization, which often correlates with reduced aggregation propensity[17][18][19].
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Buffer Optimization
This protocol allows for the rapid screening of buffer conditions to identify those that enhance the thermal stability of prosystemin.
Materials:
-
Purified Prosystemin (stock at ~1 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-Time PCR instrument with melt curve capability
-
96-well PCR plates
-
Buffer stocks (e.g., various pH, salts, and additives)
Methodology:
-
Prepare Master Mix: Prepare a master mix containing the purified prosystemin and SYPRO Orange dye in a base buffer (e.g., water or a low-molarity buffer). The final concentration of protein is typically 1-5 µM and the dye is used at a 5x final concentration[17].
-
Aliquot Master Mix: Add the master mix to each well of a 96-well PCR plate.
-
Add Screening Conditions: Add the different buffer components (e.g., varying pH, salts, or additives from your screen) to the wells. Ensure each condition is tested in triplicate[17].
-
Seal and Centrifuge: Seal the plate and briefly centrifuge to mix the contents and remove bubbles.
-
Run Thermal Melt: Place the plate in a Real-Time PCR instrument. Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval[19].
-
Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. This is typically calculated by the instrument software, often by finding the peak of the first derivative of the melt curve[19][20]. Conditions that result in a higher Tm are considered to be stabilizing.
Protocol 2: Monitoring Aggregation with Dynamic Light Scattering (DLS)
This protocol describes how to use DLS to assess the aggregation state of a prosystemin sample.
Materials:
-
Purified Prosystemin sample
-
DLS instrument
-
Low-volume cuvettes or multi-well plates compatible with the instrument
-
Buffer for dilution
Methodology:
-
Sample Preparation: Centrifuge the protein sample at >10,000 x g for 10 minutes to remove any large, pre-existing aggregates or dust[16].
-
Concentration Check: Ensure the protein concentration is within the instrument's optimal range (typically 0.1 - 1.0 mg/mL for proteins)[16]. If necessary, dilute the sample with the same buffer, ensuring it is filtered (0.22 µm).
-
Load Sample: Carefully pipette the required volume of sample into the cuvette or well, avoiding the introduction of air bubbles.
-
Instrument Setup: Allow the sample to equilibrate to the desired temperature within the instrument.
-
Data Acquisition: Perform the DLS measurement according to the instrument's software instructions. The software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI)[13].
-
Interpretation:
-
Monodisperse Sample: A single, narrow peak in the size distribution and a low PDI (<0.2) indicate a homogenous, non-aggregated sample.
-
Aggregated Sample: The presence of a second peak at a much larger size or a high PDI (>0.3) indicates the presence of aggregates[13].
-
Visualizations
Caption: Troubleshooting workflow for addressing prosystemin aggregation.
Caption: Simplified prosystemin/systemin signaling pathway in tomato.[21][22]
Caption: Mechanism of protein stabilization by osmolytes.
References
- 1. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants [frontiersin.org]
- 3. Tomato Prosystemin Is Much More than a Simple Systemin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 10. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. wyatt.com [wyatt.com]
- 16. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. bio-rad.com [bio-rad.com]
- 18. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. analytik-jena.com [analytik-jena.com]
- 21. The systemin signaling pathway: differential activation of plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prosystemin Overexpression in Tomato Enhances Resistance to Different Biotic Stresses by Activating Genes of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Prosystemin Extraction from Recalcitrant Tissues
Welcome to the technical support center for the optimization of prosystemin extraction from recalcitrant plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in the extraction and purification of this important plant signaling molecule.
Frequently Asked Questions (FAQs)
Q1: What is prosystemin and why is it challenging to extract from recalcitrant tissues?
Prosystemin is a 200-amino acid precursor protein to the 18-amino acid peptide hormone systemin, which plays a crucial role in plant defense signaling, particularly in the Solanaceae family. Recalcitrant plant tissues, such as those from tomato plants, are rich in compounds that interfere with protein extraction, including polysaccharides, lipids, and phenolic compounds. These substances can reduce extraction efficiency, cause protein precipitation, and interfere with downstream analytical techniques.
Q2: What are the primary methods for extracting prosystemin from recalcitrant plant tissues?
The two most effective methods for extracting proteins from recalcitrant plant tissues are Trichloroacetic Acid (TCA)/Acetone (B3395972) Precipitation and Phenol (B47542) Extraction .[1][2] Both methods are designed to efficiently precipitate proteins while removing interfering contaminants. The choice between them often depends on the specific tissue type and the downstream application.
Q3: How can I minimize protein degradation during the extraction process?
Protein degradation by endogenous proteases is a significant concern. To minimize this, it is crucial to work quickly and at low temperatures.[2] Grinding the plant tissue in liquid nitrogen is a highly effective first step to halt enzymatic activity.[3] Additionally, incorporating protease inhibitors, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), into the extraction buffers is strongly recommended.[4][5]
Q4: How do I remove interfering phenolic compounds and polysaccharides?
Phenolic compounds can be removed through methods like phenol extraction, where proteins are separated into a phenol phase away from aqueous contaminants.[2][4] Polysaccharides, which can make extracts viscous and difficult to handle, are often removed by high-speed centrifugation and washing steps with acetone or methanol.[6]
Q5: What is the expected yield of prosystemin from plant tissues?
Quantifying the yield of endogenous prosystemin from plant tissues is challenging and not widely reported in the literature. However, studies on recombinant prosystemin expressed in E. coli have reported yields of approximately 4 mg per liter of culture.[7] For truncated recombinant prosystemin, a yield of 1 mg per liter of culture has been achieved.[8] It is important to note that yields from plant tissues are expected to be significantly lower and will vary depending on the plant species, tissue type, and extraction method.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Protein Yield | Incomplete cell lysis. | Ensure thorough grinding of the plant tissue in liquid nitrogen to a fine powder.[3] Consider using mechanical disruption methods like bead beating for tougher tissues. |
| Protein degradation. | Work quickly at 4°C and add a cocktail of protease inhibitors (e.g., PMSF) to your extraction buffer.[2][4] | |
| Inefficient protein precipitation. | Optimize the concentration of TCA or acetone and ensure incubation at -20°C for a sufficient duration (overnight is often recommended for TCA/acetone precipitation).[3] | |
| Protein Pellet Difficult to Solubilize | Over-drying of the protein pellet. | Do not allow the protein pellet to dry completely after the final wash. A small amount of residual solvent is acceptable.[9] |
| Presence of interfering substances. | Ensure thorough washing of the pellet with cold acetone to remove residual TCA and other contaminants.[3] | |
| Streaking or Poor Resolution on Gels | Contamination with polysaccharides or nucleic acids. | Include additional washing steps or consider a phenol extraction method, which is more effective at removing these contaminants.[2][4] |
| High salt concentration. | Ensure the final protein pellet is washed with a low-salt solvent like 80% acetone. | |
| Brown or Discolored Protein Extract | Oxidation of phenolic compounds. | Add antioxidants like β-mercaptoethanol or dithiothreitol (B142953) (DTT) to the extraction buffer.[4] |
Experimental Protocols
Two primary methods are recommended for the extraction of proteins from recalcitrant plant tissues. The following are detailed protocols for each.
Method 1: Trichloroacetic Acid (TCA)/Acetone Precipitation
This method is effective for concentrating proteins and removing many non-protein contaminants.[3][10]
Materials:
-
Liquid nitrogen
-
10% (w/v) TCA in cold acetone
-
Ice-cold acetone
-
Extraction buffer of choice (e.g., for resolubilization)
Procedure:
-
Grind 1 gram of fresh plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.[3]
-
Transfer the powder to a pre-chilled tube and add 10 volumes of 10% TCA in cold acetone.
-
Vortex the mixture and incubate at -20°C overnight to precipitate the proteins.[3]
-
Centrifuge the sample at 15,000 x g for 15 minutes at 4°C.[9]
-
Carefully discard the supernatant.
-
Wash the pellet by adding ice-cold acetone and vortexing. Centrifuge at 15,000 x g for 5 minutes at 4°C. Repeat this wash step at least twice to remove residual TCA.[3]
-
Air-dry the pellet for a short time (do not over-dry) and resuspend in a suitable buffer for downstream analysis.[9]
Quantitative Parameters for TCA/Acetone Precipitation:
| Parameter | Value | Reference |
| TCA Concentration | 10% in acetone | [3] |
| Incubation Temperature | -20°C | [3] |
| Incubation Time | Overnight | [3] |
| Centrifugation Speed | 15,000 x g | [9] |
| Wash Solution | Ice-cold acetone | [3] |
Method 2: Phenol Extraction
This method is particularly effective for tissues with high levels of phenolic compounds and polysaccharides.[2][4]
Materials:
-
Liquid nitrogen
-
Extraction Buffer: 500 mM Tris-HCl (pH 8.0), 50 mM EDTA, 700 mM sucrose, 100 mM KCl, 2% β-mercaptoethanol, 1 mM PMSF (add fresh)[2]
-
Tris-buffered phenol (pH 8.0)
-
Precipitation Solution: 0.1 M ammonium (B1175870) acetate (B1210297) in cold methanol[2]
-
Ice-cold 80% acetone
Procedure:
-
Grind 1 gram of fresh plant tissue to a fine powder in liquid nitrogen.[2]
-
Suspend the powder in 3 mL of extraction buffer in a 15-mL tube. Vortex and incubate with shaking for 10 minutes on ice.[2]
-
Add an equal volume of Tris-buffered phenol, vortex, and incubate with shaking for 10 minutes at room temperature.[2]
-
Centrifuge at 5,500 x g for 10 minutes at 4°C to separate the phases.[2]
-
Carefully collect the upper phenol phase and transfer it to a new tube.
-
Add 4 volumes of cold precipitation solution (0.1 M ammonium acetate in methanol). Mix by inversion and incubate overnight at -20°C.[2]
-
Pellet the proteins by centrifugation at 5,500 x g for 10 minutes at 4°C.[2]
-
Wash the pellet three times with the cold precipitation solution and then once with cold 80% acetone. Centrifuge at 5,500 x g for 5 minutes at 4°C after each wash.[2]
-
Briefly air-dry the pellet and resuspend in a suitable buffer.
Quantitative Parameters for Phenol Extraction:
| Parameter | Value | Reference |
| Extraction Buffer pH | 8.0 | [2] |
| Centrifugation Speed | 5,500 x g | [2] |
| Precipitation Solution | 0.1 M ammonium acetate in methanol | [2] |
| Incubation Temperature | -20°C | [2] |
| Incubation Time | Overnight | [2] |
Visualizations
Prosystemin Signaling Pathway
Caption: A simplified diagram of the prosystemin/systemin signaling pathway in plants.
Experimental Workflow for Prosystemin Extraction
Caption: A generalized workflow for the extraction of prosystemin from recalcitrant plant tissues.
References
- 1. Phenol extraction of proteins for proteomic studies of recalcitrant plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agrisera.com [agrisera.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of an Efficient Protein Extraction Protocol Compatible with Two-Dimensional Electrophoresis and Mass Spectrometry from Recalcitrant Phenolic Rich Roots of Chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tomato Prosystemin Is Much More than a Simple Systemin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting non-specific binding of prosystemin antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering non-specific binding issues with prosystemin antibodies.
Frequently Asked Questions (FAQs)
Q1: I am observing multiple bands in my Western blot when probing for prosystemin. What is the likely cause?
A1: Multiple bands on a Western blot can arise from several factors. One possibility is the cross-reactivity of the primary or secondary antibody with other proteins in your sample.[1] Another common reason is the proteolytic degradation of the prosystemin protein, leading to the detection of smaller fragments.[1] Additionally, post-translational modifications of prosystemin could result in bands of different molecular weights. To troubleshoot, it is crucial to optimize antibody concentrations and blocking conditions.
Q2: My ELISA is showing a high background signal in all wells, even the negative controls. What can I do to reduce this?
A2: High background in an ELISA is often due to insufficient blocking or washing, or the use of an excessively high concentration of the primary or secondary antibody.[2][3][4][5] Ensure that your washing steps are thorough and that the blocking buffer is incubated for the recommended time to saturate all non-specific binding sites on the plate.[5] You may also need to titrate your antibodies to find the optimal concentration that provides a strong signal with minimal background. Contamination of reagents or buffers can also contribute to high background.[6][7]
Q3: Can the type of blocking buffer affect the specificity of my prosystemin antibody?
A3: Yes, the choice of blocking buffer is critical and can significantly impact antibody specificity.[8][9] Commonly used blocking agents include non-fat dry milk and bovine serum albumin (BSA).[8][9] For some antibodies, components in milk can cross-react, leading to non-specific signals. If you are using a polyclonal antibody, a monoclonal antibody may offer higher specificity.[10] It is advisable to test different blocking buffers to determine the most suitable one for your specific antibody and application.
Q4: How can I validate the specificity of my prosystemin antibody?
A4: Antibody validation is essential to ensure that the antibody specifically recognizes prosystemin.[11][12] One robust validation method is to use positive and negative controls. For instance, you can use protein extracts from transgenic plants overexpressing prosystemin as a positive control and extracts from prosystemin knockout or knockdown plants as a negative control.[13][14] A specific antibody should show a strong signal in the overexpression sample and a significantly reduced or absent signal in the knockout/knockdown sample.
Troubleshooting Guides
High Background in Immunoassays
High background noise can obscure the specific signal from your target protein. The following table outlines common causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the incubation time with the blocking buffer (e.g., 1-2 hours at room temperature or overnight at 4°C).[8] Consider trying different blocking agents such as 3-5% BSA or non-fat dry milk in TBST.[8] |
| Inadequate Washing | Increase the number and duration of wash steps. Use a buffer containing a detergent like Tween-20 (e.g., 0.05-0.1% in TBS or PBS).[2][5] |
| Antibody Concentration Too High | Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies.[4][10] |
| Cross-Reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with proteins from the sample species. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and ensure all reagents are within their expiration dates.[6][7] Filter buffers to remove any particulate matter. |
Non-Specific Bands in Western Blotting
The appearance of unexpected bands can complicate data interpretation. Use this guide to troubleshoot non-specific binding in Western blots.
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Increase the stringency of the washing buffer by slightly increasing the salt or detergent concentration.[15] Optimize the primary antibody dilution. |
| Proteolytic Degradation of Prosystemin | Add protease inhibitors to your lysis buffer during sample preparation to prevent protein degradation.[1] |
| Non-Specific Binding to the Membrane | Ensure the blocking step is sufficient. For PVDF membranes, pre-wetting with methanol (B129727) is crucial for effective protein binding and blocking.[8] |
| Secondary Antibody Non-Specific Binding | Run a control lane with only the secondary antibody to check for non-specific binding. If bands appear, consider a different secondary antibody. |
Experimental Protocols
Western Blotting Protocol for Prosystemin Detection
-
Protein Extraction : Homogenize plant tissue in a lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification : Determine the protein concentration of your samples using a standard method like the Bradford assay.
-
SDS-PAGE : Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[8][16]
-
Primary Antibody Incubation : Dilute the prosystemin primary antibody in the blocking buffer at the optimized concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[16]
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes : Repeat the washing step as described in step 7.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
ELISA Protocol for Prosystemin Quantification
-
Coating : Coat the wells of a 96-well plate with a capture antibody specific for prosystemin. Incubate overnight at 4°C.
-
Washing : Wash the plate three times with a wash buffer (e.g., PBST).
-
Blocking : Add a blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation : Add your samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing : Repeat the washing step.
-
Detection Antibody : Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing : Repeat the washing step.
-
Enzyme Conjugate : Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.
-
Washing : Repeat the washing step.
-
Substrate Addition : Add a TMB substrate and incubate until a color change is observed.
-
Stop Solution : Add a stop solution to halt the reaction.
-
Reading : Read the absorbance at the appropriate wavelength using a plate reader.
Visualizations
Prosystemin Signaling Pathway
Caption: A simplified diagram of the prosystemin/systemin signaling pathway in plants.
Immunoassay Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common immunoassay issues.
Sources of Non-Specific Binding in an ELISA
Caption: Potential sources of non-specific binding during an ELISA workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. arp1.com [arp1.com]
- 3. sinobiological.com [sinobiological.com]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. jg-biotech.com [jg-biotech.com]
- 8. Western blot blocking: Best practices | Abcam [abcam.com]
- 9. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 10. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. sysy.com [sysy.com]
- 12. rndsystems.com [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. Prosystemin Overexpression in Tomato Enhances Resistance to Different Biotic Stresses by Activating Genes of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 16. agrisera.com [agrisera.com]
improving prosystemin qPCR assay accuracy and reproducibility
Welcome to the technical support center for prosystemin qPCR assays. This resource is designed for researchers, scientists, and drug development professionals to improve the accuracy and reproducibility of their prosystemin expression analysis. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal amplicon size for a prosystemin qPCR assay?
A1: For optimal qPCR efficiency and reproducibility, the ideal amplicon size should be between 70 and 150 base pairs.[1][2] This range ensures that the reaction proceeds efficiently and minimizes the risk of errors associated with longer amplicons.
Q2: How can I avoid genomic DNA contamination in my RNA samples?
A2: To prevent amplification of contaminating genomic DNA, it is crucial to design primers that span an exon-exon junction. Additionally, treating your RNA samples with DNase I during the extraction process is a highly effective method for removing any residual genomic DNA.
Q3: My Cq values for prosystemin are consistently high (late amplification). What could be the cause?
A3: High Cq values, typically above 30, can indicate several issues: low expression of the prosystemin gene in your samples, poor RNA quality, or inefficient cDNA synthesis.[3][4] For low-expression genes, using gene-specific primers for the reverse transcription step can increase the sensitivity of detection.[3][4] It is also beneficial to increase the amount of template within the recommended range of your qPCR kit.[5]
Q4: What are the key considerations for designing primers for the prosystemin gene?
A4: Effective primer design is critical for a successful qPCR assay.[5] Key factors include:
-
Length: Primers should be between 18 and 24 nucleotides long.[6]
-
Melting Temperature (Tm): The Tm should be between 60°C and 65°C, with the forward and reverse primers having a Tm within 2°C of each other.[8]
-
Specificity: Always perform a BLAST search to ensure your primers are specific to the prosystemin gene and will not amplify other sequences.[9]
-
Secondary Structures: Avoid primers that can form hairpins or self-dimers.[6]
Q5: How many reference genes should I use for normalization?
A5: It is highly recommended to use at least two validated, stably expressed reference genes for accurate normalization of qPCR data.[10][11] Relying on a single reference gene can introduce bias, as their expression may vary under different experimental conditions.[10][11]
Troubleshooting Guide
This guide addresses common problems encountered during prosystemin qPCR experiments, providing potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between technical replicates | Pipetting errors; Inconsistent template concentration. | Ensure pipettes are properly calibrated.[2] Prepare a master mix containing all reaction components except the template, and then add the template to the master mix before aliquoting into replicate wells.[2] Avoid pipetting volumes less than 5 µl.[2] |
| No amplification or very late amplification | Poor RNA quality or integrity; Inefficient cDNA synthesis; Incorrect primer design or annealing temperature. | Assess RNA quality using spectrophotometry (260/280 ratio of ~2.0) and gel electrophoresis.[12] Optimize the reverse transcription step; consider using gene-specific primers for prosystemin.[3] Verify primer design and perform a temperature gradient PCR to determine the optimal annealing temperature.[5][13] |
| Presence of primer-dimers or non-specific products in the melt curve analysis | Suboptimal primer design (e.g., self-complementarity); Annealing temperature is too low. | Redesign primers to avoid complementarity, especially at the 3' ends. Increase the annealing temperature in 2°C increments to enhance specificity.[1] |
| Amplification in the No-Template Control (NTC) | Contamination of reagents (water, primers, master mix) or workspace with template DNA/cDNA. | Use dedicated and filtered pipette tips.[14] Prepare reagents in a clean, DNA-free environment.[13] Regularly decontaminate work surfaces and pipettes with a 10% bleach solution followed by 70% ethanol.[12] |
| Low amplification efficiency (<90% or >110%) | Presence of PCR inhibitors in the template (e.g., phenols, polysaccharides from plant tissue); Suboptimal primer concentrations or reaction conditions. | Purify the RNA or cDNA samples to remove inhibitors.[1] Diluting the template can also help mitigate the effect of inhibitors.[1] Optimize primer concentrations and reaction conditions, such as annealing time and temperature.[1] |
Experimental Protocols
Detailed Protocol for Prosystemin qPCR Assay
This protocol outlines the key steps from RNA extraction to data analysis for quantifying prosystemin gene expression in plant tissues.
1. RNA Extraction from Plant Tissue:
-
Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Grind the tissue to a fine powder using a pre-chilled mortar and pestle.
-
For tissues rich in secondary metabolites, consider using a specialized plant RNA extraction kit or a CTAB-based method.[15] Homogenizing the tissue in an appropriate lysis buffer (e.g., containing TRIzol) can also improve RNA yield and quality.[3][4]
-
Follow the manufacturer's protocol for the chosen RNA extraction kit. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and by running an aliquot on an agarose (B213101) gel to check for intact ribosomal RNA bands.
2. cDNA Synthesis (Reverse Transcription):
-
Use 1 µg of total RNA for cDNA synthesis.
-
For enhanced sensitivity, especially with a low-expression gene like prosystemin, use gene-specific primers for the reverse transcription reaction.[3][4] Alternatively, a mix of oligo(dT) and random hexamer primers can be used.
-
Follow the protocol of a high-quality reverse transcriptase kit. Ensure all components are properly mixed and incubated at the recommended temperatures and times.
-
Include a no-reverse transcriptase control (-RT) to verify the absence of genomic DNA contamination.
3. qPCR Reaction Setup:
-
Prepare a master mix containing qPCR master mix (with SYBR Green or a probe-based chemistry), forward and reverse primers (at an optimized concentration, typically 100-500 nM), and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add the diluted cDNA template to each well. Include technical triplicates for each sample.
-
Include a no-template control (NTC) for each primer pair to check for contamination.[2]
-
Seal the plate, centrifuge briefly to collect the contents at the bottom of the wells, and place it in the qPCR instrument.
4. qPCR Cycling Conditions and Data Collection:
-
A typical three-step cycling protocol is as follows:
-
Initial denaturation: 95°C for 2-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60-65°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 30 seconds.
-
-
Data collection is typically performed during the extension step.
-
-
After amplification, perform a melt curve analysis (for SYBR Green assays) by gradually increasing the temperature from 65°C to 95°C to verify the specificity of the amplified product.
5. Data Analysis:
-
Set the baseline and threshold for Cq value determination according to the instrument's software guidelines.
-
Calculate the amplification efficiency for each primer pair using a standard curve generated from a serial dilution of a pooled cDNA sample. The efficiency should be between 90% and 110%.
-
Normalize the Cq value of the prosystemin gene to the geometric mean of at least two stable reference genes.
-
Calculate the relative expression levels using a method such as the 2-ΔΔCq method.
Visualizations
Prosystemin Signaling Pathway
The following diagram illustrates the signaling cascade initiated by wounding, leading to the activation of defense genes. Wounding triggers the processing of prosystemin into systemin, which then binds to its receptor, initiating a series of intracellular events that culminate in the synthesis of jasmonic acid and the expression of defense-related genes.[16][17][18]
Caption: A diagram of the prosystemin signaling pathway.
Prosystemin qPCR Workflow
This workflow outlines the critical steps and quality control checkpoints for a successful prosystemin qPCR experiment, from sample preparation to data analysis.
Caption: A workflow for prosystemin qPCR experiments.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Frontiers | Optimization of quantitative reverse transcription PCR method for analysis of weakly expressed genes in crops based on rapeseed [frontiersin.org]
- 4. Optimization of quantitative reverse transcription PCR method for analysis of weakly expressed genes in crops based on rapeseed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting qPCR: Common Issues and Solutions for Accurate Pathogen Detection – Visible Genetics [visiblegenetics.com]
- 6. the-dna-universe.com [the-dna-universe.com]
- 7. How to optimize qPCR in 9 steps? | Westburg Life Sciences [westburg.eu]
- 8. idtdna.com [idtdna.com]
- 9. protocols.io [protocols.io]
- 10. Reliable Gene Expression Analysis by Reverse Transcription-Quantitative PCR: Reporting and Minimizing the Uncertainty in Data Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. pcrbio.com [pcrbio.com]
- 14. researchgate.net [researchgate.net]
- 15. helvia.uco.es [helvia.uco.es]
- 16. Systemins: A functionally defined family of peptide signals that regulate defensive genes in Solanaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The systemin signaling pathway: differential activation of plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing variability in prosystemin bioassay results
Welcome to the technical support center for prosystemin bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a prosystemin bioassay?
A1: Prosystemin is the precursor to systemin, an 18-amino acid polypeptide that acts as a key signaling molecule in plant defense responses, particularly in the Solanaceae family.[1][2] A prosystemin bioassay measures the biological activity of prosystemin or its derivatives by observing a quantifiable plant defense response. This typically involves applying prosystemin or inducing its expression and then measuring downstream effects, such as the activation of defense genes, production of proteinase inhibitors, or resistance to herbivores and pathogens.[3][4]
Q2: My control plants are showing a defense response. What could be the cause?
A2: Unintended defense responses in control plants can be triggered by several factors. Mechanical damage during handling or watering can induce a wound response, which shares downstream elements with the systemin signaling pathway.[1] Additionally, accidental infestation by small herbivores or infection by opportunistic pathogens can activate defense mechanisms. Ensure gentle handling of plants and maintain a sterile environment to minimize these confounding factors.
Q3: What are the most common sources of variability in prosystemin bioassays?
A3: Variability in bioassays can arise from multiple sources. These include inconsistencies in the age and developmental stage of the plants, environmental fluctuations in growth chambers (temperature, light, humidity), imprecise application of prosystemin or other treatments, and inherent biological variation between individual plants.[5] Analyst-to-analyst variation in technique is also a significant factor.[5]
Q4: How critical is the purity and conformation of the prosystemin used in the assay?
A4: The purity and conformation of prosystemin are critical for obtaining reliable and reproducible results. Prosystemin is an intrinsically disordered protein, meaning it lacks a fixed three-dimensional structure.[6] This inherent flexibility can make it susceptible to degradation and aggregation. Using highly purified, well-characterized prosystemin is essential to ensure that the observed biological activity is directly attributable to the protein of interest.
Q5: Can other regions of the prosystemin precursor besides systemin elicit a defense response?
A5: Yes, recent research has shown that N-terminal fragments of prosystemin, lacking the systemin sequence, can also induce defense-related genes and protect plants against pathogens and herbivores.[7][8][9] This indicates that prosystemin is not merely a precursor but may harbor other biologically active regions that can contribute to the overall defense response.[7][8][9] This is an important consideration when designing experiments and interpreting results.
Troubleshooting Guides
Issue 1: High Variability in Insect Herbivore Bioassay Results
| Possible Cause | Recommended Solution |
| Inconsistent Larval Instar | Use larvae of the same instar and similar weight for all experimental replicates. Newborn or second-instar larvae are often used.[4][6] |
| Variable Feeding Conditions | Ensure consistent environmental conditions (temperature, humidity, light/dark cycle) for all larvae throughout the bioassay.[6][7][10] |
| Uneven Application of Prosystemin | If applying recombinant prosystemin, ensure a consistent and even application to all treated leaves. For transgenic lines, use plants with confirmed and consistent expression levels. |
| Dietary Inconsistencies | If using an artificial diet, ensure it is prepared consistently for all batches of larvae.[4][6][10] |
| Analyst Technique Variation | Standardize the handling and transfer of larvae to minimize stress and physical harm. |
Issue 2: Inconsistent Results in Fungal Pathogen Bioassays
| Possible Cause | Recommended Solution |
| Variable Spore Concentration | Carefully prepare and quantify the fungal spore suspension to ensure a consistent inoculum dose for all plants.[4][7] |
| Inconsistent Inoculation Sites | Apply the spore suspension to the same location on each leaf and use a consistent number of inoculation points per leaf.[4][7] |
| Fluctuating Incubation Conditions | Maintain constant temperature, humidity, and light conditions in the growth chamber after inoculation to ensure uniform disease development.[7] |
| Inconsistent Leaf Age | Use leaves of a similar age and developmental stage for all replicates, as this can influence susceptibility to pathogens. |
| Cross-Contamination | Ensure sterile techniques are used throughout the experiment to prevent cross-contamination between treatment groups. |
Experimental Protocols & Data
Representative Experimental Conditions for Bioassays
| Parameter | Lepidoptera Bioassay (Spodoptera littoralis) | Necrotrophic Fungi Bioassay (Botrytis cinerea) |
| Organism | Spodoptera littoralis larvae | Botrytis cinerea spores |
| Plant Age | 4-5 weeks old | 5 weeks old |
| Treatment Application | Feeding on transgenic leaves or leaves treated with recombinant protein | Inoculation with spore suspension on leaves |
| Spore/Larvae Prep | Larvae reared on artificial diet to 2nd or 3rd instar[4][6][7] | Spores suspended in sterile water (e.g., 1 x 10^6 conidia/ml)[4][7] |
| Incubation Temp | 25 ± 2°C[4][6][10] | 22-23°C[7] |
| Incubation Humidity | 70 ± 5% RH[4][6][10] | 90 ± 5% RH[7] |
| Photoperiod | 16:8 h light/dark[7][10] | 16:8 h light/dark[7] |
| Data Collection | Larval weight and survival rate measured over time (e.g., daily for 15-25 days)[4][6] | Lesion size measured at set time points (e.g., 1, 3, 5, 8 days post-inoculation)[7] |
Visualizing Key Processes
To aid in understanding the underlying mechanisms and experimental flows, the following diagrams are provided.
Caption: The prosystemin/systemin signaling pathway in tomato.
References
- 1. The systemin signaling pathway: differential activation of plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Prosystemin Overexpression in Tomato Enhances Resistance to Different Biotic Stresses by Activating Genes of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tomato Prosystemin Is Much More than a Simple Systemin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tomato Prosystemin Is Much More than a Simple Systemin Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fedoa.unina.it [fedoa.unina.it]
Technical Support Center: Enhancing the In Vitro Stability of Prosystemin Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with prosystemin peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the in vitro stability of prosystemin peptides?
A1: The in vitro stability of prosystemin peptides is influenced by several factors:
-
Proteolytic Degradation: Prosystemin is an intrinsically disordered protein, which can make it more susceptible to cleavage by proteases present in experimental systems.[1]
-
pH: Like most peptides, prosystemin peptides have an optimal pH range for stability. Deviations from this range can lead to chemical degradation, such as deamidation and hydrolysis.[2]
-
Temperature: Elevated temperatures can accelerate degradation rates and potentially induce aggregation.[2]
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be exacerbated by exposure to air and certain buffer components.
-
Aggregation: At high concentrations or under specific buffer conditions, peptides can aggregate, leading to precipitation and loss of activity.[2]
Q2: What are the common degradation pathways for peptides like prosystemin?
A2: Common degradation pathways include:
-
Hydrolysis: Cleavage of the peptide bond, often at aspartic acid (Asp) residues.
-
Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids.
-
Oxidation: Modification of susceptible residues like methionine (Met) and cysteine (Cys).
-
Diketopiperazine and pyroglutamic acid formation: Cyclization reactions that can occur at the N-terminus.
Q3: What strategies can be employed to enhance the in vitro stability of prosystemin peptides?
A3: Several strategies can be used to improve stability:
-
Chemical Modifications:
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at protease cleavage sites can significantly increase resistance to enzymatic degradation.
-
N-terminal Acetylation and C-terminal Amidation: These modifications can protect against exopeptidases.
-
Cyclization: Creating a cyclic peptide can reduce conformational flexibility and increase resistance to proteases.[2]
-
-
Formulation Optimization:
-
pH and Buffer Selection: Maintaining an optimal pH using appropriate buffer systems is crucial.
-
Use of Stabilizing Agents: Additives like sugars, polyols, or non-ionic surfactants can help prevent aggregation and degradation.[2]
-
-
Storage and Handling:
-
Lyophilization: Storing peptides in a lyophilized state at -20°C or -80°C is recommended for long-term stability.
-
Aliquotting: Once in solution, peptides should be aliquoted and stored frozen to avoid repeated freeze-thaw cycles.
-
Troubleshooting Guides
Problem 1: Rapid degradation of prosystemin peptide is observed in my in vitro assay.
-
Possible Cause 1: Proteolytic Activity.
-
Solution: Add a broad-spectrum protease inhibitor cocktail to your assay buffer. If the specific proteases are known, use targeted inhibitors.
-
-
Possible Cause 2: Suboptimal pH.
-
Solution: Determine the optimal pH for your prosystemin peptide's stability by conducting a pH stability study. Adjust your assay buffer accordingly.
-
-
Possible Cause 3: High Temperature.
-
Solution: Perform your experiments at the lowest feasible temperature that does not compromise the biological activity you are measuring.
-
Problem 2: My prosystemin peptide is precipitating out of solution.
-
Possible Cause 1: Aggregation.
-
Solution:
-
Try dissolving the peptide at a lower concentration.
-
Incorporate stabilizing excipients such as arginine, polyethylene (B3416737) glycol (PEG), or non-ionic surfactants (e.g., Tween-20) into your buffer.
-
Adjust the pH of the buffer to be at least one unit away from the peptide's isoelectric point (pI).
-
-
-
Possible Cause 2: Poor Solubility.
-
Solution:
-
Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO or DMF before adding the aqueous buffer.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
-
Quantitative Data Summary
The following table provides illustrative data on the in vitro stability of modified prosystemin-derived peptides in a simulated physiological buffer containing proteases. This data is for example purposes to demonstrate the potential impact of stability-enhancing modifications.
| Peptide Version | Modification(s) | Half-life (hours) | % Remaining after 24h |
| Native Prosystemin Fragment | None | 2.5 | < 5% |
| Analog 1 | D-Alanine at position 2 | 8.0 | 25% |
| Analog 2 | N-terminal Acetylation | 5.5 | 15% |
| Analog 3 | C-terminal Amidation | 6.0 | 18% |
| Analog 4 | Cyclization (head-to-tail) | > 48.0 | > 90% |
| Analog 5 | D-Ala at pos 2, N-Ac, C-Amide | 15.0 | 50% |
Experimental Protocols
Protocol: In Vitro Stability Assay of Prosystemin Peptides using RP-HPLC
1. Objective: To determine the in vitro stability of prosystemin peptides in a buffered solution, with or without the presence of proteases, over a time course.
2. Materials:
-
Prosystemin peptide stock solution (1 mg/mL in sterile water or appropriate solvent)
-
Stability Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Protease solution (e.g., Trypsin, Chymotrypsin, or a relevant cell lysate)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
3. Procedure:
-
Prepare the reaction mixture by diluting the prosystemin peptide stock solution in the Stability Buffer to the final desired concentration (e.g., 100 µg/mL).
-
If assessing proteolytic stability, add the protease solution to the reaction mixture at the desired concentration. For a control, prepare a reaction mixture without proteases.
-
Incubate the reaction mixtures at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of the Quenching Solution. This will stop enzymatic degradation and precipitate larger proteins.
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by RP-HPLC. Use a gradient of Mobile Phase B to elute the peptide.
-
Monitor the absorbance at 214 nm or 280 nm.
-
The peak area of the intact peptide at each time point is used to calculate the percentage of remaining peptide relative to the t=0 time point.
Visualizations
Caption: Simplified Prosystemin Signaling Pathway.
Caption: In Vitro Prosystemin Stability Assay Workflow.
Caption: Troubleshooting Decision Tree for Prosystemin Stability.
References
Technical Support Center: Prosystemin Function In Vivo Studies
Welcome to the technical support center for researchers investigating the in-vivo function of prosystemin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: My prosystemin-overexpressing (ProSys-OE) plants exhibit resistance to a broad range of biotic stressors, not just the herbivores I was testing for. Is this expected?
A1: Yes, this is an expected outcome. Overexpression of prosystemin induces a "permanent wound response" that activates a wide array of defense genes dependent on multiple signaling pathways, not limited to the classic systemin-jasmonic acid (JA) axis.[1] This results in enhanced resistance to various biotic stressors, including chewing insects (Spodoptera littoralis), sucking insects (Macrosiphum euphorbiae), and necrotrophic fungi (Botrytis cinerea, Alternaria alternata).[1][2] The transcriptomic reprogramming in these plants also involves the downregulation of genes related to carbon fixation and carbohydrate metabolism, indicating a complex modulation of growth and defense pathways.[1][3]
Q2: I generated a transgenic plant expressing a truncated version of prosystemin that lacks the C-terminal systemin peptide. However, I still observe enhanced defense responses. Why?
A2: This is a key finding in recent prosystemin research. The prosystemin protein is not merely a precursor for systemin.[4][5] The full-length protein, even without the systemin sequence, is biologically active and can induce defense responses.[3] Prosystemin is an intrinsically disordered protein (IDP), which allows it to interact with multiple molecular partners and potentially activate different defense pathways.[6][7] Furthermore, studies have shown that other peptide motifs within the prosystemin sequence can be released and are biologically active, triggering immune reactions.[8][9] Therefore, observing a defense response in the absence of the systemin peptide points to the independent functions of the precursor protein and its other derived fragments.[3][4]
Q3: How can I distinguish between a systemic defense signal and the constitutive effects of prosystemin overexpression in my experiments?
A3: This is a significant challenge. Prosystemin overexpression constitutively activates defense pathways.[10] To dissect systemic signaling, researchers often use grafting experiments with wild-type and mutant/transgenic lines. For example, grafting a wild-type scion onto a prosystemin-overexpressing rootstock can help determine if a mobile signal is produced that activates defenses in the wild-type tissue. Analysis of systemin-insensitive mutants like spr1 has shown that systemin perception is crucial for producing the long-distance wound signal in the damaged leaves.[11] By comparing local and systemic leaf tissues in wounding experiments, you can differentiate between the localized constitutive effects and the transmissible systemic signals.
Q4: My analysis of spr (suppressor of prosystemin-mediated responses) mutants shows a complex phenotype affecting only some aspects of the wound response. How do I interpret this?
A4: The spr mutants are critical tools for dissecting the signaling cascade. Different spr mutants are affected in different parts of the pathway. For example, spr2 encodes a chloroplast fatty acid desaturase required for JA biosynthesis.[10] A mutation here blocks the production of JA and, consequently, both local and systemic defense gene expression in response to wounding.[10] In contrast, the spr1 mutant is defective in systemin perception, which primarily impairs the systemic response while leaving local wound responses partially intact.[11] Therefore, characterizing your mutant's response to both exogenous systemin and JA application, as well as analyzing local versus systemic responses to wounding, can help pinpoint where the defect lies in the signaling pathway.
Troubleshooting Guides
Issue 1: Inconsistent Gene Expression in ProSys-OE Transgenic Lines
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Possible Cause: Variation in transgene insertion site or copy number.
-
Solution:
-
Screen Multiple Independent Lines: Always generate and analyze several independent transgenic events (e.g., at least two) to ensure the observed phenotype is due to the transgene and not a result of somaclonal variation or position effects.[1]
-
Confirm Transgene Copy Number: Use techniques like Southern blotting or quantitative PCR to select lines with a single T-DNA insertion for further analysis. This minimizes the risk of gene silencing and ensures stable expression across generations.[3]
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Verify Expression Levels: Consistently quantify the expression level of the ProSys transgene itself using qRT-PCR in the specific tissues and developmental stages being studied. Expression can vary significantly, for instance, between roots and leaves.[12]
-
Issue 2: Difficulty Validating Prosystemin Protein-Protein Interactions In Vivo
-
Possible Cause: Prosystemin is an intrinsically disordered protein (IDP), and its interactions can be transient or context-dependent. In vitro or in silico predictions may not always translate directly to in vivo conditions.[7][13]
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Solution:
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Use a Validated In Vivo Technique: Bimolecular Fluorescence Complementation (BiFC) is a widely used and effective method for visualizing protein-protein interactions directly in living plant cells.[13] This technique relies on the reconstitution of a fluorescent protein when two putative interacting partners are brought into close proximity.
-
Combine Approaches: Do not rely on a single method. Use in silico predictions to identify candidates, validate them in vitro with methods like Affinity Purification-Mass Spectrometry (AP-MS), and then confirm the most promising interactions in vivo using BiFC.[7]
-
Select Appropriate Controls: In BiFC experiments, include negative controls (e.g., co-expression with an unrelated protein) to rule out non-specific interactions and auto-fluorescence.
-
Issue 3: High Variability in Herbivore/Pathogen Bioassay Results
-
Possible Cause: Environmental fluctuations, developmental stage of plants, or inconsistent pest/pathogen pressure.
-
Solution:
-
Standardize Growth Conditions: Grow all plants (transgenic and wild-type controls) under strictly controlled environmental conditions (light, temperature, humidity) to minimize variability.
-
Synchronize Plant and Pest/Pathogen Stages: Use plants of the same age and developmental stage for all bioassays. Similarly, use pests (e.g., newly hatched larvae) or pathogens from a synchronized culture to ensure consistent vigor and infectivity.[10]
-
Control for Experimental Setup: In detached leaf assays, ensure consistent humidity and temperature. For whole-plant assays, ensure an equal number of larvae or a standardized inoculum is applied to each plant.[1][3]
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Increase Replication: Use a sufficient number of biological replicates (individual plants) to achieve statistical power and overcome inherent biological variability.[10]
-
Quantitative Data Summary
Table 1: Relative Expression of Wound-Response Genes in Wild-Type (WT) vs. Prosystemin Overexpressing (ProSys-OE) Tomato Plants
| Gene | Function | Tissue | Fold Change (ProSys-OE vs. WT) |
| Proteinase Inhibitor I (Pin I) | Anti-herbivore defense | Leaves | Upregulated[1] |
| Proteinase Inhibitor II (Pin II) | Anti-herbivore defense | Leaves | Upregulated[1] |
| Metallocarboxypeptidase Inhibitor | Anti-herbivore defense | Leaves | Upregulated[1] |
| 9-LOX Pathway Genes | Jasmonic Acid Biosynthesis | Roots & Leaves | Strongly Induced[12] |
| AOS3 | Jasmonic Acid Biosynthesis | Roots & Leaves | Strongly Induced[12] |
Table 2: Phenotypic Outcomes of Prosystemin Overexpression on Biotic Stress Resistance
| Stressor | Organism | Experimental Assay | Result in ProSys-OE Plants |
| Chewing Insect | Spodoptera littoralis | Larval Feeding Bioassay | Reduced larval growth and survival rate (12-24% survival vs. 84% in WT)[1][3] |
| Sucking Insect | Macrosiphum euphorbiae | Aphid Infestation | Reduced aphid population growth[1] |
| Necrotrophic Fungus | Botrytis cinerea | Detached Leaf & Whole Plant | Significantly reduced lesion development[1][3] |
| Necrotrophic Fungus | Alternaria alternata | Detached Leaf Assay | Significantly reduced lesion development[1] |
Experimental Protocols
Protocol 1: Quantitative Real-Time RT-PCR (qRT-PCR) for Prosystemin-Related Gene Expression
-
Objective: To quantify the relative expression levels of the ProSys transgene and downstream defense-related genes.
-
Methodology:
-
RNA Extraction: Isolate total RNA from the desired tissue (e.g., leaves of 4-week-old plants) using a standard protocol or commercial kit.[3]
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1-2 µg) using a reverse transcriptase kit.[3]
-
Primer Design: Design gene-specific primers for target genes (e.g., Pin I, Pin II, LoxD) and a stable reference gene (e.g., EF-1α) for normalization.[4]
-
qRT-PCR Reaction: Perform the reaction using a SYBR Green-based master mix on a real-time PCR system. Include at least two technical replicates for each of the three biological replicates per sample.[3][4]
-
Data Analysis: Calculate the relative quantification (RQ) of gene expression using the 2-ΔΔCt method, where the wild-type or mock-treated sample serves as the calibrator.[3][12]
-
Protocol 2: In Vivo Herbivore Bioassay with Spodoptera littoralis
-
Objective: To assess the impact of ProSys gene manipulation on plant resistance to chewing insects.
-
Methodology:
-
Plant Material: Use 4- to 6-week-old transgenic and wild-type control plants grown under identical conditions.[1][10]
-
Insect Rearing: Use newly hatched or synchronized fourth-instar S. littoralis larvae for the assay.
-
Assay Setup (Detached Leaf): Place leaf disks of a standard size from both transgenic and control plants in a petri dish with moistened filter paper. Place one larva in each dish and seal.[3]
-
Assay Setup (Whole Plant): Place a set number of larvae (e.g., 6) on the leaves of each potted plant.[10]
-
Data Collection: Monitor daily and record larval mortality/survival rate. After a set period (e.g., 10-12 days), measure the average larval weight.[1][10]
-
Statistical Analysis: Compare survival rates using a Log-Rank test and larval weights using a Student's t-test or ANOVA.[3]
-
Visualizations
References
- 1. Prosystemin Overexpression in Tomato Enhances Resistance to Different Biotic Stresses by Activating Genes of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tomato Prosystemin Is Much More than a Simple Systemin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants [frontiersin.org]
- 6. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico and in vitro approaches allow the identification of the Prosystemin molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsically disordered Prosystemin discloses biologically active repeat motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. The Tomato Suppressor of prosystemin-mediated responses2 Gene Encodes a Fatty Acid Desaturase Required for the Biosynthesis of Jasmonic Acid and the Production of a Systemic Wound Signal for Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The tomato mutant spr1 is defective in systemin perception and the production of a systemic wound signal for defense gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In silico and in vitro approaches allow the identification of the Prosystemin molecular network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dissecting Crosstalk in Prosystemin Signaling Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating prosystemin signaling pathways. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research in this complex area of plant biology.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the prosystemin signaling pathway?
A1: The prosystemin signaling pathway is a crucial component of the plant's defense response, particularly in the Solanaceae family. It is initiated by wounding or herbivore attack, which triggers the processing of the 200-amino acid precursor protein, prosystemin, into an 18-amino acid polypeptide called systemin.[1][2][3][4] Systemin is then released and acts as a signaling molecule.[2][3] It binds to a cell surface receptor, which leads to a cascade of intracellular events, including the activation of a MAP kinase and a phospholipase A2.[2][3] This ultimately results in the release of linolenic acid from membranes and the biosynthesis of jasmonic acid (JA), a key hormone in plant defense.[2][3] The pathway culminates in the activation of defense genes, such as those encoding proteinase inhibitors.[1][2]
Q2: What is the identity of the systemin receptor?
A2: The identification of the systemin receptor has been a subject of debate. A 160-kDa protein, SR160, was identified as a high-affinity systemin-binding protein and was later found to be the tomato homolog of the brassinosteroid receptor, BRI1.[5][6][7] However, genetic evidence has cast doubt on BRI1 being the sole or primary systemin receptor.[8] Some studies suggest that the true systemin receptor might be a related protein specifically expressed in vascular tissues where prosystemin is also localized.[8] It is possible that systemin may bind to BRI1, but this interaction may not be the primary trigger for the downstream defense signaling cascade in wild-type plants.[8]
Q3: How does the prosystemin signaling pathway crosstalk with the jasmonic acid (JA) pathway?
A3: The prosystemin and jasmonic acid (JA) signaling pathways are intricately linked. Systemin is considered an upstream signal that amplifies the production of JA.[1][6] Upon systemin perception, the pathway activates enzymes involved in JA biosynthesis, such as lipoxygenase (LOX) and allene (B1206475) oxide synthase (AOS).[1][9] This leads to an accumulation of JA, which then activates a broader range of defense-related genes.[2][10] Genetic studies using tomato mutants deficient in JA biosynthesis have shown that they are also impaired in systemin-mediated responses, confirming the essential role of JA downstream of systemin.[11]
Q4: What are the known downstream effects of activating the prosystemin signaling pathway?
A4: Activation of the prosystemin signaling pathway leads to a wide array of defense responses. A primary and well-studied effect is the systemic expression of proteinase inhibitors (PIs), which interfere with the digestion of herbivores.[1][2][11] Overexpression of prosystemin has been shown to enhance resistance to various biotic stressors, including lepidopteran larvae (e.g., Spodoptera littoralis), aphids, and necrotrophic fungi like Botrytis cinerea.[1][12] Furthermore, the pathway can modulate the emission of volatile organic compounds (VOCs) that can attract natural enemies of herbivores.[1] Transcriptomic analyses have revealed that prosystemin overexpression affects the expression of hundreds of genes, including those involved in hormone signaling, secondary metabolism, and stress responses.[1][13]
Troubleshooting Guides
Issue 1: Inconsistent or no induction of defense genes (e.g., Proteinase Inhibitors) after mechanical wounding.
| Potential Cause | Troubleshooting Step |
| Ineffective Wounding Technique | Ensure a standardized and significant wounding method is used. For tomato plants, crushing a leaflet with a hemostat is a common and effective technique. The timing of sample collection post-wounding is also critical; defense gene expression is time-dependent. |
| Plant Age and Condition | The responsiveness to wounding can vary with plant age and health. Use healthy, well-watered plants of a consistent developmental stage for all experiments. |
| Genetic Background of the Plant | Different cultivars or ecotypes may exhibit varying strengths of the wound response. Ensure you are using a responsive genotype. If using mutants, confirm the genetic background is appropriate. |
| Issues with RNA Extraction or qRT-PCR | Verify the integrity of your extracted RNA. Use appropriate housekeeping genes for normalization in your qRT-PCR analysis that are not affected by the wounding treatment. Include positive controls (e.g., plants treated with methyl jasmonate) to confirm your assay is working. |
Issue 2: Difficulty in validating protein-protein interactions with components of the prosystemin signaling pathway (e.g., using Co-Immunoprecipitation or Bimolecular Fluorescence Complementation).
| Potential Cause | Troubleshooting Step |
| Low Protein Expression | Optimize transfection or transformation protocols to ensure sufficient expression of your tagged proteins of interest. Confirm protein expression levels via Western blotting. |
| Incorrect Subcellular Localization | Prosystemin signaling components are localized to specific cellular compartments (e.g., plasma membrane for the receptor). Ensure your fusion proteins are correctly localized. Use fluorescent protein tags to visualize localization. |
| Transient or Weak Interaction | Some protein-protein interactions in signaling pathways are transient. Optimize your Co-IP protocol to stabilize weak interactions, for example, by using cross-linking agents. For BiFC, be aware that the reconstitution of the fluorescent protein can sometimes stabilize a transient interaction.[14] |
| Steric Hindrance from Tags | The position of the tag (N- or C-terminus) on your protein can interfere with its interaction. Test both N- and C-terminal fusions for your proteins of interest.[15] |
| False Positives in Yeast-Two-Hybrid (Y2H) | Y2H assays can have a high false-positive rate as they occur in a non-native environment.[14] It is crucial to validate any interactions identified by Y2H using an in planta method like Co-IP or BiFC.[14] |
| Non-specific Antibody Binding in Co-IP | Ensure the specificity of your antibody. Include appropriate controls, such as using an isotype control antibody or performing the Co-IP with lysate from a null mutant if available.[16] |
Quantitative Data Summary
Table 1: Effect of Prosystemin Overexpression on Tomato Resistance to Herbivores and Pathogens
| Biotic Stressor | Plant Genotype | Measured Parameter | Result | Reference |
| Spodoptera littoralis (lepidopteran) | Prosystemin Overexpressor (35S::Prosys) vs. Wild Type | Larval Weight | Significantly lower in overexpressor lines. | [1][12] |
| Spodoptera littoralis (lepidopteran) | Prosystemin Overexpressor (35S::Prosys) vs. Wild Type | Larval Mortality | Significantly higher in overexpressor lines. | [1][12] |
| Macrosiphum euphorbiae (aphid) | Prosystemin Overexpressor (RSYS 24) vs. Wild Type | Adult Longevity | Significantly lower in overexpressor line. | [1] |
| Macrosiphum euphorbiae (aphid) | Prosystemin Overexpressor (RSYS 24) vs. Wild Type | Nymph Production | Significantly lower in overexpressor line. | [1] |
| Botrytis cinerea (necrotrophic fungus) | Prosystemin Overexpressor (RSYS24, RSYS32) vs. Wild Type | Lesion Size | Significantly reduced in overexpressor lines. | [1] |
| Alternaria alternata (necrotrophic fungus) | Prosystemin Overexpressor (RSYS24) vs. Wild Type | Lesion Size | Significantly reduced in overexpressor line. | [1] |
Table 2: Relative Quantification of Defense Gene Expression in Prosystemin-Overexpressing Tomato Plants
| Gene | Function | Fold Change (Overexpressor vs. Wild Type) | Reference |
| Proteinase Inhibitor I (Pin I) | Herbivore defense | Upregulated | [1][9] |
| Proteinase Inhibitor II (Pin II) | Herbivore defense | Upregulated | [1][9] |
| Lipoxygenase C (LoxC) | Jasmonic acid biosynthesis | Upregulated | [9] |
| Allene Oxide Synthase (AOS) | Jasmonic acid biosynthesis | Upregulated | [9] |
Experimental Protocols
Protocol 1: Analysis of Defense Gene Expression by qRT-PCR
-
Plant Material and Treatment: Grow tomato plants (e.g., Solanum lycopersicum) under controlled conditions (e.g., 16h light/8h dark photoperiod at 25°C). For wounding experiments, mechanically wound leaves of 4-week-old plants. For systemin treatment, supply systemin peptide through the cut petiole of a detached leaf.
-
RNA Extraction: Harvest leaf tissue at desired time points after treatment and immediately freeze in liquid nitrogen. Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit.
-
cDNA Synthesis: Treat the extracted RNA with DNase I to remove any genomic DNA contamination. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: Perform real-time quantitative PCR using a SYBR Green-based detection method. Design gene-specific primers for your target defense genes (e.g., Pin I, Pin II) and a stable housekeeping gene for normalization (e.g., actin or ubiquitin). The reaction mixture typically contains cDNA template, forward and reverse primers, and SYBR Green master mix.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[1][12] The ΔCt is the difference in Ct values between the target gene and the housekeeping gene. The ΔΔCt is the difference between the ΔCt of the treated sample and the ΔCt of the control sample.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
-
Protein Extraction: Harvest plant tissue expressing your tagged proteins of interest (e.g., from transiently transformed Nicotiana benthamiana or stable transgenic lines). Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the protein extract with an antibody specific to your "bait" protein. The antibody can be conjugated to beads (e.g., agarose (B213101) or magnetic beads) or captured by Protein A/G beads.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody against your "prey" protein to detect the co-immunoprecipitated partner.
Visualizations
Caption: The prosystemin signaling pathway upon wounding.
Caption: Crosstalk between prosystemin and JA signaling.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. Prosystemin Overexpression in Tomato Enhances Resistance to Different Biotic Stresses by Activating Genes of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The systemin signaling pathway: differential activation of plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Systemins: A functionally defined family of peptide signals that regulate defensive genes in Solanaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue-type specific systemin perception and the elusive systemin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemin and jasmonic acid regulate constitutive and herbivore-induced systemic volatile emissions in tomato, Solanum lycopersicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Tomato Suppressor of prosystemin-mediated responses2 Gene Encodes a Fatty Acid Desaturase Required for the Biosynthesis of Jasmonic Acid and the Production of a Systemic Wound Signal for Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tomato Prosystemin Is Much More than a Simple Systemin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plant Protein-Protein Interaction Network and Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Prosystemin Peptide Synthesis: Technical Support Center
Welcome to the technical support center for prosystemin peptide synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome common challenges in the synthesis, purification, and handling of prosystemin peptides.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for chemically synthesizing prosystemin?
A1: The most common and established method for synthesizing prosystemin and other peptides is the Solid-Phase Peptide Synthesis (SPPS) technique.[1][2] This approach involves assembling a peptide chain sequentially while it is anchored to an insoluble polymer resin support.[2][3] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used methodology within SPPS.[1][2]
Q2: What are the most critical stages of prosystemin synthesis where problems can arise?
A2: The most critical stages are the coupling reactions, Fmoc deprotection, and the final cleavage and deprotection step.[2][4] Incomplete coupling leads to deletion sequences, while issues during cleavage can result in modified or incompletely deprotected peptides.[4][5] Furthermore, peptide aggregation on the resin can hinder both coupling and deprotection steps, significantly impacting the final yield and purity.[6]
Q3: Why is peptide aggregation a significant concern for sequences like prosystemin?
A3: Peptide aggregation occurs when growing peptide chains associate with each other through hydrogen bonding, forming secondary structures that are insoluble or inaccessible.[6] This is a primary cause of synthesis failure for "difficult sequences," which are often hydrophobic in nature.[1][7] Aggregation can physically block reactive sites, leading to failed or incomplete coupling and deprotection reactions, which drastically reduces yield and purity.[4][6]
Troubleshooting Guide: Synthesis & Purification
This guide addresses specific issues that may arise during the synthesis and purification of prosystemin.
Q4: My final peptide yield is consistently low. What are the common causes and solutions?
A4: Low yields in SPPS can stem from several factors, primarily incomplete coupling reactions and peptide aggregation.[4][7] Sterically hindered amino acids or the formation of secondary structures on the resin can prevent peptide bonds from forming efficiently.[4]
| Strategy | Description | Typical Application |
| Double Coupling | Repeating the coupling step for a specific amino acid before proceeding to the next. | Recommended for sterically hindered residues like Arginine, or after Proline.[8] Also useful for sequences with repeating amino acids.[8] |
| Higher Reagent Concentration | Increasing the molarity of the amino acid and coupling reagent solutions (e.g., to 0.5 M). | This increases the probability of molecular interaction and is especially effective for longer peptides.[8] |
| Change Coupling Reagent | Switching to a more potent activation agent. | If standard carbodiimide (B86325) methods are inefficient, use aminium-based reagents like HBTU, HATU, or PyBOP.[1] |
| Increase Temperature | Performing the coupling reaction at a higher temperature. | This can help disrupt aggregation and increase reaction kinetics.[6] |
Q5: My HPLC analysis of the crude product shows many impurity peaks. How can I identify and reduce them?
A5: Multiple peaks in an HPLC chromatogram indicate the presence of various impurities alongside the target peptide.[5] The most common impurities are deletion sequences (from incomplete coupling) and truncated sequences (if unreacted amines are not capped).[4] Side reactions, such as aspartimide formation, can also generate closely related impurities that are difficult to separate.[4]
| Impurity Type | Likely Cause | Prevention Strategy |
| Deletion Sequences | Incomplete coupling of one or more amino acids. | Employ strategies from the "Low Yield" section (Q4), such as double coupling difficult residues and using stronger coupling reagents.[4][8] |
| Truncated Sequences | Failure to cap unreacted amino groups after a coupling step. | After coupling, treat the resin with a capping agent like acetic anhydride (B1165640) to block any free amines from reacting further.[2] |
| Aspartimide Formation | Side reaction involving an Aspartic Acid (Asp) residue. | Add an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) deprotection solution to suppress this side reaction.[4] |
| Incomplete Deprotection | Insufficient cleavage time or suboptimal scavenger cocktail. | Ensure the cleavage reaction runs for at least 2-3 hours and that the TFA cocktail contains appropriate scavengers for the protecting groups used.[4] |
Q6: How can I effectively prevent or resolve peptide aggregation on the resin?
A6: Aggregation is best addressed by modifying the synthesis conditions to disrupt the hydrogen bonds that cause secondary structure formation.[6]
| Method | Description | Notes |
| Change Solvent | Switch the primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP). | NMP is often better at solvating growing peptide chains and preventing aggregation.[6][9] |
| Chaotropic Salts | Add salts like LiCl or KSCN to the reaction mixture. | These salts disrupt secondary structures that lead to aggregation.[6] |
| Structure-Disrupting Derivatives | Incorporate pseudoproline dipeptides or Dmb/Hmb protected amino acids. | These derivatives temporarily introduce a "kink" in the peptide backbone, effectively preventing aggregation.[6] This is a highly effective but more advanced strategy. |
| Microwave Synthesis | Use a microwave-assisted peptide synthesizer. | Microwave energy can accelerate coupling reactions and help reduce aggregation.[10] |
Q7: My purified prosystemin peptide has poor solubility. What can I do?
A7: Poor solubility of a purified peptide is a common issue, often caused by residual organic solvents, incorrect pH, or aggregation in solution.[4][11] After purification, peptides are often lyophilized from an acidic solution (containing TFA), which can affect solubility.[12] Experimenting with different buffers to find a pH where the peptide has a net charge can improve solubility.[4] If aggregation persists, dissolving the peptide in a small amount of an organic solvent like DMSO before adding the aqueous buffer may help.
Detailed Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a manual procedure for synthesizing a peptide using the Fmoc/tBu strategy.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in DMF for at least 30 minutes in a reaction vessel.[13]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Perform this step twice: first for 5 minutes, drain, and then for 15-20 minutes.[13][14]
-
Washing: Wash the resin thoroughly to remove residual piperidine. A typical wash cycle is 5 times with DMF, followed by 3 times with Dichloromethane (DCM), and 3 times with DMF.[13]
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3-4 equivalents relative to resin loading) with a coupling agent (e.g., HATU, 3.9 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF for 2-5 minutes.[13]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.[13]
-
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative test (colorless or yellow beads) indicates the coupling reaction is complete. If the test is positive (blue beads), wash the resin and repeat the coupling step (double couple).[13]
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.[13]
-
Repeat Cycle: Return to Step 2 to deprotect the newly added amino acid and continue elongating the peptide chain.
Protocol 2: Peptide Cleavage from Resin and Deprotection
This protocol is for the final step where the synthesized peptide is cleaved from the solid support and side-chain protecting groups are removed.
-
Resin Preparation: Wash the final peptide-resin thoroughly with DCM to remove DMF and dry it under a stream of nitrogen or in a vacuum desiccator.[15]
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail using Trifluoroacetic Acid (TFA) and scavengers. A standard cocktail is TFA/TIPS/H₂O (95:2.5:2.5). The scavengers (triisopropylsilane and water) capture the reactive carbocations released from the protecting groups.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.[10]
-
Peptide Precipitation: Filter the resin and collect the filtrate, which contains the cleaved peptide.[15] Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet two more times with cold ether to remove residual TFA and scavengers.[15]
-
Drying: Dry the crude peptide pellet under vacuum to obtain a powder, which is now ready for purification.[15]
Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides.[5]
-
Solvent Preparation: Prepare two solvents. Solvent A is typically 0.1% TFA in water, and Solvent B is 0.1% TFA in acetonitrile (B52724) (ACN).[16]
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a suitable buffer.
-
Method Development (Analytical Scale): First, optimize the separation on an analytical C18 column. Inject a small sample and run a broad gradient (e.g., 5% to 95% Solvent B over 30 minutes) to determine the retention time of the target peptide.[16]
-
Preparative Purification: Scale up the separation to a preparative or semi-preparative C18 column using an optimized, shallower gradient based on the analytical run.[16] For example, if the peptide eluted at 40% B in the analytical run, a preparative gradient might be 30-50% B over 40 minutes.
-
Fraction Collection: Collect fractions as the peaks elute from the column, monitoring the absorbance at 210-220 nm.[5][17]
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC or mass spectrometry to identify those containing the pure peptide.[17] Pool the pure fractions.
-
Lyophilization: Freeze-dry (lyophilize) the pooled fractions to remove the solvents and obtain the final, purified peptide as a fluffy white powder.[16]
Prosystemin Signaling Pathway Context
Prosystemin is a plant prohormone that, upon wounding, is processed to release an 18-amino acid peptide hormone called systemin.[18] Systemin is a primary signal in the plant's defense response against herbivores. It binds to a receptor on the cell surface, initiating a signaling cascade that leads to the production of defensive compounds, such as proteinase inhibitors. Understanding this pathway is crucial for researchers developing prosystemin-based applications.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. rsc.org [rsc.org]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Validating Prosystemin Gene Function: A Comparative Guide to Knockout Mutant Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of wild-type and prosystemin signaling-deficient mutant plants, offering experimental data and detailed protocols to validate the function of the prosystemin gene. The data presented herein, primarily from studies of 'suppressor of prosystemin-mediated responses' (spr) mutants, serves as a strong proxy for a direct prosystemin knockout, elucidating the critical role of this gene in plant defense.
Prosystemin Function and its Inactivation Phenotype
Prosystemin is the precursor to systemin, an 18-amino acid peptide hormone that plays a pivotal role in the systemic defense response of plants, particularly in the Solanaceae family, against herbivores.[1][2][3] Upon wounding, prosystemin is cleaved to release systemin, which initiates a signaling cascade that leads to the production of various defense compounds, most notably proteinase inhibitors (PIs).[1][2] These PIs interfere with the digestive processes of insect herbivores, thereby reducing their growth and deterring further feeding.
Genetic inactivation of components within the prosystemin signaling pathway, as observed in spr mutants, results in a compromised defense response. These mutants exhibit reduced levels of defense-related compounds and increased susceptibility to herbivory, underscoring the essential function of the prosystemin gene in plant protection.
Quantitative Data Summary: Wild-Type vs. Prosystemin Signaling-Deficient Mutants
The following table summarizes key quantitative data from comparative studies of wild-type (WT) plants and mutants with impaired prosystemin signaling (spr2), which are deficient in jasmonic acid (JA) biosynthesis, a critical downstream component of the systemin pathway.
| Parameter | Wild-Type (WT) | Prosystemin Signaling-Deficient Mutant (spr2) | Fold Change (Mutant/WT) | Reference |
| Proteinase Inhibitor II (PI-II) Levels (µg/mL leaf juice) | [4] | |||
| Unwounded | < 5 | < 5 | - | [4] |
| Wounded | 210 ± 25 | 15 ± 5 | ~0.07 | [4] |
| Insect Herbivore Performance (Larval Weight in mg) | [4] | |||
| Manduca sexta (10-12 days feeding) | 105 ± 15 | 285 ± 30 | ~2.7 | [4] |
| Jasmonic Acid (JA) Levels (pmol/g fresh weight) | ||||
| Unwounded | 12 ± 1 | 3 ± 1 | 0.25 | |
| Wounded (1h) | 262 ± 41 | 22 ± 9 | ~0.08 |
Experimental Protocols
Insect Herbivory Bioassay
This protocol assesses the resistance of plants to insect herbivores by measuring larval growth over time.
Materials:
-
Wild-type and prosystemin knockout/signaling-deficient mutant plants of the same age and developmental stage.
-
Neonate larvae of a relevant insect herbivore (e.g., Manduca sexta or Spodoptera littoralis).
-
Enclosures or cages to contain the insects on the plants.
-
Analytical balance for weighing larvae.
Procedure:
-
Place individual neonate larvae on the leaves of both wild-type and mutant plants.
-
Confine the larvae to a specific leaf or the whole plant using a cage or enclosure.
-
Maintain the plants in a controlled environment with appropriate light and temperature conditions.
-
After a predetermined period (e.g., 8-12 days), carefully remove the larvae from the plants.
-
Record the weight of each larva.
-
Statistically analyze the differences in larval weight between the two plant genotypes to determine the level of resistance.[4]
Proteinase Inhibitor (PI) Activity Assay
This assay quantifies the levels of proteinase inhibitors in plant tissues, which are key defense proteins induced by the prosystemin signaling pathway.
Materials:
-
Leaf tissue from wild-type and prosystemin knockout/signaling-deficient mutant plants (both wounded and unwounded).
-
Extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.2, containing 0.1 M KCl).
-
Trypsin solution (as the target protease).
-
Casein solution (as the substrate).
-
Trichloroacetic acid (TCA).
-
Spectrophotometer.
Procedure:
-
Homogenize leaf tissue in the extraction buffer and centrifuge to obtain a clear supernatant containing the plant proteins.
-
Pre-incubate the plant extract with a known amount of trypsin.
-
Add the casein substrate to the mixture and incubate to allow for enzymatic digestion.
-
Stop the reaction by adding TCA, which precipitates the undigested casein.
-
Centrifuge the mixture and measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested casein, and therefore inversely proportional to the PI activity in the plant extract.
-
Compare the PI activity in extracts from wild-type and mutant plants to determine the effect of the prosystemin gene knockout.
Visualizing the Molecular Mechanisms
Prosystemin Signaling Pathway
The following diagram illustrates the signaling cascade initiated by wounding and the release of systemin.
Caption: The prosystemin/systemin signaling pathway leading to herbivore resistance.
Experimental Workflow for Validating Prosystemin Gene Function
This diagram outlines the logical flow of experiments to validate the function of the prosystemin gene using knockout mutants.
References
- 1. Systemin - Wikipedia [en.wikipedia.org]
- 2. Systemin: a polypeptide signal for plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tomato Suppressor of prosystemin-mediated responses2 Gene Encodes a Fatty Acid Desaturase Required for the Biosynthesis of Jasmonic Acid and the Production of a Systemic Wound Signal for Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Prosystemin vs. Systemin: A Comparative Guide to their Bioactivity in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of prosystemin and its processed peptide, systemin, key signaling molecules in plant defense. The information presented is curated from experimental data to assist researchers in understanding their distinct and overlapping roles, and to provide detailed methodologies for reproducing key experiments.
Executive Summary
Systemin, an 18-amino acid polypeptide, is a potent elicitor of plant defense responses, primarily against herbivorous insects. It is derived from a larger 200-amino acid precursor protein, prosystemin. While initially considered biologically inactive, recent evidence reveals that full-length prosystemin, and even fragments of it, possess intrinsic bioactivity, capable of inducing defense gene expression and offering protection against pests and pathogens. This guide dissects the comparative performance of these two molecules, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to illuminate their roles in plant immunity.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative data on the bioactivity of prosystemin and systemin from various experimental studies.
| Bioactive Molecule | Assay Type | Organism | Concentration | Observed Effect | Reference |
| Systemin | Proteinase Inhibitor Induction | Tomato (Solanum lycopersicum) | fmol/plant | Powerful inducer of over 15 defensive genes | [1] |
| Prosystemin | Proteinase Inhibitor Induction | Tomato (Solanum lycopersicum) | Molar equivalent to Systemin | As active as systemin in inducing proteinase inhibitors | [2][3] |
| Prosystemin | Insect Feeding Assay | Spodoptera littoralis | 100 pM | Limits larval development and survival | [2][3] |
| Systemin | Insect Feeding Assay | Spodoptera littoralis | 100 fM | Strong reduction in larval weight and survival rates | |
| Prosystemin (truncated, ProSys(1-178)) | Insect Feeding Assay | Spodoptera littoralis | Not specified | Increased resistance in transgenic plants | [4][5][6] |
| Prosystemin (truncated, ProSys(1-178)) | Fungal Infection Assay | Botrytis cinerea | Not specified | Increased resistance in transgenic plants | [4][5][6] |
Experimental Protocols
Detailed methodologies for key bioassays are provided below to facilitate the replication of these experiments.
Spodoptera littoralis (Moth Larvae) Feeding Assay
This protocol is a synthesized methodology based on established research practices for evaluating the impact of prosystemin and systemin on insect herbivory.
Objective: To assess the anti-herbivore activity of prosystemin and systemin by measuring the growth and survival rate of Spodoptera littoralis larvae fed on treated tomato leaves.
Materials:
-
Tomato plants (Solanum lycopersicum), 4-5 weeks old
-
Spodoptera littoralis larvae (second or third instar)
-
Prosystemin and systemin solutions at desired concentrations (e.g., 100 pM for prosystemin, 100 fM for systemin)
-
Control solution (e.g., sterile water or buffer used for dissolving the peptides)
-
Petri dishes or multi-well plates
-
Filter paper
-
Fine brush for handling larvae
-
Analytical balance for weighing larvae
-
Growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C, 60-70% RH, 16:8 h light:dark cycle)
Procedure:
-
Plant Treatment:
-
Excise healthy, similar-sized leaves from the tomato plants.
-
Apply the prosystemin, systemin, or control solutions evenly onto the surface of the leaves. Ensure complete coverage.
-
Allow the leaves to air dry in a sterile environment.
-
-
Assay Setup:
-
Place a moistened filter paper at the bottom of each Petri dish or well to maintain humidity.
-
Place one treated leaf disc in each container.
-
Carefully transfer a single S. littoralis larva into each container using a fine brush.
-
-
Incubation and Data Collection:
-
Place the containers in a growth chamber under controlled conditions.
-
Monitor the larvae daily.
-
Record larval weight at predetermined time points (e.g., every 2-3 days).
-
Record larval mortality daily.
-
Continue the experiment until a significant difference is observed or until the larvae pupate.
-
-
Data Analysis:
-
Calculate the average larval weight and standard deviation for each treatment group at each time point.
-
Calculate the percentage of larval survival for each treatment group.
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the differences between the treatment and control groups.
-
Botrytis cinerea (Gray Mold) Infection Assay
This protocol is adapted from established methods for assessing fungal pathogenicity on tomato leaves.[7][8][9][10]
Objective: To evaluate the antifungal activity of prosystemin and systemin against Botrytis cinerea on tomato leaves.
Materials:
-
Tomato plants (Solanum lycopersicum), 4-5 weeks old
-
Botrytis cinerea spore suspension (e.g., 1 x 10^5 spores/mL in a suitable buffer)
-
Prosystemin and systemin solutions at desired concentrations
-
Control solution
-
Sterile detached leaves or whole plants
-
Petri dishes or humidity chambers
-
Micropipette
-
Calipers or a ruler for measuring lesion size
-
Growth chamber with high humidity (e.g., >90% RH) and controlled temperature (e.g., 20-22°C)
Procedure:
-
Plant Treatment:
-
Treat detached tomato leaves or whole plants with prosystemin, systemin, or control solutions. Application can be done by spraying or by applying a small droplet to the intended inoculation site.
-
Allow the treatment to be absorbed for a specific period (e.g., 6-24 hours) before inoculation.
-
-
Inoculation:
-
On each treated leaf, place a small droplet (e.g., 5-10 µL) of the B. cinerea spore suspension.
-
For detached leaf assays, place the leaves in Petri dishes containing a moist filter paper to maintain humidity.[8]
-
For whole plant assays, cover the plants with a transparent dome or place them in a high-humidity chamber.
-
-
Incubation and Data Collection:
-
Incubate the inoculated plants or leaves in a growth chamber under high humidity and controlled temperature.
-
Monitor the development of necrotic lesions daily.
-
Measure the diameter of the lesions at specific time points (e.g., 24, 48, 72 hours post-inoculation) using calipers or a ruler.[9]
-
-
Data Analysis:
-
Calculate the average lesion size and standard deviation for each treatment group.
-
Use appropriate statistical tests to compare the lesion sizes between the treatment and control groups.
-
Signaling Pathways
The following diagrams illustrate the signaling pathways of systemin and the proposed pathways for prosystemin.
Caption: Systemin signaling pathway.
Caption: Prosystemin processing and signaling pathways.
References
- 1. Systemin: a polypeptide signal for plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tomato Prosystemin Is Much More than a Simple Systemin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Infection Assays of Tomato and Apple Fruit by the Fungal Pathogen Botrytis cinerea [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Prosystemin's Role in the Jasmonic Acid Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prosystemin and its active peptide, systemin, with other key signaling molecules in the context of the jasmonic acid (JA) signaling pathway, a critical component of plant defense. We will delve into their mechanisms of action, compare their effects on defense responses with supporting quantitative data, and provide detailed experimental protocols for key assays in this field.
Prosystemin and the Jasmonic Acid Cascade: An Overview
Prosystemin is a 200-amino acid precursor protein found in plants of the Solanaceae family, such as tomato.[1] In response to wounding by herbivores or mechanical damage, prosystemin is cleaved to produce an 18-amino acid peptide hormone called systemin.[2] Systemin acts as a primary, long-distance signal that initiates a systemic defense response.[3]
The signaling cascade is initiated when systemin binds to a putative cell surface receptor, which is thought to be a leucine-rich repeat receptor-like kinase.[2] This binding event triggers a series of intracellular events, including the activation of a mitogen-activated protein kinase (MAPK) cascade and an increase in intracellular calcium levels.[2] A key step in this pathway is the activation of phospholipase A2, which releases linolenic acid from cellular membranes.[2] Linolenic acid is the precursor for the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[3]
JA and JA-Ile then act as secondary signals, accumulating in the plant and inducing the expression of a wide array of defense-related genes.[4] These genes encode for proteins such as proteinase inhibitors (PIs), which interfere with the digestion of herbivorous insects, and enzymes involved in the production of other defensive compounds.[1][4]
Comparative Analysis of Signaling Peptides
While systemin is a potent inducer of the JA pathway in solanaceous plants, other plant species utilize different signaling peptides to elicit similar defense responses. Here, we compare systemin with two notable alternatives: Arabidopsis thaliana Pep1 (AtPep1) and hydroxyproline-rich systemins (HypSys).
Systemin vs. AtPep1
AtPep1 is a 23-amino acid peptide derived from its precursor, PROPEP1, in Arabidopsis thaliana. Like systemin, AtPep1 is recognized as a damage-associated molecular pattern (DAMP) and triggers an immune response.[5] Both systemin and AtPep1 signaling pathways utilize leucine-rich repeat receptor-like kinases (LRR-RLKs) for perception and lead to the activation of downstream defense responses.[2][5] However, AtPep1 is a stronger elicitor of immune signaling in Arabidopsis roots compared to microbe-associated molecular patterns (MAMPs) like flg22 or chitin (B13524).[6]
Systemin vs. Hydroxyproline-Rich Systemins (HypSys)
HypSys are a class of glycopeptides that, like systemin, are derived from larger precursor proteins and are involved in plant defense.[7] Unlike systemin, which is restricted to the Solanoideae subfamily, HypSys have been identified in a wider range of plant species, including petunia and sweet potato.[7] In tomato, both systemin and HypSys are present and appear to work cooperatively to regulate the wound response.[7] While structurally different from systemin, HypSys can also induce the production of proteinase inhibitors and other defense-related genes.[7][8]
Quantitative Comparison of Elicitor Performance
Direct quantitative comparisons of these peptides under identical conditions are limited in the literature. However, by compiling data from various studies, we can get a sense of their relative potencies. The following tables summarize key performance indicators for systemin and its alternatives.
Table 1: Comparison of Jasmonic Acid (JA) Induction
| Elicitor | Plant Species | Treatment Concentration | Fold Increase in JA | Reference |
| Systemin | Solanum lycopersicum (Tomato) | Not specified (wounding) | ~10-fold | [4] |
| AtPep1 | Arabidopsis thaliana | 1 µM | Not directly measured, but induces JA-responsive genes | [9] |
| Methyl Jasmonate (MeJA) | Solanum lycopersicum (Tomato) | 50 µM | Not specified, but restores defense in JA-deficient mutants | [4] |
Table 2: Comparison of Defense Gene Induction (Proteinase Inhibitor II - PIN2)
| Elicitor | Plant Species | Treatment Concentration | Fold Increase in PIN2 mRNA | Reference |
| Systemin | Solanum lycopersicum (Tomato) | 10 nM | ~8-fold | [1] |
| Wounding | Solanum lycopersicum (Tomato) | Mechanical | ~6-fold | [1] |
| Methyl Jasmonate (MeJA) | Solanum lycopersicum (Tomato) | Vapor | ~12-fold | [1] |
Table 3: Comparison of Anti-Herbivore Activity
| Elicitor/Treatment | Plant Species | Herbivore | Effect | Reference |
| Prosystemin Overexpression | Solanum lycopersicum (Tomato) | Manduca sexta | Increased larval mortality | [4] |
| AtPep1 Treatment | Arabidopsis thaliana | Generalist herbivores | Enhanced resistance | [6] |
| Exogenous Systemin | Solanum lycopersicum (Tomato) | Spodoptera litura | Reduced larval growth | [10] |
Experimental Protocols
Quantification of Jasmonic Acid
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Add 1 mL of extraction solvent (e.g., 80% methanol (B129727) with internal standards like D6-JA) to the powdered tissue. Vortex and incubate at 4°C for 1 hour.
-
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge to purify and concentrate the jasmonates.
-
Elution: Elute the jasmonates from the SPE cartridge with a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Analyze the eluate using an HPLC system coupled to a tandem mass spectrometer (MS/MS). Quantify JA levels by comparing the peak areas to those of the internal standards.
Analysis of Defense Gene Expression
Method: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a standard protocol like the TRIzol method.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers for the defense gene of interest (e.g., PIN2) and a reference gene (e.g., Actin or Ubiquitin). Use a fluorescent dye like SYBR Green to monitor the amplification in real-time.
-
Data Analysis: Calculate the relative expression of the target gene using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
Herbivory Assay
Method: Non-Choice Larval Feeding Assay
-
Plant Treatment: Treat plants with the desired elicitor (e.g., by spraying or through the petiole of an excised leaf). Use control plants treated with a mock solution.
-
Insect Rearing: Rear the herbivorous insects (e.g., Spodoptera litura larvae) on an artificial diet until they reach the desired developmental stage (e.g., third instar).
-
Bioassay Setup: Place one or more larvae on a leaf of a treated or control plant. Enclose the leaf or the entire plant in a mesh bag or cage to prevent the larvae from escaping.
-
Data Collection: After a set period (e.g., 48 or 72 hours), measure the following parameters:
-
Larval Weight Gain: Weigh the larvae before and after the feeding period.
-
Leaf Area Consumed: Scan the leaves and use image analysis software to quantify the area consumed by the larvae.
-
Larval Mortality: Record the number of surviving larvae.
-
-
Statistical Analysis: Compare the data from the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizing the Signaling Pathways
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: The Prosystemin/Jasmonic Acid signaling pathway.
Caption: A typical experimental workflow for comparing elicitors.
References
- 1. Wound-Inducible Proteinase Inhibitors in Pepper. Differential Regulation upon Wounding, Systemin, and Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The systemin signaling pathway: differential activation of plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemin/Jasmonate-mediated systemic defense signaling in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemin and jasmonic acid regulate constitutive and herbivore-induced systemic volatile emissions in tomato, Solanum lycopersicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perception of the Arabidopsis Danger Signal Peptide 1 Involves the Pattern Recognition Receptor AtPEPR1 and Its Close Homologue AtPEPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In roots of Arabidopsis thaliana, the damage-associated molecular pattern AtPep1 is a stronger elicitor of immune signalling than flg22 or the chitin heptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemin, hydroxyproline-rich systemin and the induction of protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming Prosystemin Protein-Protein Interactions In Vivo
For researchers, scientists, and drug development professionals, confirming protein-protein interactions (PPIs) is a critical step in elucidating biological pathways and identifying potential therapeutic targets. This guide provides a comparative overview of key in vivo techniques for validating PPIs of prosystemin, a central player in plant defense signaling. We will delve into the experimental protocols of Bimolecular Fluorescence Complementation (BiFC), Co-Immunoprecipitation (Co-IP), and Förster Resonance Energy Transfer (FRET), presenting their methodologies, data outputs, and a comparative analysis to aid in experimental design.
Prosystemin, the precursor to the 18-amino acid peptide hormone systemin, is a key regulator of defense responses against herbivores and pathogens in solanaceous plants.[1][2] Upon wounding, prosystemin is processed, and systemin is released, initiating a signaling cascade that leads to the production of defense-related proteins.[1][3] Recent studies have revealed that prosystemin itself is an intrinsically disordered protein capable of interacting with a multitude of protein partners, suggesting a broader role in orchestrating plant defense mechanisms beyond being a simple precursor.[4][5] Validating these interactions in vivo is paramount to understanding the full scope of prosystemin's function.
Comparative Analysis of In Vivo PPI Techniques
Choosing the appropriate method to confirm protein-protein interactions is crucial and depends on the specific research question, the nature of the interacting proteins, and the available resources. Below is a comparative table summarizing the key features of BiFC, Co-IP, and FRET.
| Feature | Bimolecular Fluorescence Complementation (BiFC) | Co-Immunoprecipitation (Co-IP) | Förster Resonance Energy Transfer (FRET) |
| Principle | Reconstitution of a fluorescent protein from two non-fluorescent fragments brought together by interacting proteins.[6][7] | Isolation of a target protein and its binding partners from a cell lysate using a specific antibody.[8][9] | Non-radiative energy transfer between two fluorescent molecules (donor and acceptor) in close proximity.[10][11] |
| Type of Interaction Detected | Direct and stable interactions. Can also trap transient interactions due to irreversible complex formation.[12][13] | Both direct and indirect interactions within a protein complex.[8] | Direct interactions where proteins are within 1-10 nm of each other.[10][11] |
| Data Output | Qualitative (fluorescence signal indicates interaction) and semi-quantitative (fluorescence intensity). Provides subcellular localization of the interaction.[6][7] | Qualitative (presence of a band on a Western blot) and semi-quantitative (band intensity).[8] | Quantitative (FRET efficiency, lifetime changes) providing information on the distance and dynamics of the interaction.[14][15] |
| In Vivo Context | Excellent, visualizes interactions in living cells in their native environment.[6][16] | Good, interactions occur within the cell, but analysis is performed on cell lysates.[8] | Excellent, allows for real-time monitoring of interactions in living cells.[10][14] |
| Quantitative Data Example | Relative Fluorescence Units (RFU): Prosystemin + Interactor A: 1500 ± 120 RFU Prosystemin + Negative Control: 200 ± 30 RFU | Relative Band Intensity (Normalized to Input): Interactor B with Prosystemin IP: 1.8 ± 0.2 Interactor B with IgG Control IP: 0.1 ± 0.05 | FRET Efficiency (%): Prosystemin-CFP + Interactor C-YFP: 25 ± 3% Prosystemin-CFP + YFP alone: 2 ± 0.5% |
Experimental Protocols
Bimolecular Fluorescence Complementation (BiFC)
BiFC is a powerful technique to visualize protein-protein interactions in living cells. It is based on the principle that two non-fluorescent fragments of a fluorescent protein (e.g., YFP) can reassemble to form a functional fluorophore when brought into close proximity by the interaction of two proteins fused to these fragments.[6][16] A recent study by Natale et al. (2022) successfully used BiFC to validate the in vivo interaction of prosystemin with several predicted partners in Nicotiana benthamiana.[4][5]
Detailed Methodology:
-
Vector Construction: The coding sequences of prosystemin and the putative interactor are cloned into BiFC vectors. Prosystemin is fused to the N-terminal fragment of YFP (pSPYNE) and the interactor to the C-terminal fragment (pSPYCE). Reciprocal combinations should also be prepared.
-
Agrobacterium-mediated Transient Expression: Agrobacterium tumefaciens strains carrying the BiFC constructs are co-infiltrated into the leaves of a model plant like N. benthamiana.
-
Incubation: The infiltrated plants are incubated for 2-3 days to allow for protein expression.
-
Confocal Microscopy: Leaf discs are excised and observed under a confocal microscope. The reconstitution of the YFP signal, indicating an interaction, is detected by exciting at the appropriate wavelength (e.g., 514 nm for YFP) and capturing the emission (e.g., 525-550 nm).
-
Data Analysis: The presence and subcellular localization of the fluorescent signal are recorded. For semi-quantitative analysis, the fluorescence intensity of multiple cells is measured and compared to negative controls.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to study protein-protein interactions in vivo. It involves the precipitation of a protein of interest ("bait") from a cell lysate using a specific antibody, thereby also precipitating any interacting proteins ("prey").[8][9]
Detailed Methodology:
-
Protein Extraction: Plant tissue (e.g., tomato leaves) expressing the bait protein (e.g., tagged prosystemin) is homogenized in a non-denaturing lysis buffer to preserve protein interactions.
-
Pre-clearing: The lysate is incubated with beads (e.g., Protein A/G agarose) to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the bait protein (or its tag). This is followed by the addition of Protein A/G beads to capture the antibody-antigen complexes.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the bait and putative prey proteins.
Förster Resonance Energy Transfer (FRET)
FRET is a technique that can detect the proximity of two molecules with high spatial resolution. It relies on the non-radiative transfer of energy from an excited donor fluorophore to an acceptor fluorophore.[10][11] This energy transfer only occurs if the two fluorophores are within a distance of 1-10 nanometers.[10]
Detailed Methodology:
-
Fusion Protein Construction: The proteins of interest are fused to a FRET pair of fluorescent proteins, for example, a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent protein (YFP) as the acceptor. Prosystemin would be fused to CFP and the potential interactor to YFP.
-
Protein Expression: The fusion constructs are co-expressed in a suitable system, such as plant protoplasts or transiently in N. benthamiana leaves.
-
Fluorescence Microscopy: The cells are imaged using a fluorescence microscope equipped for FRET analysis. This typically involves exciting the donor (e.g., at 433 nm for CFP) and measuring the emission of both the donor (e.g., at 475 nm) and the acceptor (e.g., at 527 nm).
-
FRET Efficiency Calculation: FRET efficiency can be calculated using various methods, such as sensitized emission, acceptor photobleaching, or fluorescence lifetime imaging microscopy (FLIM). For sensitized emission, the increase in acceptor emission upon donor excitation is measured.
-
Controls: Several controls are essential, including cells expressing only the donor, only the acceptor, and a non-interacting protein pair fused to the FRET pair.
Visualizations
Prosystemin Signaling Pathway
The following diagram illustrates the currently understood signaling pathway initiated by wounding and the processing of prosystemin.
Caption: A simplified diagram of the prosystemin/systemin signaling pathway.
Experimental Workflow for Bimolecular Fluorescence Complementation (BiFC)
This diagram outlines the major steps involved in a BiFC experiment to test for an interaction between prosystemin and a protein of interest (POI).
Caption: Workflow for confirming protein-protein interactions using BiFC.
Logical Comparison of In Vivo Interaction Methods
This diagram illustrates the relationship between the three discussed methods in terms of the type of information they provide.
Caption: Conceptual comparison of in vivo protein interaction techniques.
Concluding Remarks
The confirmation of prosystemin's protein-protein interactions in vivo is essential for a complete understanding of its role in plant defense. BiFC, Co-IP, and FRET each offer unique advantages for this purpose. BiFC provides excellent spatial information about where interactions occur within the cell.[6][7] Co-IP is a robust method for identifying members of a protein complex under near-physiological conditions.[8] FRET offers the ability to quantify interaction dynamics and distances in real-time.[10][14] The choice of method will depend on the specific biological question being addressed. Often, a combination of these techniques is employed to provide a comprehensive and well-validated picture of protein-protein interactions.[4] This guide serves as a foundational resource for researchers embarking on the exciting task of unraveling the intricate network of prosystemin interactions.
References
- 1. Systemin: a polypeptide signal for plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The systemin signaling pathway: differential activation of plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico and in vitro approaches allow the identification of the Prosystemin molecular network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico and in vitro approaches allow the identification of the Prosystemin molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BiFC Assay: A Powerful Tool for Studying Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 7. Frontiers | Dual-transgenic BiFC vector systems for protein-protein interaction analysis in plants [frontiersin.org]
- 8. Advantages and Disadvantages of Co-Immunoprecipitation in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. Visualization of in vivo protein–protein interactions in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. BIMOLECULAR FLUORESCENCE COMPLEMENTATION (BiFC) ANALYSIS AS A PROBE OF PROTEIN INTERACTIONS IN LIVING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Flow Cytometric FRET Analysis of Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FRETting about the affinity of bimolecular protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bimolecular fluorescence complementation (BiFC) analysis: advances and recent applications for genome-wide interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Plant Defense: A Comparative Guide to Prosystemin Signaling and its Downstream Components
For researchers, scientists, and drug development professionals, understanding the intricate signaling networks that govern plant defense is paramount. This guide provides a comprehensive comparison of the prosystemin signaling pathway with alternative defense-eliciting peptide signals, supported by experimental data and detailed protocols for identifying and validating its downstream components.
The prosystemin signaling cascade is a critical plant defense mechanism, particularly in solanaceous plants like tomato, initiated in response to wounding and herbivore attacks. This pathway is triggered by the release of systemin, an 18-amino acid peptide processed from its 200-amino acid precursor, prosystemin. Systemin perception by the receptor kinase SYR1 (SR160) unleashes a cascade of downstream events, culminating in the activation of defense gene expression and the production of protective compounds.[1] This guide delves into the key downstream components of this pathway, compares its outputs with other defense signaling peptides, and provides detailed methodologies for researchers to investigate this critical plant defense system.
The Prosystemin Signaling Cascade: A Closer Look at Downstream Events
Upon binding of systemin to its receptor, a series of rapid intracellular responses are initiated, leading to a broad transcriptional reprogramming. Key downstream components and events include:
-
Jasmonic Acid (JA) Biosynthesis: The prosystemin pathway is intrinsically linked to the production of jasmonic acid, a key phytohormone in plant defense. Systemin perception leads to the activation of phospholipases, which release linolenic acid from membranes. This is the precursor for JA biosynthesis through the octadecanoid pathway.[2][3]
-
Mitogen-Activated Protein Kinase (MAPK) Activation: A cascade of phosphorylation events is a hallmark of prosystemin signaling. In tomato, the MAP kinases LeMPK1, LeMPK2, and LeMPK3 have been identified as essential components of the systemin-mediated defense response, functioning upstream of JA biosynthesis.[1][4]
-
Calcium Signaling: Like many signaling pathways, prosystemin signaling involves changes in intracellular calcium concentrations. The influx of calcium ions acts as a secondary messenger, contributing to the activation of downstream kinases and other signaling components.[2]
Comparative Analysis of Defense Peptide Signaling
While prosystemin and systemin are central to defense in Solanaceae, other plant species utilize different peptide signals to orchestrate their immune responses. Understanding the similarities and differences between these pathways is crucial for a holistic view of plant defense. Here, we compare prosystemin signaling with two other well-characterized defense peptide systems: AtPeps in Arabidopsis thaliana and HypSys (Hydroxyproline-rich Systemins).
| Feature | Prosystemin/Systemin | AtPep | HypSys |
| Precursor | Prosystemin (200 aa) | PROPEP (multiple members) | ProHypSys (multiple members) |
| Peptide Size | 18 aa | 23 aa | 18-20 aa |
| Receptor | SYR1/SR160 (LRR-RLK) | PEPR1/PEPR2 (LRR-RLKs) | Putative, but not fully characterized |
| Primary Downstream Hormone | Jasmonic Acid (JA)[2][3] | Salicylic Acid (SA) and Ethylene (ET)[5] | Jasmonic Acid (JA)[5] |
| Key Downstream Kinases | LeMPK1, LeMPK2, LeMPK3[1][4] | MPK3, MPK6 | Not fully elucidated |
| Primary Defense Output | Proteinase Inhibitors (PIs)[3] | Pathogenesis-Related (PR) genes, Defensins[5] | Proteinase Inhibitors (PIs), Defensins[5] |
Table 1: Comparison of Prosystemin/Systemin, AtPep, and HypSys Signaling Pathways. This table summarizes the key characteristics of three major plant defense peptide signaling systems. While all three involve peptide signals derived from larger precursors that are perceived by cell surface receptors, they differ in their downstream signaling cascades and primary defense outputs.
Quantitative Comparison of Downstream Gene Expression
Transcriptomic studies have revealed the extent of gene expression changes induced by these signaling peptides. While a direct comparative study of all three is not yet available, data from independent studies on systemin and AtPep1 provide valuable insights into their distinct regulatory roles.
| Gene Category | Systemin (Tomato) (Fold Change) | AtPep1 (Arabidopsis) (Fold Change) |
| Proteinase Inhibitors | High Up-regulation | Moderate Up-regulation |
| Pathogenesis-Related (PR) Proteins | Moderate Up-regulation | High Up-regulation |
| Jasmonic Acid Biosynthesis | High Up-regulation | Low/No Up-regulation |
| Salicylic Acid Biosynthesis | Low/No Up-regulation | High Up-regulation |
| Ethylene Signaling | Moderate Up-regulation | High Up-regulation |
Table 2: Comparative Quantitative Gene Expression Changes Induced by Systemin and AtPep1. This table provides a generalized comparison of the fold changes observed for key defense-related gene categories in response to systemin in tomato and AtPep1 in Arabidopsis. The data highlights the distinct hormonal pathways preferentially activated by each peptide. Data is synthesized from multiple transcriptomic studies.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Tomato MAPKs LeMPK1, LeMPK2, and LeMPK3 function in the systemin-mediated defense response against herbivorous insects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Tomato MAPKs LeMPK1, LeMPK2, and LeMPK3 function in the systemin-mediated defense response against herbivorous insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous peptide defense signals in Arabidopsis differentially amplify signaling for the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Prosystemin and Other Plant Peptide Hormones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of prosystemin and its derived peptide, systemin, with other key plant peptide hormone families: the Phytosulfokines (PSKs) and the CLAVATA3/EMBRYO-SURROUNDING REGION (CLE) peptides. The information herein is supported by experimental data to facilitate informed research and development decisions.
Introduction to Plant Peptide Hormones
Plant peptide hormones are a class of signaling molecules crucial for a vast array of physiological processes, including growth, development, and defense. Unlike traditional phytohormones, these peptides are genetically encoded and often undergo post-translational modifications to become active. This guide focuses on comparing the defense-related peptide prosystemin/systemin with peptides primarily involved in growth and development, highlighting the diverse roles and mechanisms of these important regulators.
Quantitative Comparison of Peptide Hormone Activity
The following table summarizes key quantitative parameters for prosystemin/systemin, PSKs, and CLE peptides, offering a baseline for comparing their biological potency and receptor interactions.
| Parameter | Prosystemin/Systemin | Phytosulfokines (PSKs) | CLE Peptides |
| Precursor Size (amino acids) | 200 (Prosystemin)[1] | 80-120[2] | ~100 |
| Mature Peptide Size (amino acids) | 18 (Systemin)[1][2] | 5[2][3] | 12-13[4][5] |
| Effective Concentration | fmol/plant (Systemin)[2] | 0.3 nM - 3.8 nM[6] | 0.1 µM - 10 µM[7] |
| Receptor Type | Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK)[8] | Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK) | Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK) |
| Known Receptors | SR160/tBRI1 | PSKR1, PSKR2[9] | CLV1, CLV2, BAM1, BAM3, RPK2[4][10] |
| Primary Function | Defense response to wounding and herbivores[11] | Growth promotion, cell proliferation, immunity[6][12] | Stem cell maintenance, vascular development[10][13] |
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by these peptide hormones, while often converging on common downstream components like MAP kinases, have distinct initial steps and primary outcomes.
Prosystemin/Systemin Signaling Pathway
Wounding or herbivore attack triggers the release of the 18-amino acid peptide systemin from its 200-amino acid precursor, prosystemin.[1][2] Systemin then binds to a cell surface receptor, SR160, initiating a cascade that leads to the production of jasmonic acid (JA) and the activation of defense genes.[8][14] Recent evidence also suggests that prosystemin itself may have biological activity, potentially activating defense responses through a separate, JA-independent pathway.[15][16]
Caption: Prosystemin/Systemin signaling in plant defense.
Phytosulfokine (PSK) Signaling Pathway
PSKs are processed from precursor proteins and secreted into the apoplast.[2] They bind to the LRR-RLK receptor PSKR1, which then interacts with co-receptors like BAK1.[3][17] This initiates a signaling cascade that can involve cGMP as a second messenger and leads to the activation of proton pumps (H+-ATPases) and downstream transcription factors, ultimately promoting cell growth and division.[17][18]
Caption: Phytosulfokine (PSK) signaling in plant growth.
CLAVATA3/EMBRYO-SURROUNDING REGION (CLE) Peptide Signaling Pathway
CLE peptides are synthesized as pre-pro-peptides and are processed to their mature form.[5] They bind to a variety of LRR-RLKs, often in complex with co-receptors. A well-studied example is the CLV3 peptide, which binds to the CLV1/CLV2 receptor complex to regulate the expression of the WUSCHEL (WUS) transcription factor, thereby maintaining the stem cell population in the shoot apical meristem.[10]
Caption: CLE peptide signaling in stem cell regulation.
Key Experimental Protocols
This section provides an overview of essential methodologies for studying plant peptide hormones.
Peptide Hormone Bioassays
1. Root Growth Inhibition Assay for CLE Peptides
This assay is commonly used to assess the biological activity of CLE peptides by measuring their effect on primary root growth in Arabidopsis seedlings.
-
Plant Material: Arabidopsis thaliana seedlings (e.g., Col-0 ecotype).
-
Growth Medium: Murashige and Skoog (MS) medium supplemented with sucrose (B13894) and solidified with agar.
-
Peptide Application: Synthetic CLE peptides are added to the growth medium at various concentrations (e.g., 0.1 µM to 10 µM).[7]
-
Procedure:
-
Sterilize and germinate Arabidopsis seeds on standard MS plates.
-
After a set period of growth (e.g., 4-5 days), transfer seedlings to new MS plates containing the different concentrations of the CLE peptide.
-
Incubate the plates vertically under controlled light and temperature conditions.
-
Measure the primary root length at daily intervals for a specified period (e.g., 5-7 days).
-
-
Data Analysis: Compare the root growth of peptide-treated seedlings to that of mock-treated controls. A dose-dependent inhibition of root growth indicates peptide activity.
2. Alkalinization Assay for Systemin Activity
This assay measures the systemin-induced alkalinization of the extracellular medium of cultured tomato cells, which is an early event in the systemin signaling pathway.
-
Cell Culture: Suspension-cultured Lycopersicon esculentum (tomato) cells.
-
Assay Medium: A defined culture medium with a pH indicator.
-
Procedure:
-
Equilibrate the tomato cell suspension in the assay medium.
-
Add systemin peptide to the cell suspension at various concentrations.
-
Monitor the change in pH of the medium over time using a pH meter or a spectrophotometer with a pH-sensitive dye.
-
-
Data Analysis: An increase in the pH of the medium following the addition of systemin indicates a positive response.
Receptor-Ligand Binding Assays
In Vitro Receptor-Ligand Binding Assay
This method is used to quantify the binding affinity between a peptide hormone and its receptor.
-
Reagents:
-
Radiolabeled or fluorescently tagged synthetic peptide ligand.
-
Membrane fractions containing the receptor of interest, isolated from plant tissues or a heterologous expression system.
-
Binding buffer.
-
-
Procedure:
-
Incubate a fixed amount of the membrane fraction with varying concentrations of the labeled peptide ligand.
-
To determine non-specific binding, perform a parallel incubation with a large excess of unlabeled peptide.
-
Separate the bound from the unbound ligand by filtration or centrifugation.
-
Quantify the amount of bound labeled ligand using a scintillation counter or a fluorescence plate reader.
-
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the ligand concentration. The equilibrium dissociation constant (Kd), a measure of binding affinity, can be calculated from this data using Scatchard analysis or non-linear regression.[19][20][21][22][23]
Gene Expression Analysis
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive technique used to measure the expression levels of target genes in response to peptide hormone treatment.
-
Sample Preparation:
-
Treat plant tissues or cell cultures with the peptide hormone of interest or a mock control for a specific duration.
-
Harvest the tissue and immediately freeze it in liquid nitrogen to preserve RNA integrity.
-
Extract total RNA using a commercial kit or a standard protocol.
-
Treat the RNA with DNase to remove any contaminating genomic DNA.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
-
Real-Time PCR:
-
Perform PCR using a real-time PCR machine, with a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect the amplification of the target gene in real-time.
-
Use gene-specific primers for the target gene and one or more stably expressed reference genes for normalization.
-
-
Data Analysis:
Metabolite Quantification
Jasmonic Acid Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of jasmonic acid and other phytohormones.
-
Extraction:
-
Homogenize frozen plant tissue in a suitable extraction solvent (e.g., methanol (B129727) or acetone).
-
Include an internal standard (e.g., a deuterated form of JA) for accurate quantification.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Purification:
-
Partially purify the extract using solid-phase extraction (SPE) to remove interfering compounds.
-
-
LC-MS/MS Analysis:
-
Inject the purified sample into a liquid chromatograph to separate the different compounds.
-
The separated compounds are then introduced into a tandem mass spectrometer, which identifies and quantifies the target molecule based on its specific mass-to-charge ratio and fragmentation pattern.
-
-
Data Analysis:
Experimental Workflow Diagram
Caption: A generalized workflow for plant peptide hormone research.
References
- 1. Peptide signaling molecules CLE5 and CLE6 affect Arabidopsis leaf shape downstream of leaf patterning transcription factors and auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemin: a polypeptide signal for plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide signaling molecules CLE5 and CLE6 affect Arabidopsis leaf shape downstream of leaf patterning transcription factors and auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detecting the interaction of peptide ligands with plant membrane receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prosystemin Overexpression in Tomato Enhances Resistance to Different Biotic Stresses by Activating Genes of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Phosphorylation of the phytosulfokine peptide receptor PSKR1 controls receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CLE peptide signaling in plant-microbe interactions [frontiersin.org]
- 11. Tomato Plants Treated with Systemin Peptide Show Enhanced Levels of Direct and Indirect Defense Associated with Increased Expression of Defense-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Publication : USDA ARS [ars.usda.gov]
- 14. ijcmas.com [ijcmas.com]
- 15. Specificity determinants in MAPK signaling to transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phytosulfokine Regulates Growth in Arabidopsis through a Response Module at the Plasma Membrane That Includes CYCLIC NUCLEOTIDE-GATED CHANNEL17, H+-ATPase, and BAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]
- 20. Dissociation constant (Kd) - what is it, how is it measured and why does it matter? | Fidabio [fidabio.com]
- 21. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]
- 22. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]
- 23. derangedphysiology.com [derangedphysiology.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Gene expression analysis by quantitative real-time PCR for floral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Quantitative Real-Time Polymerase Chain Reaction for the Analysis of Plant Gene Expression | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 29. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 30. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
Unraveling Off-Target Effects: A Comparative Guide to Validating Prosystemin Overexpression in Plants
For researchers, scientists, and drug development professionals, understanding the full spectrum of effects from genetic manipulation is paramount. This guide provides a comprehensive comparison of methods to validate the on- and off-target effects of prosystemin overexpression in plants, offering a critical lens through which to view experimental outcomes. We delve into the nuances of gene overexpression and compare it with alternative techniques like RNA interference (RNAi) and CRISPR-Cas9, supported by experimental data and detailed protocols.
The overexpression of prosystemin, a precursor to the plant defense hormone systemin, is a powerful tool for enhancing pest and pathogen resistance. However, the constitutive activation of defense pathways can lead to unintended physiological and developmental alterations—off-target effects—that require rigorous validation. This guide will explore the methodologies to dissect these effects, ensuring accurate interpretation of research findings.
Comparing Methodologies for Gene Function and Off-Target Validation
Choosing the appropriate method to study gene function is critical and depends on the specific research question. Overexpression, gene silencing (RNAi), and gene editing (CRISPR-Cas9) each offer distinct advantages and disadvantages in assessing on-target efficacy and off-target consequences.
| Feature | Gene Overexpression (e.g., Prosystemin) | RNA Interference (RNAi) | CRISPR-Cas9 |
| Primary Effect | Increased expression of the target gene. | Knockdown of target gene expression at the mRNA level.[1][2][3] | Permanent knockout or modification of the target gene at the DNA level.[1][2] |
| On-Target Efficacy | High levels of protein production can elucidate gain-of-function phenotypes.[4][5] | Variable knockdown efficiency, often incomplete. | High efficiency in generating complete and heritable gene knockouts. |
| Off-Target Effects | Can cause non-physiological levels of a protein, leading to artificial phenotypes and pleiotropic effects.[4] Can trigger broad transcriptional changes.[6][7] | Can silence unintended genes with sequence similarity to the target.[8][9] | Can cause unintended cleavage and mutations at genomic sites with sequence similarity to the target.[10] |
| Use in Validation | Useful for identifying rate-limiting steps in pathways and for creating gain-of-function mutants. | Effective for studying the effects of reduced gene function. | Provides precise gene function analysis through complete loss-of-function. |
| Limitations | Potential for artificial phenotypes due to non-physiological protein levels.[4] Interpretation can be complex due to widespread downstream effects. | Incomplete silencing can lead to ambiguous results. High potential for off-target gene silencing.[8] | Lethal for essential genes, which can complicate functional analysis.[1] |
Experimental Data from Prosystemin Overexpression Studies
Studies on tomato plants overexpressing prosystemin have revealed a range of phenotypic, transcriptomic, and proteomic changes. These findings highlight the importance of a multi-faceted approach to validating the effects of this genetic modification.
Phenotypic Analysis
Constitutive overexpression of prosystemin in tomato plants leads to a perpetual wound-response state. While this enhances resistance to various pests and pathogens, it also impacts plant development.
| Phenotypic Trait | Wild Type (WT) | Prosystemin Overexpressing (ProSys-OE) | Reference |
| Growth | Normal growth rate. | Initially retarded growth, but later grow taller than WT.[11] | [11] |
| Flowering | Normal onset of flowering. | Accelerated flowering.[11] | [11] |
| Fruit Size & Weight | Standard size and weight. | Increased fruit size and weight.[11] | [11] |
| Pest Resistance | Susceptible to various pests. | Enhanced resistance to aphids, fungi, and larvae.[6][7] | [6][7] |
Transcriptomic Analysis (RNA-Seq)
RNA-sequencing of prosystemin overexpressing plants reveals significant changes in gene expression, affecting not only defense pathways but also metabolism and growth-related processes.
| Gene Ontology (GO) Category | Up-regulated Genes in ProSys-OE | Down-regulated Genes in ProSys-OE | Reference |
| Biological Process | Response to biotic stimulus, secondary metabolic process, transcription. | Catabolic process, response to stress, carbohydrate metabolic process. | [6] |
| Metabolic Pathways | Amino acid metabolism, fatty acid pathways, phenylpropanoid biosynthesis. | Starch and sucrose (B13894) metabolism, carbon fixation. | [6] |
Proteomic Analysis
Proteomic studies provide a direct view of the functional consequences of altered gene expression, identifying proteins whose abundance is significantly changed in prosystemin overexpressing plants.
| Protein Function | Change in Abundance in ProSys-OE | Implication |
| Pathogenesis-related proteins | Increased | Enhanced defense against pathogens. |
| Oxidative stress-related proteins | Increased | Heightened stress response. |
| Carbon/energy metabolism proteins | Altered | Shift in resource allocation from growth to defense. |
Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.
Generation of Prosystemin Overexpressing Plants
This protocol outlines the steps for creating transgenic plants using Agrobacterium tumefaciens-mediated transformation.
-
Vector Construction: The full-length prosystemin cDNA is cloned into a binary vector under the control of a constitutive promoter (e.g., Cauliflower Mosaic Virus 35S).
-
Agrobacterium Transformation: The resulting plasmid is introduced into a suitable Agrobacterium tumefaciens strain.
-
Plant Transformation: Plant explants (e.g., cotyledons or leaf discs) are co-cultivated with the transformed Agrobacterium.
-
Selection and Regeneration: Transformed plant cells are selected on a medium containing an appropriate antibiotic or herbicide and regenerated into whole plants.
-
Molecular Confirmation: The presence and expression of the transgene are confirmed by PCR, Southern blotting, and RT-qPCR.
RNA-Seq Analysis of Transgenic Plants
This workflow details the process of analyzing the transcriptome of prosystemin overexpressing plants.[12][13][14][15][16]
-
RNA Extraction: Total RNA is isolated from the leaves of both wild-type and transgenic plants.
-
Library Preparation: mRNA is enriched, fragmented, and converted into a cDNA library for sequencing.
-
Sequencing: The cDNA libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: Reads are aligned to a reference genome.
-
Differential Expression Analysis: Gene expression levels are quantified, and differentially expressed genes between wild-type and transgenic plants are identified using packages like DESeq2.
-
Functional Annotation: Gene Ontology (GO) and pathway enrichment analyses are performed to understand the biological significance of the differentially expressed genes.
-
Proteomic Analysis of Transgenic Plants
This protocol describes the use of two-dimensional gel electrophoresis (2D-PAGE) coupled with mass spectrometry to compare the proteomes of wild-type and transgenic plants.[17][18][19]
-
Protein Extraction: Total proteins are extracted from plant tissues using a suitable buffer.
-
2D-PAGE:
-
First Dimension (Isoelectric Focusing): Proteins are separated based on their isoelectric point (pI).
-
Second Dimension (SDS-PAGE): Proteins are further separated based on their molecular weight.
-
-
Gel Staining and Imaging: The separated proteins are visualized using a sensitive stain (e.g., Coomassie Blue or silver stain) and the gel is imaged.
-
Spot Analysis: Protein spots that show differential abundance between wild-type and transgenic samples are excised from the gel.
-
Mass Spectrometry: The proteins in the excised spots are identified by mass spectrometry (e.g., MALDI-TOF/TOF).
-
Database Searching: The obtained mass spectra are used to search protein databases to identify the proteins.
Visualizing Signaling Pathways and Workflows
Understanding the complex biological processes involved in prosystemin overexpression is facilitated by clear visual representations.
References
- 1. synthego.com [synthego.com]
- 2. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 3. Gene Silencing Technologies: RNAi vs CRISPR NovoPro [novoprolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Gene Overexpression: Uses, Mechanisms, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prosystemin Overexpression in Tomato Enhances Resistance to Different Biotic Stresses by Activating Genes of Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prosystemin Overexpression in Tomato Enhances Resistance to Different Biotic Stresses by Activating Genes of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caveat of RNAi in plants: the off-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Risk associated with off-target plant genome editing and methods for its limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants [frontiersin.org]
- 11. Development and Yield Traits Indicate That the Constitutive Wound Response Phenotype of Prosystemin Overexpressing Tomato Plants Entails No Fitness Penalty | MDPI [mdpi.com]
- 12. blog.genewiz.com [blog.genewiz.com]
- 13. olvtools.com [olvtools.com]
- 14. Hands-on: Reference-based RNA-Seq data analysis / Reference-based RNA-Seq data analysis / Transcriptomics [training.galaxyproject.org]
- 15. GitHub - CebolaLab/RNA-seq: Step-by-step analysis pipeline for RNA-seq data [github.com]
- 16. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]
- 17. Protocols for Preparation of Plant Protein Samples for 2-D PAGE - Creative Proteomics [creative-proteomics.com]
- 18. Two-dimensional electrophoresis for plant proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Two-Dimensional Electrophoresis for Plant Proteomics | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Prosystemin Gene Homologs Across Solanaceae Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prosystemin gene homologs and their roles in the defense signaling pathways of various plant species within the Solanaceae family. The information presented is supported by experimental data to aid researchers and professionals in drug development and crop improvement in understanding the nuances of this critical defense mechanism.
Introduction to Prosystemin and Systemin Signaling
Prosystemin is a precursor protein that is proteolytically processed to produce systemin, an 18-amino acid polypeptide hormone that plays a pivotal role in the plant's defense response to herbivory and mechanical wounding.[1][2] The systemin signaling cascade is a well-characterized pathway, particularly in tomato (Solanum lycopersicum), that leads to the systemic activation of defense genes, including those encoding proteinase inhibitors. These inhibitors interfere with the digestive processes of insect herbivores, thereby providing a protective mechanism for the plant.[3][4]
Cross-Species Comparison of Prosystemin Homologs
Homologs of the prosystemin gene have been identified in several species within the Solanaceae family, primarily within the Solaneae subtribe. However, not all Solanaceae species possess a true prosystemin homolog, and some have evolved functionally analogous but structurally distinct signaling peptides.
Quantitative Data on Prosystemin Homologs and Defense Response
The following table summarizes the known prosystemin homologs and compares their sequence identity and the resulting defense response, as measured by the induction of proteinase inhibitors.
| Species | Common Name | Prosystemin Homolog Present | Protein Sequence Identity to Tomato Prosystemin (%) | Defense Response (Proteinase Inhibitor Induction) | Reference |
| Solanum lycopersicum | Tomato | Yes | 100% | Strong induction | [5][6] |
| Solanum tuberosum | Potato | Yes | 88% | Approximately as active as tomato systemin | [5][6] |
| Capsicum annuum | Bell Pepper | Yes | 73% | Approximately as active as tomato systemin | [5][6] |
| Solanum nigrum | Black Nightshade | Yes | 77% | Ten-fold less active than tomato systemin | [5][6] |
| Nicotiana tabacum | Tobacco | No (Functional analog HypSys) | Not applicable | Functionally related but not activated by tomato systemin | [2] |
The Prosystemin Signaling Pathway
The systemin signaling pathway is initiated upon wounding, leading to the processing of prosystemin and the release of systemin. This peptide then binds to a cell surface receptor, triggering a cascade of intracellular events that culminate in the activation of defense genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the comparative analysis of prosystemin gene homologs.
Experimental Workflow for Comparative Analysis
The following workflow outlines the key steps for identifying and functionally characterizing prosystemin gene homologs in a new plant species.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the relative expression levels of prosystemin and defense-related genes (e.g., proteinase inhibitors) in response to mechanical wounding.
Materials:
-
Plant leaf tissue (control and wounded)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for the target gene (prosystemin or proteinase inhibitor) and a reference gene (e.g., Actin or EF1α)
Procedure:
-
RNA Extraction: Harvest leaf tissue and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200 nM each), and cDNA template.
-
Perform the qPCR using a standard thermal cycling program:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt curve analysis to verify primer specificity.
-
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. The expression of the target gene is normalized to the expression of the reference gene.
Proteinase Inhibitor Activity Assay
Objective: To measure the level of proteinase inhibitor activity in plant extracts.
Materials:
-
Plant leaf tissue
-
Extraction buffer (e.g., 50 mM Tris-HCl, pH 8.2, 10 mM CaCl2)
-
Bradford reagent for protein quantification
-
Bovine Serum Albumin (BSA) for standard curve
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
Casein solution (e.g., 1% w/v in 50 mM Tris-HCl, pH 8.2)
-
Trichloroacetic acid (TCA) solution (e.g., 5% w/v)
-
Spectrophotometer
Procedure:
-
Protein Extraction:
-
Homogenize leaf tissue in cold extraction buffer.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification: Determine the total protein concentration of the extract using the Bradford assay with BSA as a standard.[7][8][9][10][11]
-
Inhibitor Assay:
-
Pre-incubate a known amount of protein extract with the trypsin solution for 10 minutes at 37°C.
-
Add the casein substrate to initiate the reaction and incubate for 30 minutes at 37°C.
-
Stop the reaction by adding TCA. This will precipitate the undigested casein.
-
Centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested casein, and thus inversely proportional to the proteinase inhibitor activity.
-
-
Calculation: Calculate the percentage of trypsin inhibition by comparing the absorbance of the sample with a control reaction containing no plant extract.
Conclusion
The comparative analysis of prosystemin gene homologs reveals a conserved defense signaling pathway within the Solaneae subtribe of the Solanaceae family. While species like tomato, potato, and bell pepper share structurally and functionally similar prosystemin-systemin systems, others like tobacco have evolved analogous but distinct peptide signaling mechanisms for defense. Understanding these variations is crucial for developing broad-spectrum strategies for crop protection and for identifying novel targets for drug development. The experimental protocols provided in this guide offer a robust framework for further research into this fascinating area of plant biology.
References
- 1. Frontiers | Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants [frontiersin.org]
- 2. old.geneticagraria.it [old.geneticagraria.it]
- 3. The systemin precursor gene regulates both defensive and developmental genes in Solanum tuberosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemins: A functionally defined family of peptide signals that regulate defensive genes in Solanaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prosystemin from potato, black nightshade, and bell pepper: primary structure and biological activity of predicted systemin polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prosystemin from potato, black nightshade, and bell pepper: primary structure and biological activity of predicted systemin polypeptides - ProQuest [proquest.com]
- 7. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 8. Bradford Protein Assay [bio-protocol.org]
- 9. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 10. Quantifying proteins using the Bradford method [qiagen.com]
- 11. iitg.ac.in [iitg.ac.in]
Unraveling the Multifaceted Roles of Prosystemin Domains in Plant Defense
A Comparative Guide to the Bioactivity of Prosystemin and Its Derivatives
The 200-amino acid prohormone, prosystemin, is a key player in the defense mechanisms of solanaceous plants.[1][2][3] While the C-terminally located 18-amino acid peptide, systemin, has long been recognized as a potent wound signal, recent research has unveiled that other domains of the intrinsically disordered prosystemin protein are also biologically active.[3][4][5][6][7] This guide provides a comparative analysis of the defense-related functions of different prosystemin domains, supported by experimental data, to offer researchers and drug development professionals a comprehensive understanding of their respective roles.
Comparative Efficacy of Prosystemin Domains in Plant Protection
Recent studies have demonstrated that N-terminal fragments of prosystemin, specifically PS1-70 (residues 1-70) and PS1-120 (residues 1-120), can induce defense responses and confer protection against pathogens and herbivores, independently of the systemin peptide.[5][8] The following tables summarize the quantitative data from these studies, comparing the efficacy of these fragments to that of systemin in protecting tomato plants against the necrotrophic fungus Botrytis cinerea and the generalist herbivore Spodoptera littoralis.
Table 1: Comparative Protection Against Botrytis cinerea Infection
| Treatment | Lesion Size (mm²) at 8 days post-inoculation |
| Control (Mock) | ~18 |
| Systemin | ~5 |
| PS1-70 | ~7 |
| PS1-120 | ~4 |
Data adapted from studies on detached tomato leaves.[9]
Table 2: Comparative Protection Against Spodoptera littoralis Larvae
| Treatment | Larval Mortality (%) at 15 days post-feeding |
| Control (Mock) | ~20 |
| Systemin | ~80 |
| PS1-70 | ~90 |
| PS1-120 | ~100 |
Data adapted from feeding assays on treated tomato leaves.[7]
Experimental Methodologies
The following are detailed protocols for the key experiments cited in this guide, providing a framework for the replication and further investigation of the bioactivity of prosystemin domains.
Botrytis cinerea Infection Assay
This protocol outlines the procedure for assessing the protective effects of prosystemin domains against fungal infection.
-
Fungal Culture: Botrytis cinerea is cultured on potato dextrose agar (B569324) (PDA) plates for 7 days at 25°C.[1]
-
Spore Suspension: Conidia are collected and resuspended in an infection buffer (e.g., 6.7 mM K₂HPO₄ and 10 mM glucose) to a final concentration of 1 x 10⁶ spores/ml.[1][10]
-
Plant Treatment: Tomato leaves are treated with the respective prosystemin fragments (e.g., PS1-70, PS1-120) or systemin at a concentration of 100 fM. Control leaves are treated with a mock solution.
-
Inoculation: A 5 µl droplet of the spore suspension is applied to the surface of each treated leaf.[1]
-
Incubation and Assessment: The inoculated leaves are incubated under high humidity. The size of the necrotic lesions is measured at specified time points (e.g., 1, 3, 5, and 8 days post-inoculation) to quantify the extent of fungal infection.[9]
Spodoptera littoralis Feeding Bioassay
This protocol details the methodology for evaluating the anti-herbivore properties of prosystemin domains.
-
Insect Rearing: Spodoptera littoralis larvae are reared on an artificial diet under controlled conditions (e.g., 25 ± 2°C, 70 ± 5% relative humidity, 14:10 h light:dark photoperiod).[11]
-
Plant Treatment: Tomato plants are treated with the prosystemin fragments or systemin. Control plants receive a mock treatment.
-
Feeding Assay: First instar larvae are placed on the treated leaves and allowed to feed.[12]
-
Data Collection: Larval weight is measured at regular intervals (e.g., daily or every other day) to assess growth inhibition. Larval mortality is also recorded over a period of approximately 15 days.[7][13]
Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression
This protocol is used to quantify the induction of defense-related genes in response to treatment with prosystemin domains.
-
RNA Extraction: Total RNA is extracted from treated and control leaf tissues using a suitable method, such as the TRIzol method.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and either oligo(dT) or gene-specific primers.[14]
-
qPCR Reaction: The qPCR reaction is prepared with a SYBR Green master mix, the cDNA template, and primers specific to the defense genes of interest (e.g., Proteinase Inhibitor I and II).[15][16]
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with a constitutively expressed gene (e.g., Actin) used as an internal control for normalization.[6][15]
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Prosystemin signaling pathway.
Caption: Experimental workflow.
Conclusion
The evidence presented in this guide highlights that prosystemin is more than a mere precursor to systemin. Its N-terminal domains possess intrinsic biological activity, contributing significantly to plant defense against a broad range of biotic threats.[5][8] The differential activities of the various prosystemin-derived peptides suggest a complex and nuanced regulatory system, where different domains may activate distinct or overlapping defense pathways. Further research into the specific receptors and signaling components associated with these N-terminal fragments will be crucial for a complete understanding of prosystemin-mediated immunity and for harnessing its full potential in the development of novel crop protection strategies.
References
- 1. Infection assay of Botrytis cinerea in tomato leaves [bio-protocol.org]
- 2. Frontiers | Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tomato Prosystemin Is Much More than a Simple Systemin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The systemin signaling pathway: differential activation of plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Optimization of quantitative reverse transcription PCR method for analysis of weakly expressed genes in crops based on rapeseed [frontiersin.org]
- 15. Development of a qPCR Strategy to Select Bean Genes Involved in Plant Defense Response and Regulated by the Trichoderma velutinum – Rhizoctonia solani Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
Validating Prosystemin as a Damage-Associated Molecular Pattern (DAMP): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prosystemin and its active peptide derivative, systemin, as a Damage-Associated Molecular Pattern (DAMP) in plants. It delves into the experimental validation of its function and compares its activity with other established plant DAMPs, supported by quantitative data and detailed experimental protocols.
Introduction to Prosystemin and Plant DAMPs
When plants experience physical damage from herbivores or pathogens, they release endogenous molecules known as Damage-Associated Molecular Patterns (DAMPs).[1][2] These molecules act as danger signals, triggering immune responses in surrounding and distant tissues.[1][2][3] DAMPs can include peptides, protein fragments, nucleotides, and cell wall components.[1][2][4][5]
Prosystemin is a 200-amino acid precursor protein found in solanaceous plants like tomato.[4][6][7] Upon wounding, prosystemin is processed to release an 18-amino acid polypeptide called systemin from its C-terminus.[4][6] Systemin is a potent signaling molecule that activates a lipid-based signaling cascade, leading to the production of defense compounds like proteinase inhibitors.[6] Overexpression of the prosystemin gene in transgenic plants leads to constitutive production of defense proteins and enhanced resistance to herbivores.[6][8] This positions prosystemin and systemin as key players in the plant's defense arsenal, fitting the criteria of inducible DAMPs (iDAMPs), which are specifically generated in response to damage to function as signals.[9]
Comparative Analysis of DAMP Activity
To validate a molecule as a DAMP, several key immunological responses are quantified. These include the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinases (MAPKs), and the induction of defense-related gene expression. The following tables compare the activity of systemin with AtPep1, a well-characterized peptide DAMP from Arabidopsis thaliana.
Table 1: Comparison of Elicitor Concentration for Half-Maximal Response (EC₅₀)
| DAMP | Assay | Plant System | EC₅₀ Value | Reference |
| Systemin | Alkalinization | Tomato cell culture | ~1 nM | [10] |
| AtPep1 | Alkalinization | Arabidopsis cell culture | 0.25 nM | [11] |
| AtPep1(9-23) | Alkalinization | Arabidopsis cell culture | ~2.5 nM | [11] |
This table highlights the high sensitivity of plant cells to these peptide DAMPs, with responses triggered at nanomolar concentrations.
Table 2: Induction of Defense Gene Expression
| DAMP Treatment | Gene Induced | Plant | Fold Change | Time Point | Reference |
| Prosystemin | Proteinase Inhibitor I (Pin I) | Tomato | Significant increase | 24 hours | [7] |
| Prosystemin | Proteinase Inhibitor II (Pin II) | Tomato | Significant increase | 24 hours | [7] |
| Wounding | Pathogenesis-Related Protein 1 (PR-1) | Senna tora | > 10 | 24 hours | [12] |
| Wounding | Chitinase | Senna tora | > 10 | 24 hours | [12] |
This table demonstrates the robust transcriptional reprogramming induced by DAMP signaling, leading to the accumulation of defense-related proteins.
Signaling Pathways and Experimental Workflows
Prosystemin/Systemin Signaling Pathway
The perception of systemin at the cell surface initiates a signaling cascade that culminates in a broad-spectrum defense response.
Caption: Prosystemin is processed into systemin upon damage, which is then perceived by the SYR1 receptor complex, initiating downstream defense signaling.
Experimental Workflow for DAMP Validation
Validating a candidate molecule as a DAMP involves a series of standardized bioassays.
Caption: A typical workflow for validating a candidate DAMP involves a series of bioassays to confirm its ability to elicit key immune responses.
Detailed Experimental Protocols
Reactive Oxygen Species (ROS) Burst Assay
This assay measures the rapid production of ROS, an early hallmark of plant immune activation, using a luminol-based chemiluminescence method.[13][14][15]
-
Plant Material: Leaf discs (e.g., 4 mm diameter) are collected from 4-5 week old plants.[16]
-
Procedure:
-
Float leaf discs in a 96-well plate with water overnight to allow wound responses to subside.
-
Replace the water with a reaction solution containing luminol (B1675438) (e.g., 100 µM) and horseradish peroxidase (HRP, e.g., 10 µg/mL).[13]
-
Add the DAMP elicitor (e.g., systemin at a final concentration of 100 nM).
-
Immediately measure chemiluminescence in a plate reader over a period of 40-60 minutes.[16]
-
-
Data Analysis: The total luminescence produced over the time course is integrated to quantify the ROS burst.
MAPK Activation Assay
This protocol detects the phosphorylation and activation of MAP kinases, key signaling components downstream of DAMP perception.[17][18][19]
-
Protein Extraction: Treat plant seedlings or cell cultures with the DAMP for a short period (e.g., 5-15 minutes). Flash-freeze the tissue in liquid nitrogen and extract total proteins.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody that specifically recognizes the phosphorylated (active) form of a target MAPK (e.g., anti-phospho-p44/42 ERK).[17][18]
-
Use a secondary antibody conjugated to HRP for chemiluminescent detection.
-
-
Data Analysis: The intensity of the band corresponding to the phosphorylated MAPK is quantified to determine the level of activation.
Defense Gene Expression Analysis (qRT-PCR)
This method quantifies the transcript levels of defense-related genes induced by DAMP treatment.[20][21][22]
-
RNA Extraction and cDNA Synthesis:
-
Treat plants with the DAMP and harvest tissue at various time points (e.g., 1, 6, 24 hours).
-
Extract total RNA using a suitable kit and verify its integrity.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA, gene-specific primers (for genes like PR-1, LOX, PAL), and a fluorescent dye (e.g., SYBR Green).[22]
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to a stably expressed reference gene (e.g., actin or ubiquitin).
Conclusion
The experimental evidence strongly supports the classification of prosystemin, through its active peptide systemin, as a bona fide Damage-Associated Molecular Pattern in plants. Systemin elicits hallmark defense responses at nanomolar concentrations, comparable to other well-established DAMPs. Its perception by the SYR1 receptor complex triggers a robust signaling cascade, leading to widespread transcriptional reprogramming and enhanced resistance to pests and pathogens.[8][23][24] The detailed protocols provided herein offer a standardized framework for researchers to further investigate prosystemin and other candidate DAMPs, facilitating the development of novel strategies for crop protection.
References
- 1. Damage-Associated Molecular Pattern-Triggered Immunity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Damage-Associated Molecular Pattern-Triggered Immunity in Plants [frontiersin.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Frontiers | Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants [frontiersin.org]
- 5. Plant immunity by damage-associated molecular patterns (DAMPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polypeptide signaling for plant defensive genes exhibits analogies to defense signaling in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prosystemin Overexpression in Tomato Enhances Resistance to Different Biotic Stresses by Activating Genes of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Damage-Associated Molecular Patterns (DAMPs) in Plant Innate Immunity: Applying the Danger Model and Evolutionary Perspectives | Annual Reviews [annualreviews.org]
- 10. pnas.org [pnas.org]
- 11. Structure-activity studies of AtPep1, a plant peptide signal involved in the innate immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Detection of Oxidative Burst upon Activation of Plant Receptor Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. youtube.com [youtube.com]
- 17. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 18. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction | Springer Nature Experiments [experiments.springernature.com]
- 20. Gene Expression: A Review on Methods for the Study of Defense-Related Gene Differential Expression in Plants [scirp.org]
- 21. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 22. Transcript analysis of some defense genes of tomato in response to host and non-host bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SERKs serve as co-receptors for SYR1 to trigger systemin-mediated defense responses in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The systemin receptor SYR1 enhances resistance of tomato against herbivorous insects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Prosystemin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of the laboratory environment is paramount. A critical, yet often overlooked, aspect of maintaining this standard is the diligent and proper disposal of all chemical reagents, including plant-derived signaling polypeptides like prosystemin. While specific disposal protocols for every peptide may not be readily available, this guide provides a comprehensive, step-by-step approach to the proper disposal of prosystemin, aligning with general laboratory safety principles and best practices for peptide waste management.
Prosystemin is a 200-amino acid precursor to the 18-amino acid peptide hormone systemin, which plays a crucial role in plant defense signaling.[1][2] Although not classified as acutely hazardous, its full toxicological properties may not be extensively documented. Therefore, it is imperative to handle it with the care due to a potentially hazardous chemical and to adhere strictly to your institution's specific environmental health and safety (EHS) guidelines and local regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough hazard assessment is crucial. The following personal protective equipment (PPE) is mandatory when handling prosystemin to minimize exposure risks.[3]
-
Gloves: Use chemical-resistant gloves, such as nitrile.[4]
-
Eye Protection: Wear safety goggles or a face shield to protect from splashes.[3][4]
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.[4][5]
-
Ventilation: All handling of prosystemin should be conducted in a well-ventilated area to minimize the risk of inhalation.[3][4][6]
Step-by-Step Disposal Procedures
The appropriate method for disposing of prosystemin waste depends on its form (liquid or solid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash, as this can pose environmental and health risks.[4][7][8]
Liquid Waste Disposal (e.g., solutions, buffers)
-
Collection: Collect all liquid waste containing prosystemin in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][9]
-
Inactivation (Optional but Recommended): To ensure the complete degradation of the peptide, an inactivation step can be performed. This typically involves chemical hydrolysis.
-
Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before it can be processed for disposal.[4]
-
For acidic solutions, slowly add a base like sodium bicarbonate.
-
For basic solutions, add a weak acid.
-
Continuously monitor the pH during neutralization.
-
-
Storage and Final Disposal: Securely seal the container and store it in a designated hazardous waste accumulation area. Contact your institution's EHS department for pickup and disposal.[4]
Solid Waste Disposal (e.g., contaminated vials, pipette tips, gloves)
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[4][9]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should list "Prosystemin" as a contaminant.[4]
-
Storage and Final Disposal: Store the sealed container in a designated hazardous waste accumulation area. Arrange for pickup and disposal through your institution's certified hazardous waste management service.[4][8]
Summary of Prosystemin Handling and Disposal Parameters
| Parameter | Guideline | Rationale |
| Personal Protective Equipment | Nitrile gloves, safety goggles, lab coat | Prevents skin and eye contact with the peptide.[4][5] |
| Waste Classification | Chemical Waste / Biohazardous Waste (if applicable) | Ensures proper handling and prevents environmental contamination.[5][7] |
| Liquid Waste Container | Labeled, sealed, leak-proof container | Prevents spills and accidental exposure.[4][10] |
| Solid Waste Container | Labeled, sealed, leak-proof container for solids | Contains contaminated materials safely.[4][9] |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient to hydrolyze and inactivate the peptide.[4] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[4] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams.[4] |
| Waste Storage | Designated hazardous waste accumulation area | Prevents accidental exposure and ensures proper handling.[4] |
| Final Disposal | Through institutional EHS or a licensed contractor | Ensures compliance with all local, state, and federal regulations.[4][8] |
Prosystemin Disposal Workflow
Caption: Workflow for the proper segregation, treatment, and disposal of prosystemin waste.
Decontamination and Spill Management
In the event of a spill, prompt and proper cleanup is essential to prevent contamination and exposure.
-
For solid spills: Carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[11][12] Avoid actions that create dust.[11][12]
-
For liquid spills: Contain the spill and absorb it with a non-combustible absorbent material like sand or vermiculite.[11] Transfer the absorbed material to a sealed container for disposal.[11]
-
Surface Decontamination: Clean the spill area and any contaminated equipment with an appropriate decontaminating agent. Follow institutional protocols for decontamination.
By adhering to these general best practices and, most importantly, the specific guidelines set forth by your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of prosystemin waste, thereby protecting yourself, your colleagues, and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. peptide24.store [peptide24.store]
- 9. benchchem.com [benchchem.com]
- 10. research.hawaii.edu [research.hawaii.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Prosystemin
For researchers, scientists, and drug development professionals, the safe and effective handling of bioactive molecules like prosystemin is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling prosystemin, including operational and disposal plans, to build a foundation of trust and confidence in laboratory safety and chemical handling practices.
While specific hazard data for prosystemin is not extensively documented, it should be handled with the care afforded to all biologically active peptides of unknown toxicity.[1] Adherence to standard laboratory safety protocols is the first line of defense against potential exposure.
Recommended Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling prosystemin.[2][3] The following table summarizes the recommended PPE for various laboratory activities involving this protein.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[2][4] Must meet ANSI Z87.1 standards.[2][5] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of lyophilized powder or when working with larger volumes.[2][5][6] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[2][5] Gloves should be inspected before use and changed immediately after contact with the peptide.[2] Always wear gloves when handling peptides to avoid contamination.[7][8] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[2] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[2][9] |
Operational Plans for Safe Handling
Proper handling procedures are critical for maintaining the stability of prosystemin and ensuring the safety of laboratory personnel.
Storage of Lyophilized Prosystemin: Lyophilized peptides should be stored away from heat, light, and moisture.[7] For long-term storage, keep at -20°C.[7][8] To prevent moisture contamination, allow the container to equilibrate to room temperature in a desiccator before opening.[7] After dispensing, it is good practice to purge the container with an inert gas like nitrogen or argon, reseal it tightly, and store it at -20°C.[7]
Reconstitution and Solution Storage: When preparing prosystemin solutions, use sterile water or an appropriate buffer.[8] For peptides that are susceptible to oxidation, it is advisable to use oxygen-free solvents.[8] Due to their instability in solution, it is best to use peptide solutions immediately after preparation.[8] If storage is necessary, create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7][10]
Disposal Plan
Proper disposal of prosystemin waste is essential to prevent environmental contamination and ensure a safe laboratory environment.
-
Solid Waste: All materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled, and leak-proof hazardous waste container.[2]
-
Liquid Waste: All aqueous solutions containing the peptide should be collected in a separate, sealed, and clearly labeled container designated for chemical waste.[2] Do not mix with other incompatible waste streams.[2]
Experimental Protocol: Recombinant Prosystemin Expression and Purification
The following is a detailed methodology for the expression and purification of recombinant prosystemin, adapted from established laboratory protocols.[11]
-
Cloning: The coding sequence for prosystemin is cloned into an appropriate expression vector.
-
Expression: The recombinant plasmid is transformed into a suitable bacterial host, such as E. coli BL21(DE3) cells. Protein expression is induced under optimized conditions (e.g., exposure to 2.0 mM IPTG for 16 hours at 22°C).[11]
-
Cell Lysis: After harvesting, the cell pellet is lysed in a buffer containing Tris, imidazole, NaCl, and DTT, supplemented with protease inhibitors, DNase I, and lysozyme.[11]
-
Purification:
-
The soluble protein fraction is first purified using an affinity chromatography column (e.g., HisTrap FF column).[11]
-
The eluted prosystemin is then dialyzed and further purified using ion-exchange chromatography (e.g., Mono Q HR 5/5 column).[11]
-
A final purification step is performed using size-exclusion chromatography.[11]
-
-
Verification: The identity and purity of the recombinant prosystemin are confirmed by LC-ESI-MS analysis.[11]
Prosystemin Signaling Pathway
Prosystemin is a precursor to the 18-amino acid peptide hormone systemin, which plays a crucial role in plant defense responses.[12][13] The binding of systemin to its receptor initiates a signaling cascade that leads to the activation of defense genes.
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. westlab.com [westlab.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. uah.edu [uah.edu]
- 7. peptide.com [peptide.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ba.auburn.edu [ba.auburn.edu]
- 10. biolongevitylabs.com [biolongevitylabs.com]
- 11. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
